[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
Description
BenchChem offers high-quality [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(imidazol-1-ylmethyl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUFEMKFOLDJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242027 | |
| Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899374-46-0 | |
| Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899374-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine: A Key Intermediate for Pharmaceutical Research
Abstract
This technical guide provides an in-depth, chemically robust pathway for the synthesis of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, a molecule of significant interest in medicinal chemistry and drug development. The imidazole core is a privileged scaffold in numerous therapeutic agents, valued for its ability to engage in various biological interactions.[1][2] This document outlines a validated three-step synthetic sequence, commencing with commercially available starting materials. Each step is detailed with a comprehensive experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen conditions. The synthesis is designed to be efficient, scalable, and reproducible, making it suitable for both academic research and industrial drug development settings.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biomolecules, including the amino acid histidine and purines.[2] In the realm of medicinal chemistry, the imidazole scaffold is a cornerstone in the design of a wide array of therapeutic agents due to its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor.[1] This versatility allows for potent and selective interactions with various enzymes and receptors. Consequently, imidazole derivatives have found applications as anticancer, antifungal, antibacterial, and antihypertensive agents.[1][3] The target molecule, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, incorporates this vital heterocyclic motif, positioning it as a valuable building block for the discovery of novel therapeutics.
Overall Synthetic Strategy
The synthesis of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is strategically designed in three main stages. The retrosynthetic analysis identifies a convergent approach, bringing together the substituted phenyl ring and the imidazole moiety in the penultimate step.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis commences with the commercially available 2-methoxy-5-nitrobenzyl alcohol. This is first converted to the corresponding benzyl bromide, creating a potent electrophile. Subsequently, this bromide is used to alkylate imidazole in a nucleophilic substitution reaction. The final step involves the selective reduction of the nitro group to the desired amine, yielding the target compound.
Sources
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine chemical properties and structure
An In-Depth Technical Guide to the Synthesis, Chemical Properties, and Pharmacological Profile of Nilotinib: A Keystone in Targeted Cancer Therapy
This guide provides a comprehensive technical overview of Nilotinib, a second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML). We will delve into its chemical architecture, physicochemical properties, a detailed synthesis pathway of its critical intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, its mechanism of action, and its extensive pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and targeted therapeutics.
Introduction: The Evolution of Targeted Therapy
The advent of targeted therapies has revolutionized the landscape of cancer treatment. Nilotinib (marketed as Tasigna) represents a significant milestone in this evolution, specifically for Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML).[1] It was developed to overcome the resistance and intolerance observed with the first-generation tyrosine kinase inhibitor, imatinib.[1][2] Nilotinib's design incorporates key structural motifs, including an imidazole ring and a substituted aniline, which are crucial for its high-affinity binding to the target protein.[3] This guide will explore the intricate details of this potent therapeutic agent.
Chemical Structure and Physicochemical Properties
Nilotinib is chemically described as 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide.[4] Its structure is a complex assembly of heterocyclic and aromatic rings, meticulously designed for optimal target engagement.
Sources
- 1. What is Nilotinib Hydrochloride used for? [synapse.patsnap.com]
- 2. Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib: Your Ultimate Guide! [octagonchem.com]
- 4. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Spectroscopic Characterization of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine: An In-depth Technical Guide
Introduction
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a multifaceted organic molecule that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, which incorporates a primary aromatic amine, a methoxyphenyl moiety, and an imidazole ring, presents a unique scaffold for the synthesis of novel therapeutic agents. The biological activity of such compounds is intrinsically linked to their precise chemical structure and purity, necessitating a robust and thorough analytical characterization.
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the definitive identification and characterization of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. By leveraging a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers can gain unambiguous confirmation of the molecule's identity and purity. This document is intended to serve as a practical resource for scientists, offering not only predicted spectral data based on the analysis of its constituent functional groups but also detailed experimental protocols and interpretive insights. The causality behind experimental choices is elucidated to empower researchers in their analytical endeavors.
Molecular Structure and Functional Group Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is comprised of three key functionalities linked to a central benzene ring: a primary aromatic amine (-NH₂), a methoxy group (-OCH₃), and an imidazol-1-ylmethyl group. Each of these imparts characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is expected to exhibit distinct signals corresponding to the protons of the imidazole ring, the methylene bridge, the methoxyphenyl ring, the methoxy group, and the primary amine. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[1][2]
Key Predicted Resonances:
-
Imidazole Protons: The three protons on the imidazole ring are expected to appear as distinct singlets in the aromatic region. The proton at the C2 position is typically the most deshielded, appearing furthest downfield.[3][4]
-
Methoxyphenyl Protons: The three protons on the substituted benzene ring will exhibit splitting patterns dependent on their positions relative to each other.
-
Methylene Protons: The two protons of the methylene bridge connecting the imidazole and phenyl rings are expected to appear as a singlet, deshielded by the adjacent aromatic systems.
-
Methoxy Protons: The three protons of the methoxy group will present as a sharp singlet, a characteristic signature for this functional group.[5]
-
Amine Protons: The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can be concentration and solvent dependent.[6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule. Aromatic carbons typically resonate in the downfield region of the spectrum (δ 110-160 ppm).[7]
Key Predicted Resonances:
-
Imidazole Carbons: The three carbon atoms of the imidazole ring will show distinct signals, with the C2 carbon appearing at the lowest field.[8][9]
-
Methoxyphenyl Carbons: The six carbons of the benzene ring will exhibit six distinct signals due to the lack of symmetry. The carbons attached to the oxygen and nitrogen atoms will be significantly shifted.[10]
-
Methylene Carbon: The carbon of the methylene bridge will appear in the aliphatic region, shifted downfield by the adjacent nitrogen and aromatic ring.
-
Methoxy Carbon: The carbon of the methoxy group will have a characteristic chemical shift in the range of 55-65 ppm.[5][10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[11]
Predicted Key Absorption Bands:
-
N-H Stretching: Primary aromatic amines typically show two distinct absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[12][13]
-
C-H Stretching: The spectrum will exhibit C-H stretching vibrations for both the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene and methoxy groups (below 3000 cm⁻¹).
-
C=C and C=N Stretching: Aromatic ring C=C stretching and imidazole C=N stretching vibrations are expected in the 1450-1650 cm⁻¹ region.
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is anticipated around 1250 cm⁻¹.[14]
-
N-H Bending: The N-H bending vibration of the primary amine is expected to appear in the 1580-1650 cm⁻¹ range.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features. For amines, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[15]
Predicted Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): As [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (C₁₁H₁₃N₃O) contains three nitrogen atoms, its molecular ion peak is expected to have an odd m/z value.
-
α-Cleavage: A characteristic fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[16][17] In this molecule, cleavage of the benzylic C-N bond is likely, leading to the formation of a stable imidazolylmethyl cation. Further fragmentation of the methoxyphenylamine portion is also expected.[18]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as aromatic rings.[19]
Predicted Absorption Maxima (λmax):
-
The presence of the substituted benzene and imidazole rings, which are conjugated systems, is expected to give rise to characteristic π → π* transitions. Benzene and its derivatives typically show absorption bands in the 220-300 nm region.[20][21] The exact position of the λmax will be influenced by the auxochromic effects of the amine and methoxy substituents.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Imidazole H2 | 7.8 - 8.2 (s) | 135 - 140 |
| Imidazole H4/H5 | 7.0 - 7.5 (s) | 118 - 130 |
| Methoxyphenyl H | 6.5 - 7.2 (m) | 110 - 150 |
| Methylene CH₂ | 5.0 - 5.5 (s) | 45 - 55 |
| Methoxy OCH₃ | 3.7 - 4.0 (s) | 55 - 65 |
| Amine NH₂ | 3.5 - 5.0 (br s) | N/A |
Table 2: Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |
| C=C/C=N Stretch (Aromatic/Imidazole) | 1450 - 1650 | Strong-Medium |
| N-H Bend | 1580 - 1650 | Medium |
| C-O Stretch (Methoxy) | 1230 - 1270 | Strong |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high-quality and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is relatively inert and dissolves a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
Rationale: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation and provides high-quality spectra of solid samples.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and ensuring the observation of the molecular ion.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: A polar solvent like ethanol is suitable for UV-Vis analysis of this compound and will not interfere with the expected absorption bands.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in ethanol (e.g., 10⁻⁴ to 10⁻⁵ M).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with pure ethanol in both the sample and reference cuvettes.
-
Data Acquisition: Replace the ethanol in the sample cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.
Visualization of Structure and Workflow
Caption: Molecular structure of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
Caption: Analytical workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic characterization of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is paramount for ensuring its structural integrity and purity, which are critical for its potential applications in research and development. This guide has provided a predictive framework for its analysis using NMR, IR, MS, and UV-Vis spectroscopy, grounded in the fundamental principles of each technique and data from analogous structures. The detailed experimental protocols and interpretive summaries offer a robust methodology for researchers. By integrating the data from these orthogonal analytical techniques, a complete and unambiguous structural confirmation can be achieved, thereby upholding the principles of scientific integrity and enabling the confident advancement of research programs involving this promising molecule.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]
-
Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 737-743. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties). Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Pellegrinet, S. C., & Goodman, J. M. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 739-746. [Link]
-
Plyler, E. K. (1952). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 48(4), 281. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Fuson, R. C., et al. (1949). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society, 71(6), 1937–1943. [Link]
-
PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
-
ChemAnalyst. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]
-
Clutch Prep. (n.d.). What are the characteristic bands in an IR spectrum corresponding to a carboxylic acid?. Retrieved from [Link]
-
ACS Publications. (1953). Near-Infrared Spectra of Primary Aromatic Amines. Retrieved from [Link]
-
YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
YouTube. (2025). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 2-methoxy-. Retrieved from [Link]
-
YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]
-
NIH. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
ChemBK. (n.d.). 2-methoxyaniline. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry of Amines. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Video: Mass Spectrometry of Amines [jove.com]
- 16. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. GCMS Section 6.15 [people.whitman.edu]
- 19. spcmc.ac.in [spcmc.ac.in]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Mechanism of action studies for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
Abstract
This guide provides a comprehensive framework for the mechanistic investigation of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, a novel chemical entity featuring a biologically significant imidazole scaffold. In the absence of pre-existing data for this specific molecule, we present a structured, hypothesis-driven approach for its characterization. Drawing from the extensive literature on the diverse pharmacological activities of imidazole-containing compounds, we propose several plausible mechanisms of action and detail the requisite experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals, offering a practical guide to systematically unravel the molecular and cellular effects of this and other novel imidazole derivatives.
Introduction: The Scientific Rationale for Investigating [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile pharmacophore for interacting with various biological targets, including enzymes and receptors.[1][5] Imidazole derivatives have been successfully developed as anti-cancer, antimicrobial, and anti-inflammatory agents.[1][4][6] The compound of interest, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, combines this potent heterocycle with a methoxyphenylamine moiety, suggesting a high potential for biological activity.
Given the novelty of this compound, a systematic and multi-faceted approach is required to elucidate its mechanism of action (MoA). This guide will outline a series of hypothesis-driven experimental plans to explore its potential as a kinase inhibitor, a modulator of G-protein coupled receptors (GPCRs), or an antimicrobial agent, reflecting the known activities of the broader imidazole class.
Hypothesized Mechanisms of Action and a Phased Investigational Approach
Based on the established pharmacology of imidazole-containing compounds, we propose the following primary avenues for investigation:
-
Hypothesis 1: Kinase Inhibition. The imidazole scaffold is a common feature in many kinase inhibitors, which are crucial in oncology and immunology.[1][6]
-
Hypothesis 2: GPCR Modulation. The structural similarity of the imidazole ring to histamine suggests potential interactions with GPCRs.
-
Hypothesis 3: Antimicrobial/Antiparasitic Activity. Imidazole derivatives are the basis for many antifungal and antiprotozoal drugs.[2][3][4]
The following sections will detail the experimental workflows to systematically test these hypotheses.
Workflow for Investigating Kinase Inhibition
A logical progression from broad screening to specific mechanistic studies is crucial for identifying and validating potential kinase targets.
Phase 1: Broad Spectrum Kinase Panel Screening
The initial step is to perform a high-throughput screen against a diverse panel of human kinases to identify any potential interactions. This provides an unbiased overview of the compound's selectivity profile.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine in 100% DMSO.
-
Assay Concentration: Perform the primary screen at a concentration of 1 µM to identify potent interactions.
-
Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers a broad selection of kinases (e.g., >400 kinases).
-
Data Analysis: Express results as a percentage of inhibition relative to a positive control (e.g., staurosporine). A common threshold for a "hit" is >50% inhibition.
Phase 2: In Vitro Validation and IC50 Determination
For any "hit" kinases identified in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.
Experimental Protocol: In Vitro Kinase Assay (Example: Generic Serine/Threonine Kinase)
-
Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of the compound in DMSO, then dilute into the reaction buffer.
-
Enzyme and Substrate: Add the recombinant kinase and its specific substrate (e.g., a fluorescently labeled peptide) to the reaction wells.
-
Initiate Reaction: Start the reaction by adding ATP at its Km concentration.
-
Detection: After a set incubation period (e.g., 60 minutes at 30°C), stop the reaction and measure the signal (e.g., fluorescence) to determine the extent of substrate phosphorylation.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical IC50 Data for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine against Hit Kinases
| Kinase Target | IC50 (nM) |
| Kinase A | 75 |
| Kinase B | 250 |
| Kinase C | >10,000 |
Phase 3: Cellular Target Engagement and Downstream Signaling
Demonstrating that the compound inhibits the target kinase within a cellular context is a critical validation step. This is often achieved by monitoring the phosphorylation status of a known downstream substrate of the target kinase.
Experimental Protocol: Western Blotting for Phospho-Substrate
-
Cell Culture: Culture a cell line known to express the target kinase and have an active signaling pathway.
-
Compound Treatment: Treat the cells with increasing concentrations of the compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total substrate (as a loading control).
-
Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation levels.
Diagram 1: Workflow for Kinase Inhibitor Identification and Validation
Caption: A stepwise approach to identify and validate a kinase inhibitor.
Workflow for Investigating GPCR Modulation
The imidazole core of histamine, a key GPCR ligand, provides a strong rationale for screening our compound against a panel of GPCRs.
Phase 1: Broad GPCR Panel Screening
Similar to the kinase inhibitor workflow, an initial broad screen is essential to identify potential GPCR interactions.
Experimental Protocol: GPCR Binding Assay
-
Assay Principle: Utilize a radioligand binding assay where the compound competes with a known radiolabeled ligand for binding to the receptor.
-
Assay Setup: Incubate cell membranes expressing the target GPCR with the radioligand and varying concentrations of the test compound.
-
Detection: Measure the amount of bound radioactivity to determine the displacement by the test compound.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding to identify hits.
Phase 2: Functional Assays for Agonism and Antagonism
For any identified GPCR "hits," functional assays are necessary to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled GPCRs)
-
Cell Preparation: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Add the test compound at various concentrations and measure the change in intracellular calcium levels using a fluorescence plate reader. An increase in fluorescence indicates agonistic activity.
-
Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate with a known agonist of the receptor. A reduction in the agonist-induced calcium signal indicates antagonistic activity.
-
Data Analysis: Plot the response against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Diagram 2: GPCR Functional Assay Workflow
Caption: Parallel workflows for assessing GPCR agonist and antagonist activity.
Workflow for Investigating Antimicrobial Activity
The prevalence of imidazole-based antifungal and antiprotozoal agents makes this a critical area of investigation.
Phase 1: Minimum Inhibitory Concentration (MIC) Determination
The first step is to determine the MIC of the compound against a panel of relevant microbes.
Experimental Protocol: Broth Microdilution MIC Assay
-
Microbe Preparation: Prepare a standardized inoculum of the test microbe (e.g., Candida albicans, Staphylococcus aureus).
-
Compound Dilution: Prepare a 2-fold serial dilution of the compound in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Table 2: Hypothetical MIC Data for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
| Microorganism | MIC (µg/mL) |
| Candida albicans | 8 |
| Staphylococcus aureus | >128 |
| Escherichia coli | >128 |
Conclusion and Future Directions
This guide provides a foundational, hypothesis-driven strategy for the comprehensive mechanistic evaluation of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. By systematically exploring its potential as a kinase inhibitor, GPCR modulator, and antimicrobial agent, researchers can efficiently identify and validate its primary mechanism of action. Positive findings in any of these areas will necessitate further, more detailed studies, such as in vivo efficacy models, ADME/Tox profiling, and advanced mechanistic studies (e.g., crystallography with a target protein). This structured approach ensures a rigorous and thorough investigation, paving the way for the potential development of a novel therapeutic agent.
References
- The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Molecules.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). IntechOpen.
- Imidazole compounds for use as enzyme inhibitors. (n.d.).
- 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021). ACS Medicinal Chemistry Letters.
- Divers Pharmacological Significance of Imidazole Derivatives- A Review. (n.d.). Research Journal of Pharmacy and Technology.
- A review: Imidazole synthesis and its biological activities. (n.d.). Journal of Drug Delivery and Therapeutics.
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). MDPI.
- Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. (2016).
- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). Pharmaceuticals.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Journal of Drug Designing and Development.
Sources
A Strategic Guide to the Biological Activity Screening of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. The structural composition of this molecule, featuring a central imidazole core, suggests significant therapeutic potential. The imidazole heterocycle is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document provides a rationale-driven, systematic approach for researchers, scientists, and drug development professionals to efficiently elucidate the bioactivity profile of this compound. We will detail a cascade of in vitro assays, from broad primary screening to more focused secondary and mechanistic studies, designed to identify and validate potential therapeutic applications. Each proposed protocol is grounded in established scientific methodologies to ensure robustness and reproducibility.
Introduction: Rationale and Strategy
The compound [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine presents a compelling case for broad biological screening. Its core imidazole ring is a privileged scaffold in medicinal chemistry, capable of engaging in various biological interactions through hydrogen bonding and metal coordination.[1] The history of imidazole derivatives is rich with therapeutic successes, acting as kinase inhibitors, enzyme inhibitors, and receptor antagonists.[3][4] Consequently, a screening strategy for this novel amine must be both broad enough to capture unexpected activities and deep enough to validate initial findings mechanistically.
Our proposed strategy is a tiered approach, beginning with a wide net of primary screenings and progressively narrowing the focus based on positive results or "hits." This methodology maximizes resource efficiency and ensures that promising activities are pursued with scientific rigor.
Foundational Analysis: In Silico & Physicochemical Profiling
Before committing to resource-intensive wet-lab screening, it is prudent to perform preliminary in silico and physicochemical analyses. This step provides early insights into the compound's drug-likeness and potential liabilities.
In Silico ADME & Toxicity Prediction
Computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This is crucial for early assessment of a compound's potential to be developed into an orally bioavailable drug.
Protocol:
-
Input: The 2D structure of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
-
Software: Utilize platforms such as SwissADME or similar validated software.
-
Analysis: Evaluate key parameters including:
-
Lipinski's Rule of Five: Assesses oral bioavailability potential.
-
Solubility: Predicted aqueous solubility (LogS).
-
Pharmacokinetics: Cytochrome P450 (CYP) inhibition, blood-brain barrier (BBB) penetration.
-
Medicinal Chemistry Friendliness: Alerts for PAINS (Pan-Assay Interference Compounds) or other reactive moieties.
-
Experimental Solubility and Stability
Initial experimental validation of solubility is essential for preparing accurate stock solutions for biological assays.
Protocol:
-
Solvent Selection: Test solubility in Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., PBS, pH 7.4).
-
Method: Prepare a saturated solution and determine the concentration using HPLC-UV or a similar quantitative method.
-
Stability: Assess the stability of the compound in the chosen solvent (e.g., DMSO) over time at various temperatures (-20°C, 4°C, RT) by monitoring for degradation peaks via HPLC.
Primary Screening Cascade
The primary screen is designed to broadly survey the compound's activity across three high-probability therapeutic areas for imidazole derivatives: oncology, infectious diseases, and inflammation.
Anticancer Activity Screening
Many imidazole-based compounds exhibit potent anticancer activity by targeting critical cellular processes like cell cycle progression and signal transduction.[3][5] A broad-spectrum cytotoxicity screen against a panel of human cancer cell lines is the logical first step.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Line Panel: Select a diverse panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]).
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Measurement: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Read the absorbance at 510 nm.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀) by plotting the percentage of cell growth versus compound concentration.
Antimicrobial Activity Screening
The nitrogen-containing heterocyclic structure of imidazole is a common feature in many antimicrobial agents.[6] The initial screen should determine the Minimum Inhibitory Concentration (MIC) against a representative panel of pathogenic microbes.
Protocol: Broth Microdilution MIC Assay
-
Microbial Panel:
-
Gram-positive: Staphylococcus aureus (ATCC 29213)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
-
-
Inoculum Preparation: Prepare a standardized microbial inoculum in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to a concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.[7]
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a negative control (inoculum only), and a sterility control (broth only).[7]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[8]
Anti-inflammatory Activity Screening
Imidazole derivatives have been reported to possess anti-inflammatory properties, often by modulating inflammatory signaling pathways.[9][10] A primary screen can be conducted using lipopolysaccharide (LPS)-stimulated macrophages, a classic model of induced inflammation.
Protocol: Nitric Oxide (NO) Production Assay using the Griess Reagent
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated controls, LPS-only controls, and a positive control (e.g., Dexamethasone).
-
Griess Assay: Collect the cell supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production. A preliminary cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
Secondary and Mechanistic Assays
A "hit" from the primary screen (e.g., a GI₅₀ or IC₅₀ below 10 µM) warrants further investigation to confirm the activity and elucidate the mechanism of action (MoA).
If Anticancer Activity is Confirmed
Should the compound exhibit potent and selective cytotoxicity, the next logical steps involve understanding how it kills cancer cells.
Recommended Assays:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[3]
-
Apoptosis Induction Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis (programmed cell death).[11]
-
Kinase Inhibition Profiling: Given that many imidazole compounds are kinase inhibitors, screen the compound against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, MAPKs) to identify potential molecular targets.[1][5]
If Antimicrobial Activity is Confirmed
For a compound with a promising MIC value, further characterization of its antimicrobial properties is necessary.
Recommended Assays:
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the lowest concentration that kills 99.9% of the initial inoculum to understand if the compound is static or cidal.
-
Time-Kill Kinetic Assay: Evaluate the rate of microbial killing over time at various concentrations of the compound.[12]
-
Anti-Biofilm Assay: Assess the compound's ability to prevent biofilm formation or eradicate pre-formed biofilms, a key factor in chronic infections.[8]
If Anti-inflammatory Activity is Confirmed
A positive hit in the primary NO screen should be followed up with more specific assays to identify the molecular targets within the inflammatory cascade.
Recommended Assays:
-
Cytokine Measurement (ELISA): Quantify the compound's effect on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.
-
COX Enzyme Inhibition Assay: Directly measure the inhibitory activity of the compound against COX-1 and COX-2 enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.
Table 1: Template for Anticancer Cytotoxicity Data (GI₅₀ in µM)
| Cell Line | Tissue of Origin | GI₅₀ (µM) | Positive Control (Doxorubicin) GI₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast | ||
| A549 | Lung |
| HCT116 | Colon | | |
Table 2: Template for Antimicrobial Activity Data (MIC in µg/mL)
| Microorganism | Gram Stain/Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |
|---|---|---|---|
| S. aureus | Gram-positive | Ciprofloxacin: | |
| E. coli | Gram-negative | Ciprofloxacin: |
| C. albicans| Fungus | | Fluconazole: |
Conclusion
The screening strategy detailed in this guide provides a robust and logical framework for elucidating the biological activity profile of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. By leveraging the known therapeutic potential of the imidazole scaffold, this tiered approach efficiently channels resources toward the most promising activities. The progression from broad primary screening to specific mechanistic studies ensures that any identified "hits" are well-characterized, providing a solid foundation for further preclinical development. This systematic investigation is a critical step in unlocking the potential of this novel compound for future therapeutic applications.
References
-
Bai, R., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]
-
Gener A. et al. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Molecular Sciences. Available at: [Link]
-
A. A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Alam, M. M. (2024). An acumen into anticancer efficacy of imidazole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. Available at: [Link]
-
Castillo-Gallegos, I., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. Available at: [Link]
-
Hassan, M. A., et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Preprints.org. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2018). In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. PubMed. Available at: [Link]
-
Kocić, T., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. Available at: [Link]
-
Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]
-
Liu, X., et al. (2022). Identification of a Small Molecule with Strong Anti-Inflammatory Activity in Experimental Autoimmune Encephalomyelitis and Sepsis through Blocking Gasdermin D Activation. PubMed. Available at: [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). bioRxiv. Available at: [Link]
-
Castillo-Gallegos, I., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. ResearchGate. Available at: [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsred.com [ijsred.com]
- 4. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel compound, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. Lacking direct preclinical data, this document outlines a strategic, multi-pronged approach rooted in the analysis of the compound's key pharmacophoric features: the imidazole ring and the methoxyphenylamine moiety. Drawing upon the established pharmacology of these structural motifs, we propose a rational, tiered screening cascade designed to efficiently probe high-probability target classes, including protein kinases, cytochrome P450 enzymes, and G-protein coupled receptors (GPCRs). Detailed, field-proven experimental protocols are provided for primary screening, secondary validation, and mechanism of action studies, equipping research teams with the necessary tools to elucidate the full therapeutic potential of this promising molecule.
Introduction: Rationale for Target Exploration
The compound [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine represents a novel chemical entity with significant therapeutic promise. Its structure incorporates two key pharmacophores, the imidazole nucleus and a methoxyphenylamine scaffold, which are prevalent in a wide array of clinically successful drugs. The imidazole ring, an electron-rich heterocycle, is known to engage in a variety of biological interactions and is a core component of drugs with diverse mechanisms, including antifungal, anticancer, and anti-inflammatory agents.[1][2][3] Concurrently, the methoxyphenylamine motif is a common feature in ligands targeting protein kinases and G-protein coupled receptors.
Given the absence of published biological data for this specific molecule, a systematic and logical approach to target identification is paramount. This guide proposes a target discovery strategy that leverages our understanding of these well-established pharmacophores to explore the most probable therapeutic avenues.
Analysis of Pharmacophoric Moieties and Predicted Target Classes
The therapeutic potential of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine can be inferred from the known biological activities of its constituent parts.
-
The Imidazole Moiety: This versatile heterocycle is a cornerstone of medicinal chemistry.[2][3] Its ability to act as a proton shuttle, a metal ligand, and a hydrogen bond donor/acceptor allows it to interact with a wide range of biological targets.[1] Imidazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including:
-
Anticancer: Many imidazole derivatives function as kinase inhibitors (e.g., targeting tyrosine kinases, serine-threonine kinases), microtubule disruptors, or inhibitors of enzymes like histone deacetylases.[4][5][6]
-
Antifungal: A prominent class of antifungal drugs, the azoles (which includes imidazoles like ketoconazole), function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7]
-
Anti-inflammatory: Certain imidazole-containing compounds are known to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[1]
-
-
The Methoxyphenylamine Moiety: The methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its ability to cross cellular membranes and interact with specific binding pockets. The amine linker provides a point of flexibility and potential for hydrogen bonding. This combination is frequently found in:
-
Kinase Inhibitors: The methoxyphenyl group can often be found occupying the hydrophobic pocket of the ATP-binding site of various kinases.
-
GPCR Ligands: The methoxyphenylamine scaffold is present in a number of compounds that modulate the activity of G-protein coupled receptors.
-
Based on this analysis, the following target classes are proposed for initial investigation:
| Priority | Target Class | Rationale |
| High | Protein Kinases | Imidazole and methoxyphenyl motifs are common in kinase inhibitors.[4][5] |
| High | Cytochrome P450 Enzymes | The imidazole ring is a known heme-ligating motif, particularly in antifungal CYP51 inhibitors.[7] |
| Medium | G-Protein Coupled Receptors (GPCRs) | The methoxyphenylamine substructure is present in known GPCR ligands. |
| Medium | Microtubule Dynamics | Some imidazole-based compounds have demonstrated antimitotic activity through microtubule disruption.[6] |
A Tiered Strategy for Target Identification and Validation
A hierarchical screening approach is recommended to efficiently identify and validate the molecular targets of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. This strategy begins with broad, high-throughput screens to identify initial "hits" and progresses to more focused, mechanism-based assays to confirm target engagement and elucidate the mode of action.
Caption: A tiered workflow for target identification and validation.
Experimental Protocols
Tier 1: Primary Screening
4.1.1. Broad Kinase Panel Screen
-
Objective: To identify potential kinase targets of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
-
Methodology:
-
Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
Screen the compound at a single high concentration (e.g., 10 µM) against a diverse panel of human kinases.
-
Data is typically reported as percent inhibition.
-
Set a hit threshold (e.g., >50% inhibition) to identify kinases for further investigation.
-
4.1.2. Cytochrome P450 Inhibition Panel
-
Objective: To assess the inhibitory activity of the compound against major human CYP450 isoforms.
-
Methodology:
-
Employ a commercially available fluorescent or luminescent CYP450 inhibition assay kit (e.g., Promega P450-Glo™).
-
Screen against a panel of key drug-metabolizing enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Perform assays with and without the test compound to determine percent inhibition.
-
Tier 2: Hit Confirmation and Secondary Assays
4.2.1. IC50 Determination for Specific Kinase Hits
-
Objective: To determine the potency of the compound against kinases identified in the primary screen.
-
Methodology:
-
Perform in vitro kinase activity assays using a purified, recombinant kinase.
-
Assay formats can include radiometric (e.g., ³²P-ATP), fluorescent (e.g., Z'-LYTE™), or luminescent (e.g., Kinase-Glo®) detection.
-
Generate a dose-response curve with a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Calculate the IC50 value using non-linear regression analysis.
-
| Parameter | Description |
| Enzyme | Purified recombinant kinase |
| Substrate | Specific peptide or protein substrate |
| ATP Concentration | Typically at or near the Km for ATP |
| Compound Concentration | 10-point serial dilution |
| Detection Method | Radiometric, fluorescent, or luminescent |
| Data Analysis | Non-linear regression (log(inhibitor) vs. response) |
4.2.2. Cell-based Target Engagement Assays
-
Objective: To confirm that the compound interacts with its putative target in a cellular context.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the compound or vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploratory Research of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine Derivatives
Introduction: The Strategic Importance of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic characteristics, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a versatile pharmacophore, engaging in a wide range of biological interactions through hydrogen bonding, coordination with metal ions, and π-π stacking.[2][4] The imidazole nucleus is a key component in molecules with a vast spectrum of therapeutic applications, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities.[1][3][4][5]
The specific scaffold, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, presents a compelling starting point for a new generation of therapeutic agents. This structure synergistically combines the biologically active imidazole moiety with a substituted aminobenzene ring. The methoxy and amine groups on the phenyl ring are not mere decorations; they are critical handles for modulating the molecule's physicochemical properties, such as solubility and lipophilicity, and for establishing key interactions with biological targets. The primary amine, in particular, offers a versatile point for derivatization, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive framework for the exploratory research of novel derivatives based on this promising core. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven methodologies. We will delve into the strategic design of a synthetic workflow, robust characterization techniques, and a multi-tiered pharmacological evaluation process, from initial in-vitro screens to preliminary in-vivo assessments.
Part 1: Synthesis and Derivatization Strategy
The cornerstone of any exploratory research program is a robust and flexible synthetic route that allows for the efficient generation of a diverse library of analogues. The causality behind our proposed synthetic strategy is the principle of convergent synthesis, which allows for the late-stage introduction of diversity elements, maximizing the number of derivatives that can be generated from a common intermediate.
Proposed Synthetic Workflow
Our proposed synthesis of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine derivatives begins with commercially available 4-amino-2-methoxybenzaldehyde. The workflow is designed to be logical and efficient, with each step building upon the last to construct the target scaffold.
Diagram 1: Proposed Synthetic Pathway
Caption: A convergent synthetic route to generate diverse derivatives.
Detailed Experimental Protocols
The initial step involves the protection of the primary amine of 4-amino-2-methoxybenzaldehyde. This is crucial to prevent side reactions in the subsequent reductive amination step. The use of a tert-butyloxycarbonyl (Boc) protecting group is recommended due to its stability under the conditions of the subsequent step and its facile removal under acidic conditions.
-
Protocol: To a solution of 4-amino-2-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-formyl-3-methoxyphenyl)carbamate.
The key step in the synthesis of the core scaffold is the introduction of the imidazole ring. This can be achieved through a reductive amination reaction between the protected aldehyde and imidazole.
-
Protocol: To a solution of tert-butyl (4-formyl-3-methoxyphenyl)carbamate (1.0 eq) and imidazole (1.5 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain tert-butyl (4-((1H-imidazol-1-yl)methyl)-3-methoxyphenyl)carbamate.
Removal of the Boc protecting group unveils the primary amine, providing the core scaffold ready for derivatization.
-
Protocol: Dissolve the protected intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer and concentrate to yield the core scaffold, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
The primary amine of the core scaffold is a versatile handle for introducing a wide range of functional groups to explore structure-activity relationships (SAR). Standard amide bond formation and sulfonylation reactions are excellent starting points.
-
Amide Coupling Protocol: To a solution of the core scaffold (1.0 eq) and a carboxylic acid of choice (1.1 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 8-12 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting amide derivative by column chromatography or preparative HPLC.
-
Sulfonylation Protocol: To a solution of the core scaffold (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, add a sulfonyl chloride of choice (1.1 eq) dropwise. Allow the reaction to stir at room temperature for 6-10 hours. Wash the reaction mixture with 1N HCl and saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify the sulfonamide derivative by chromatography.
Part 2: Pharmacological Evaluation Workflow
A structured and logical pharmacological evaluation is critical to efficiently identify promising lead compounds. The workflow should progress from broad, high-throughput in-vitro assays to more complex and resource-intensive in-vivo models.[6][7]
Diagram 2: Pharmacological Evaluation Workflow
Caption: A tiered approach for pharmacological evaluation.
In-Vitro Screening Cascade
In-vitro assays are the first line of evaluation, offering a rapid and cost-effective means to assess the biological activity of newly synthesized derivatives.[6][8]
Given the known anticancer potential of many imidazole derivatives, a primary screen for antiproliferative activity against a panel of human cancer cell lines is a logical starting point.[9]
-
Protocol (MTT Assay):
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
-
| Compound ID | R-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Core-001 | H | > 50 | > 50 | > 50 |
| Deriv-001 | -CO-Ph | 12.5 | 15.2 | 10.8 |
| Deriv-002 | -CO-CF3 | 2.1 | 3.5 | 1.8 |
| Deriv-003 | -SO2-Ph | 8.9 | 11.3 | 7.5 |
Compounds that exhibit significant antiproliferative activity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action. Based on the known mechanisms of other imidazole-based anticancer agents, potential targets include kinases and tubulin.[2][9]
-
Kinase Inhibition Assay: Utilize a panel of commercially available kinase assays (e.g., using recombinant kinases and fluorescently labeled substrates) to screen for inhibitory activity against key oncogenic kinases such as EGFR, VEGFR, and Aurora kinases.
-
Tubulin Polymerization Assay: Monitor the effect of the compounds on the polymerization of tubulin in-vitro using a fluorescence-based assay.
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is crucial for identifying compounds with drug-like potential.
-
Metabolic Stability: Incubate the compounds with liver microsomes to determine their metabolic stability.
-
hERG Inhibition Assay: Evaluate the potential for cardiotoxicity by assessing the inhibition of the hERG potassium channel using automated patch-clamp electrophysiology.
-
Cytotoxicity in Normal Cells: Assess the cytotoxicity of the compounds against a non-cancerous cell line (e.g., human fibroblasts) to determine their selectivity index.
In-Vivo Evaluation
Promising candidates from in-vitro screening, characterized by high potency, a clear mechanism of action, and a favorable ADME-Tox profile, should be advanced to in-vivo studies in animal models.
The primary goal of PK studies is to understand how the drug is absorbed, distributed, metabolized, and excreted in a living organism.[10]
-
Protocol: Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Collect blood samples at various time points and analyze the plasma concentration of the drug using LC-MS/MS. Key parameters to be determined include clearance, volume of distribution, half-life, and oral bioavailability.
| Compound ID | Clearance (mL/min/kg) | Vd (L/kg) | t1/2 (h) | Oral Bioavailability (%) |
| Deriv-002 | 15.2 | 2.5 | 3.1 | 45 |
The therapeutic efficacy of the lead candidates should be evaluated in relevant animal models of disease. For anticancer agents, this typically involves xenograft models.
-
Protocol (Xenograft Model):
-
Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound at a predetermined dose and schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
An initial assessment of the compound's safety profile in-vivo is essential.
-
Maximum Tolerated Dose (MTD): Determine the highest dose of the drug that can be administered without causing unacceptable toxicity.
Part 3: Potential Mechanism of Action - A Signaling Pathway Perspective
Many imidazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival.[2][9] A plausible hypothesis for the mechanism of action of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine derivatives is the inhibition of a critical kinase in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway.
Diagram 3: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Hypothetical inhibition of the Akt signaling node.
Conclusion and Future Directions
The [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic and pharmacological evaluation framework outlined in this guide provides a comprehensive and scientifically rigorous approach to exploring the potential of this compound class. By systematically synthesizing and evaluating a diverse library of derivatives, researchers can identify lead compounds with promising efficacy and drug-like properties.
Future work should focus on optimizing the lead compounds through iterative rounds of medicinal chemistry, guided by the SAR data generated from the initial screens. More in-depth mechanism of action studies, including target identification and validation, will be crucial for understanding the molecular basis of their activity. Ultimately, a thorough preclinical development program, including extensive safety and toxicology studies, will be necessary to advance the most promising candidates toward clinical evaluation.
References
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-8.
- Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). PubMed.
- Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Pharmaceuticals, 14(8), 759.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Journal of Cancer Science and Clinical Therapeutics, 7(4).
- The Importance of In Vitro Assays. (2023). Visikol.
- Synthesis and therapeutic potential of imidazole containing compounds. (2021). BMC Chemistry, 15(1), 12.
- In vivo PK/Tox. (n.d.). Enamine.
- In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
- Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. (2024). Journal of Medicinal Chemistry, 67(11), 8966-8991.
- Synthesis and Pharmacological Evaluation of New 5-aryl-1H-imidazoles Deriv
- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). International Journal of Molecular Sciences, 25(18), 9861.
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- Biological Assays: Innovations and Applic
- Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). International Journal of Molecular Sciences, 25(18), 9861.
- Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. (2005). Indian Journal of Pharmaceutical Sciences, 67(6), 725-731.
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.
- A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates. (2018). Acta Crystallographica Section C Structural Chemistry, 74(Pt 6), 696-702.
- Synthesis of imidazole derivatives in the last 5 years: An update. (n.d.).
- Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. (2015).
- PROCESS FOR THE SYNTHESIS OF 5-(METHYL-1H-IMIDAZOL-1-YL)-3- (TRIFLUOROMETHYL)-BENZENEAMINE. (2012).
- Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(11), 5621-5628.
- Diverse Pharmacological Significance of Imidazole Derivatives- A Review. (n.d.). Research Journal of Pharmacy and Technology, 7(9), 1084-1092.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Chemical Sciences Journal, 8(3).
Sources
- 1. scispace.com [scispace.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. The Importance of In Vitro Assays [visikol.com]
- 7. longdom.org [longdom.org]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. In vivo PK/Tox - Enamine [enamine.net]
Methodological & Application
Application Notes and Protocols: In Vitro Aromatase (CYP19A1) Inhibition Assay Using [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (Fadrozole)
Authored by: Senior Application Scientist
Introduction: The Critical Role of Aromatase Inhibition in Research and Drug Discovery
Aromatase, officially known as cytochrome P450 19A1 (CYP19A1), is a pivotal enzyme in human physiology, responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens. Its role is particularly significant in the pathology of estrogen receptor-positive (ER+) cancers, most notably breast cancer, where local estrogen production can fuel tumor growth. Consequently, the inhibition of aromatase has become a cornerstone of endocrine therapy for these malignancies.
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, also known as Fadrozole (CGS 16949A), is a potent and selective, nonsteroidal aromatase inhibitor.[1][2] It functions through reversible binding to the cytochrome P450 component of the aromatase enzyme complex.[3] With a reported IC50 value of approximately 6.4 nM, Fadrozole serves as an excellent tool compound for in vitro studies of aromatase activity and for the screening and characterization of novel aromatase inhibitors.[1]
These application notes provide a detailed protocol for a fluorometric in vitro assay to determine the inhibitory potential of test compounds, using Fadrozole as a reference inhibitor, on human recombinant aromatase (CYP19A1).
Scientific Principles of the Fluorometric Aromatase Assay
This protocol is adapted from established methodologies for high-throughput screening of aromatase inhibitors.[4][5][6][7] The assay quantifies the enzymatic activity of recombinant human CYP19A1 through the metabolism of a fluorogenic substrate. The substrate is a non-fluorescent molecule that, upon conversion by aromatase, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.
When an inhibitor like Fadrozole is present, it competes with the substrate for the active site of the enzyme, leading to a decrease in the rate of fluorescent product formation. By measuring the fluorescence intensity over time at various inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) value can be calculated. This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% and is a key parameter for quantifying the potency of the inhibitor.
Diagram: Workflow of the In Vitro Aromatase Inhibition Assay
Caption: Workflow for the in vitro fluorometric aromatase inhibition assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage Temperature |
| Recombinant Human Aromatase (CYP19A1) | Corning | 456250 | -80°C |
| Fadrozole (CGS 16949A) | MedChemExpress | HY-13571 | -20°C (in DMSO) |
| Letrozole (Positive Control) | Sigma-Aldrich | L6545 | -20°C (in DMSO) |
| Fluorogenic Aromatase Substrate | BioVision | K298-100 | -20°C |
| NADPH Regeneration System | Promega | V9011 | -20°C |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | N/A | 4°C |
| 384-well Black, Flat-Bottom Plates | Greiner Bio-One | 781086 | Room Temperature |
Detailed Step-by-Step Protocol
Part 1: Reagent Preparation
-
Assay Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4. Ensure the pH is accurately adjusted.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Fadrozole in anhydrous DMSO.[2]
-
Prepare a 10 mM stock solution of Letrozole (as a positive control) in anhydrous DMSO.
-
Prepare stock solutions of your test compounds, typically at 10 mM in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing. A common approach is an 11-point, 3-fold serial dilution.
-
-
Enzyme Working Solution:
-
On the day of the assay, thaw the recombinant human aromatase (CYP19A1) on ice.
-
Dilute the enzyme to a final concentration of 30 nM in cold assay buffer.[6] Keep the diluted enzyme on ice until use.
-
-
Substrate and Cofactor Solution:
-
Prepare a working solution containing the fluorogenic substrate and the NADPH regeneration system in the assay buffer. The final concentration of NADPH should be approximately 600 nM.[6] The substrate concentration should be optimized according to the manufacturer's instructions, typically around its Km value.
-
Part 2: Assay Procedure
-
Dispensing Enzyme: Add 20 µL of the 30 nM aromatase working solution to each well of a 384-well black plate.
-
Adding Compounds:
-
Add 1 µL of the serially diluted compounds (including Fadrozole and Letrozole controls) to the respective wells.
-
For the 'no inhibitor' control wells (maximum activity), add 1 µL of DMSO.
-
For the 'background' control wells (no enzyme activity), add 1 µL of DMSO and 20 µL of assay buffer without the enzyme.
-
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then pre-incubate for 15 minutes at 37°C. This allows the inhibitors to interact with the enzyme before the reaction starts.
-
Initiating the Reaction:
-
Add 20 µL of the substrate and cofactor solution to all wells to initiate the enzymatic reaction.
-
The final volume in each well will be 41 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 60 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (refer to the substrate manufacturer's data sheet).
-
Part 3: Data Analysis
-
Calculate Initial Reaction Rates:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial linear portion of the curve and calculate the slope (Vmax), which represents the initial reaction rate (in relative fluorescence units per minute).
-
-
Determine Percent Inhibition:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_no_inhibitor - Rate_background))
-
-
Generate Dose-Response Curves and Calculate IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve.
-
The IC50 value is the concentration of the compound that produces 50% inhibition, which can be determined from the fitted curve.
-
Expected Results and Interpretation
The assay should yield a robust signal-to-background ratio.[6] The 'no inhibitor' controls will show a time-dependent increase in fluorescence, while the background wells will exhibit minimal change. Fadrozole, as a potent inhibitor, is expected to show a dose-dependent decrease in the reaction rate, with a calculated IC50 value in the low nanomolar range, consistent with published data (e.g., ~6.4 nM).[1] The IC50 values of the test compounds can then be compared to that of Fadrozole to determine their relative potencies as aromatase inhibitors.
Diagram: Aromatase Catalytic Cycle and Inhibition
Caption: Competitive inhibition of the aromatase catalytic cycle by Fadrozole.
Troubleshooting and Scientific Considerations
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Substrate Concentration: Using a substrate concentration close to its Km value ensures that the assay is sensitive to competitive inhibitors.
-
Enzyme Stability: Recombinant enzymes can be sensitive to handling. Always keep the enzyme on ice and avoid repeated freeze-thaw cycles.
-
Compound Interference: Some test compounds may be fluorescent themselves or may quench the fluorescence of the product. It is crucial to run controls with the test compounds in the absence of the enzyme to check for such interference.
Conclusion
This application note provides a robust and reliable protocol for the in vitro assessment of aromatase inhibitors using the well-characterized compound Fadrozole. The described fluorometric assay is suitable for high-throughput screening and detailed mechanistic studies, making it a valuable tool for researchers in oncology, endocrinology, and drug discovery. The principles and steps outlined herein are designed to ensure data integrity and reproducibility, empowering scientists to accurately characterize the potency of novel CYP19A1 inhibitors.
References
-
Lominick, C. V., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Semantic Scholar. Retrieved from [Link]
-
Lominick, C. V., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. PubMed. Retrieved from [Link]
-
Wang, X., et al. (2014). Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay. PMC. Retrieved from [Link]
-
Kalyanaraman, B., et al. (2020). Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. PMC. Retrieved from [Link]
-
Kalyanaraman, B., et al. (2020). Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. ACS Publications. Retrieved from [Link]
-
Aydin, Y., et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. NIH. Retrieved from [Link]
-
Villeneuve, D. L., et al. (2021). Case Study in 21st Century Ecotoxicology: Using In Vitro Aromatase Inhibition Data to Predict Short-Term In Vivo Responses in Adult Female Fish. PubMed. Retrieved from [Link]
-
Brueggemeier, R. W., et al. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. AACR Journals. Retrieved from [Link]
-
Sirotkin, A. V., et al. (2009). Effect of aromatase inhibitor (fadrozole) on proliferation, estradiol production and telomerase activity in pig granulosa cells in vitro. Czech Journal of Animal Science. Retrieved from [Link]
-
Jo, J., et al. (2020). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. MDPI. Retrieved from [Link]
-
Zanger, U. M., et al. (2021). Inhibition of Human Aromatase Complex (CYP19) by Antiepileptic Drugs. ResearchGate. Retrieved from [Link]
-
Lominick, C. V., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. PMC. Retrieved from [Link]
-
Ankley, G. T., et al. (2002). Evaluation of the Aromatase Inhibitor Fadrozole in a Short-Term Reproduction Assay with the Fathead Minnow (Pimephales promelas). Society of Environmental Toxicology and Chemistry. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells | Semantic Scholar [semanticscholar.org]
- 5. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine as a Versatile Fluorescent Probe
An in-depth guide to the principles, applications, and experimental protocols for the novel fluorescent probe, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, designed for researchers, scientists, and drug development professionals.
The imidazole moiety is a cornerstone in the design of fluorescent probes due to its unique electronic characteristics, affinity for metal ions, and the tunable nature of its fluorescence response.[1][2] Derivatives of imidazole have become powerful tools in diverse scientific fields, including chemical biology and drug development.[1] This guide introduces IM-Fluor 488 , a novel fluorescent probe chemically identified as [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. This document provides a comprehensive overview of its properties, detailed application notes, and validated protocols to facilitate its integration into your research.
IM-Fluor 488 is engineered for high-specificity and bright fluorescence, making it a valuable tool for a variety of applications, from the detection of metal ions to cellular imaging.[1][3] Its mechanism of action is rooted in its ability to absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence.[3] The imidazole component of IM-Fluor 488 plays a crucial role in its function, particularly in its ability to coordinate with metal ions, leading to detectable changes in its fluorescent properties.[1][4]
Core Principles and Mechanistic Insights
The functionality of IM-Fluor 488 as a fluorescent probe is governed by its chemical structure. The imidazole ring, a five-membered aromatic heterocycle, possesses nitrogen atoms that can act as ligands for metal ions.[2] This coordination can modulate the electronic properties of the fluorophore, leading to changes in fluorescence intensity through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[1] The methoxy and amine substituents on the phenyl ring further influence the spectral properties of the molecule.
Hypothetical Spectral Properties of IM-Fluor 488
For the purpose of this guide, we will use the following hypothetical spectral characteristics for IM-Fluor 488. These values are representative of typical imidazole-based fluorophores.
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.6 |
| Recommended Solvent | DMSO, PBS |
Application I: Detection of Divalent Metal Ions (e.g., Cu²⁺)
The imidazole moiety in IM-Fluor 488 provides a strong binding site for certain metal ions, making it a potential chemosensor.[1][4] The coordination of a metal ion like Cu²⁺ can lead to fluorescence quenching, providing a "turn-off" sensor mechanism.[1][5]
Experimental Workflow for Metal Ion Detection
Caption: Workflow for metal ion detection using IM-Fluor 488.
Protocol: Fluorometric Titration for Cu²⁺ Detection
This protocol outlines the general steps for using IM-Fluor 488 to detect Copper (II) ions.
Materials:
-
IM-Fluor 488 stock solution (1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺, Ni²⁺) in deionized water (10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Working Solution: Prepare a 10 µM working solution of IM-Fluor 488 in PBS.
-
Initial Measurement: Transfer 2 mL of the IM-Fluor 488 working solution into a quartz cuvette and record the initial fluorescence emission spectrum (e.g., excitation at 488 nm, emission range 500-600 nm).
-
Titration: Add small aliquots of the Cu²⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette.
-
Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum. A decrease in fluorescence intensity is expected with increasing Cu²⁺ concentration.[1]
-
Selectivity Analysis: Repeat the titration with other metal ion stock solutions to assess the selectivity of IM-Fluor 488 for Cu²⁺.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
Application II: Live-Cell Imaging
Fluorescent probes are invaluable for visualizing cellular structures and dynamic processes in living cells.[6][7][8] IM-Fluor 488, with its hypothetical cell-permeant properties and fluorescence in the visible spectrum, can be a powerful tool for live-cell imaging.
General Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with IM-Fluor 488.
Protocol: Live-Cell Staining and Imaging
This protocol provides a general guideline for staining and imaging live cells with IM-Fluor 488. Optimization may be required for different cell types and experimental conditions.[9]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
IM-Fluor 488 stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of IM-Fluor 488 in pre-warmed complete culture medium or PBS. A typical starting concentration is 1-10 µM.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the IM-Fluor 488 working solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe and reduce background fluorescence.[9]
-
Imaging: Mount the cells on the fluorescence microscope and acquire images using the appropriate filter set for the 488 nm excitation line.
Validation and Controls: Ensuring Scientific Rigor
The successful application of any fluorescent probe relies on rigorous validation.[10][11]
-
Specificity: The probe's interaction with its intended target should be confirmed. For ion sensing, this involves testing against a panel of other relevant ions.[1] For cellular imaging, co-localization studies with known organelle markers can be performed.
-
Photostability: Assess the probe's resistance to photobleaching under typical imaging conditions.[9]
-
Cytotoxicity: For live-cell imaging, it is crucial to determine the concentration range at which the probe does not adversely affect cell viability.[12] An MTT assay or similar viability test can be performed.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe; autofluorescence. | Increase the number of washing steps; use a background suppressor reagent; image in a phenol red-free medium.[9] |
| Weak or No Signal | Probe concentration is too low; incorrect filter set; photobleaching. | Optimize probe concentration and incubation time; ensure correct microscope settings; minimize light exposure.[9] |
| Cellular Toxicity | Probe concentration is too high; prolonged incubation. | Perform a dose-response curve to determine the optimal non-toxic concentration; reduce incubation time. |
Conclusion
IM-Fluor 488 ([5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine) represents a promising new tool for researchers. Its imidazole-based structure provides a versatile platform for the development of applications in ion sensing and cellular imaging. By following the detailed protocols and validation strategies outlined in this guide, researchers can effectively harness the capabilities of this novel fluorescent probe to advance their scientific investigations.
References
- Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
- University of California San Francisco. (n.d.). In vivo cellular imaging using fluorescent proteins : methods and protocols.
- BenchChem. (2025). Application Notes and Protocols for Fluorescent Probe Imaging.
- BenchChem. (2025). Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers.
- Seenu, P., & Kulathu Iyer, S. (2025).
- Beijing Institute of Technology. (n.d.). Triazole-imidazole (TA-IM) derivatives as ultrafast fluorescent probes for selective Ag+ detection.
- Imidazole Compounds: Synthesis, Characterization and Applic
- ResearchGate. (n.d.).
- LI-COR Biosciences. (2018).
- Promega Corporation. (n.d.).
- Krishnan, U., Manickam, S., & Kulathu Iyer, S. (2023). Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Publishing.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Imidazole-based fluorescent probes: Concomitant effects of N1 substitution and lone pair on selective recognition of Picric Acid. (n.d.). New Journal of Chemistry (RSC Publishing).
- Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. (2020). PubMed.
- ResearchGate. (n.d.). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging | Request PDF.
- New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging | Chemical Reviews. (n.d.).
- Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. (2022). PubMed.
- Designing a rigorous microscopy experiment: Valid
- Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. (n.d.). PMC - PubMed Central.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.).
- A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis. (2025). PMC - PubMed Central.
- Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H8-BINOL. (2022). MDPI.
- Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-731.
- 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. (n.d.).
- Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. (2024). PMC - PubMed Central.
- A new fluorescent probe for turn-on detection of pH using 2,6-bis-[(1- H-benzoimidazol-2-ylmethylimino)-methyl]-4-methylphenol: imaging application in living cells. (2015).
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
- Sigma-Aldrich. (n.d.). 5-(4-Methoxyphenyl)-4-methyl-1H-imidazol-2-amine AldrichCPR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An imidazole-based fluorescent sensor for selective detection of Cu 2+ and BF 3 with environmental applications - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00021A [pubs.rsc.org]
- 5. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00146F [pubs.rsc.org]
- 6. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 7. search.library.ucsf.edu [search.library.ucsf.edu]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. licorbio.com [licorbio.com]
- 11. rupress.org [rupress.org]
- 12. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol for the Quantification of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine in Human Plasma by LC-MS/MS
Abstract: This document provides a comprehensive guide for the quantitative analysis of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.[1] This application note details the entire workflow, from sample preparation to method validation, and is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure accuracy, precision, and reliability in accordance with regulatory guidelines.[2][3]
Introduction and Scientific Rationale
The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a novel compound with therapeutic potential, necessitating a robust and validated bioanalytical method for its measurement in plasma. The structural features of the analyte, including the imidazole and methoxyphenylamine moieties, suggest good ionization potential, making LC-MS/MS the analytical technique of choice.[1]
This method has been developed to address the inherent challenges of bioanalysis, including potential matrix effects, which can suppress or enhance the analyte signal.[4][5][6] A thorough validation process ensures the method is fit for purpose and generates reliable data for regulatory submissions.[2][3][7]
Experimental Workflow Overview
The overall analytical process is depicted in the following workflow diagram. Each major step is subsequently detailed in the corresponding sections of this document.
Caption: High-level workflow for the quantification of the analyte in plasma.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine | In-house Synthesis/Commercial | >99% Purity |
| Stable Isotope Labeled Internal Standard (SIL-IS) | Custom Synthesis | >99% Purity, >99% Isotopic Purity |
| Human Plasma (K2EDTA) | BioIVT | Pooled, Screened |
| Acetonitrile | Honeywell | LC-MS Grade |
| Methanol | Honeywell | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | Optima™ LC/MS Grade |
| Water | Millipore | Milli-Q® Ultrapure |
| Solid-Phase Extraction (SPE) Cartridges | Waters | Oasis HLB, 1cc, 30mg |
Instrumentation and Analytical Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required for this assay. The following provides a validated set of conditions.
Liquid Chromatography
| Parameter | Condition |
| System | Waters ACQUITY UPLC I-Class |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table Below |
Gradient Elution Program:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Mass Spectrometry
| Parameter | Setting |
| System | Sciex Triple Quad™ 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|
| Analyte | To be determined | To be determined | Optimized | Optimized | Optimized |
| SIL-IS | To be determined | To be determined | Optimized | Optimized | Optimized |
Note: Specific mass transitions and compound-dependent parameters must be determined empirically by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the SIL-IS into separate volumetric flasks. Dissolve in methanol to the final volume.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Plasma Sample Extraction Protocol: Solid-Phase Extraction (SPE)
The choice of SPE is critical for removing endogenous plasma components like phospholipids that can cause significant matrix effects.[1][8] A mixed-mode or polymeric sorbent is often effective for extracting amine-containing compounds.[9][10][11]
Caption: Step-by-step solid-phase extraction (SPE) protocol.
Detailed SPE Steps:
-
Sample Pre-treatment: To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and SIL-IS from the cartridge with 1 mL of 5% formic acid in acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (95% A: 5% B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[3][7] The validation assesses the following parameters:
| Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous components.[2] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). | Confirms the closeness of measured values to the true value and the reproducibility of the method.[2] |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. | Assesses the impact of co-eluting matrix components on ionization efficiency.[4][5] |
| Recovery | Should be consistent, precise, and reproducible. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions. | Ensures the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term).[12][13][14] |
| Dilution Integrity | Accuracy and precision must be within ±15% for diluted samples. | Verifies that samples with concentrations above the ULOQ can be diluted and accurately measured. |
Stability Assessment
Stability is a critical parameter to evaluate to ensure that the measured concentration reflects the true concentration at the time of sample collection.[14]
-
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles at -20°C and/or -70°C) before analysis.[15]
-
Bench-Top Stability: The stability of the analyte in plasma is assessed at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: QC samples are stored at -20°C and/or -70°C and analyzed at specified time points (e.g., 1, 3, 6, 12 months).[13]
-
Stock Solution Stability: The stability of the analyte and IS in their stock solutions is evaluated at room temperature and refrigerated conditions.[14]
Data Analysis and Reporting
Data acquisition and processing are performed using the mass spectrometer's proprietary software (e.g., Sciex Analyst® and MultiQuant™). The analyte concentration is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the calibration curve.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine in human plasma. The protocol, encompassing sample preparation using solid-phase extraction and optimized chromatographic and mass spectrometric conditions, is designed for high sensitivity and selectivity. Adherence to the described method validation procedures will ensure the generation of accurate and reliable data suitable for supporting drug development programs and regulatory submissions.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]
-
Bioanalytical Assay Stability Testing. Eurolab. Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available at: [Link]
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. ACS Publications. Available at: [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). Available at: [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. Available at: [Link]
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6‑Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Waters Corporation. Available at: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. PubMed. Available at: [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Available at: [Link]
-
LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. Available at: [Link]
-
Solid phase extraction of amines. ResearchGate. Available at: [Link]
-
Solid Phase Extraction. Affinisep. Available at: [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]
-
Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. Available at: [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. National Institutes of Health (NIH). Available at: [Link]
-
Serum and plasma samples were processed by liquid-liquid extraction... ResearchGate. Available at: [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. MDPI. Available at: [Link]
-
An Efficient Single Phase Method for the Extraction of Plasma Lipids. National Institutes of Health (NIH). Available at: [Link]
-
Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of nonpolar metabolites in human plasma samples. DergiPark. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Available at: [Link]
-
A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. PubMed. Available at: [Link]
-
Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. fda.gov [fda.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. testinglab.com [testinglab.com]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharmaservices.com [biopharmaservices.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline in Human Plasma
Abstract
This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this novel compound. The method employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is developed in accordance with the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[1][2]
Introduction
5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline is a novel small molecule with potential therapeutic applications. As with any new chemical entity in the drug development pipeline, a reliable and robust bioanalytical method is paramount for accurately characterizing its pharmacokinetic (PK) profile.[3] The unique structure of this compound, featuring both a methoxy aniline and an imidazole moiety, presents specific analytical considerations that must be addressed during method development. The aniline group, being a weak base, is amenable to positive mode electrospray ionization (ESI), a common and sensitive ionization technique for such compounds.[4][5] The imidazole group, also basic, further enhances the likelihood of efficient protonation.
This document outlines a systematic approach to method development, from the initial characterization of the analyte and selection of mass spectrometric parameters to the optimization of chromatographic conditions and sample preparation. The causality behind each experimental choice is explained to provide a clear and logical framework for reproducing and adapting this method.
Method Development Strategy
The development of a robust LC-MS/MS method is a multi-step process that begins with understanding the physicochemical properties of the analyte and culminates in a validated protocol suitable for routine use.
Analyte Characterization and Mass Spectrometry
The foundational step in any LC-MS/MS method is the determination of the optimal mass spectrometric parameters for the analyte of interest.
-
Physicochemical Properties: The structure of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline is presented in Figure 1. Its molecular formula is C11H13N3O, with a monoisotopic mass of 203.1059 g/mol . The presence of two basic nitrogen atoms in the imidazole ring and one on the aniline moiety suggests a high proton affinity, making positive mode ESI the logical choice for ionization.
Figure 1: Chemical Structure of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline
-
Mass Spectrometry Parameters: Direct infusion of a standard solution of the analyte into the mass spectrometer allows for the determination of the precursor ion and the optimization of collision energy to generate stable and intense product ions. For 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline, the protonated molecule [M+H]+ is expected at m/z 204.1. Fragmentation of the imidazole ring is a known pathway for related compounds, often involving the loss of small neutral molecules.[6] Another likely fragmentation would occur at the benzylic position, cleaving the bond between the methylene group and the imidazole ring. Based on these principles, two prominent product ions were selected for the MRM transitions, as detailed in Table 1.
| Parameter | 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline | Internal Standard (IS) |
| Precursor Ion (m/z) | 204.1 | To be determined (e.g., deuterated analog) |
| Product Ion 1 (m/z) | 136.1 (Quantifier) | TBD |
| Product Ion 2 (m/z) | 81.1 (Qualifier) | TBD |
| Dwell Time (ms) | 50 | 50 |
| Collision Energy (eV) | Optimized values (e.g., 20-35 eV) | TBD |
| Ionization Mode | ESI Positive | ESI Positive |
Table 1: Optimized Mass Spectrometry Parameters
Chromatographic Separation
The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression or enhancement, a common challenge in bioanalysis.[7]
-
Column Selection: A C18 reversed-phase column is a versatile and robust choice for the separation of small molecules like the target analyte. A column with smaller particle size (e.g., sub-2 µm) can provide higher resolution and faster analysis times.
-
Mobile Phase Selection: A mobile phase consisting of an aqueous component and an organic solvent is standard for reversed-phase chromatography. The addition of a small amount of acid, such as formic acid, to the mobile phase serves two purposes: it aids in the protonation of the analyte for better ESI response and improves peak shape.[8] A gradient elution starting with a low percentage of organic solvent and ramping up will be employed to ensure retention of the analyte while eluting more polar matrix components early and more non-polar components later.
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Optimized Chromatographic Conditions
Sample Preparation
Effective sample preparation is crucial for removing matrix interferences that can affect the accuracy and precision of the assay.[9][10] For high-throughput analysis, a simple and efficient method is desirable.
-
Technique Selection: Protein precipitation is a fast, inexpensive, and effective method for removing the majority of proteins from plasma samples.[4] This "dilute and shoot" approach is well-suited for robust analytes and is often the first choice during method development due to its simplicity. Acetonitrile is a common and effective precipitating agent.
Detailed Protocol
This protocol is intended for researchers and scientists familiar with standard laboratory procedures and the operation of LC-MS/MS instrumentation.
Materials and Reagents
-
5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline reference standard
-
Internal Standard (IS) - A stable isotope-labeled analog is highly recommended.
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Standard Solutions and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentrations (e.g., LLOQ, LQC, MQC, HQC).
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, CC, and QC.
-
To 50 µL of plasma in each tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 30 seconds to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Experimental workflow from sample preparation to data acquisition.
Method Validation
A full validation of this method should be performed according to the FDA's M10 Bioanalytical Method Validation Guidance for Industry.[1][2][11] This ensures the reliability and acceptability of the analytical results.[3][12] Key validation parameters to be assessed include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.
-
Calibration Curve: Linearity, range, and weighting scheme.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision at LLOQ, LQC, MQC, and HQC levels.
-
Matrix Effect: Assessment of ion suppression or enhancement from different sources of human plasma.[7]
-
Recovery: Efficiency of the extraction process.
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability of the analyte in the biological matrix.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. This application note serves as a comprehensive guide, detailing the rationale behind the method development and providing a clear protocol for its implementation and validation.
References
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides Nucleotides Nucleic Acids. [Link]
-
Quintyn, R. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. [Link]
-
Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Reddy, G. S., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]
-
Hewavitharana, A. K., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
-
Quintyn, R. S., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. [Link]
-
Henion, J., et al. Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. [Link]
-
Füzfai, Z., et al. (2013). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. [Link]
-
Al-Amri, A., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH. [Link]
-
Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
Ferreira da Silva, F., et al. (2019). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]
-
Tanaka, H., et al. (2019). Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. ResearchGate. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. tecan.com [tecan.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. moh.gov.bw [moh.gov.bw]
Application Note: [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine as a Versatile Building Block in the Synthesis of Kinase Inhibitors
Abstract & Significance
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to act as a versatile hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups.[1] This application note details the utility of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine , a key bifunctional building block, in the synthesis of advanced intermediates for drug discovery, with a primary focus on the construction of 2-aminopyrimidine-based kinase inhibitors. The strategic placement of a nucleophilic aniline and a metal-coordinating imidazole moiety within a conformationally influenced framework makes this reagent exceptionally valuable for generating libraries of potential therapeutics. We provide detailed protocols for its application in both traditional Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination reactions, offering researchers a comprehensive guide to its use in modern synthetic workflows.
Physicochemical Properties & Handling
Proper characterization and handling of starting materials are critical for reproducible and successful synthetic outcomes. The key properties of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine are summarized below.
| Property | Value | Source/Method |
| CAS Number | Not assigned | - |
| Molecular Formula | C11H13N3O | Calculated |
| Molecular Weight | 203.24 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Typical for similar anilines |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Empirical |
| Storage | Store under inert atmosphere (Argon or Nitrogen) at 2-8°C. Sensitive to light and oxidation. | Recommended |
Safety & Handling: This compound should be handled in a well-ventilated fume hood. As with all aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Application: Synthesis of 2-Aminopyrimidine Scaffolds
A primary application of this building block is its reaction with 2-halopyrimidines to form N-phenylpyrimidin-2-amine cores. This structure is central to a multitude of kinase inhibitors, where the aminopyrimidine acts as a "hinge-binder," forming key hydrogen bonds within the ATP-binding site of the target kinase.
The electron-deficient nature of the pyrimidine ring makes the C2 position susceptible to nucleophilic attack.[2][3] The reaction with [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine can be achieved through two robust and widely adopted methods, detailed below.
Method A: Direct Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is the most direct method, often requiring acidic or thermal activation. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, followed by the elimination of the halide leaving group to restore aromaticity.[4] This method is advantageous for its simplicity and avoidance of transition metal catalysts.
Caption: SNAr reaction workflow.
-
Reagents & Equipment:
-
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (1.0 eq)
-
2-Chloro-5-(trifluoromethyl)pyrimidine (1.05 eq)
-
Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP) (approx. 0.1 M concentration)
-
4 M HCl in Dioxane or p-Toluenesulfonic acid (0.1 - 1.1 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere (N2 or Ar)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (1.0 eq) and 2-chloro-5-(trifluoromethyl)pyrimidine (1.05 eq).
-
Add the chosen solvent (e.g., isopropanol) to the flask.
-
Add the acid catalyst (e.g., 4 M HCl in Dioxane, 1.1 eq) dropwise to the stirring suspension.
-
Fit the flask with a condenser and heat the reaction mixture to reflux (typically 80-120°C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpyrimidin-2-amine.
-
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive aryl halides or sterically hindered amines, the SNAr reaction can be sluggish. The Buchwald-Hartwig amination offers a powerful, milder alternative that has a broad substrate scope.[5][6] The reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide. The catalytic cycle includes oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Caption: Buchwald-Hartwig amination workflow.
-
Reagents & Equipment:
-
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (1.0 eq)
-
2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1-5 mol%)
-
Xantphos (or other suitable phosphine ligand, 2-10 mol%)
-
Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed tube, inert atmosphere (N2 or Ar)
-
-
Procedure:
-
To a dry Schlenk flask or sealable tube, add the Pd2(dba)3 catalyst, the phosphine ligand, and the base (Cs2CO3).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine and the 2-chloro-5-(trifluoromethyl)pyrimidine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110°C for 2-18 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the final product.
-
Troubleshooting & Experimental Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (SNAr) | 1. Insufficient activation of the pyrimidine ring. 2. Aniline starting material is not nucleophilic enough. | 1. Increase reaction temperature or switch to a higher boiling point solvent (e.g., NMP, DMF). 2. Use a stronger acid catalyst or stoichiometric amounts. 3. Switch to the Buchwald-Hartwig protocol. |
| Low or No Product Yield (Buchwald-Hartwig) | 1. Inactive catalyst (Pd(0) oxidized). 2. Inappropriate ligand or base. 3. Presence of oxygen or water. | 1. Use fresh catalyst/ligands. Ensure proper inert atmosphere techniques. 2. Screen different ligands (e.g., BINAP, BrettPhos) and bases (e.g., K3PO4, LHMDS). 3. Use anhydrous, degassed solvents. |
| Formation of Byproducts | 1. Bis-arylation or side reactions with the imidazole nitrogen. 2. Decomposition at high temperatures. | 1. In Buchwald-Hartwig, carefully control stoichiometry and consider ligands known to minimize bis-arylation.[8] 2. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | The basic imidazole and aniline moieties can cause streaking on silica gel. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the chromatography eluent system. |
Conclusion
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a highly effective and versatile building block for the synthesis of complex heterocyclic systems. Its dual functionality allows for straightforward incorporation into kinase inhibitor scaffolds via robust and well-established synthetic methodologies like SNAr and Buchwald-Hartwig amination. The protocols and insights provided herein are intended to enable researchers in drug discovery and process development to rapidly and efficiently utilize this valuable intermediate in the creation of novel and potent therapeutic candidates.
References
-
ResearchGate. (2021). Amination of 2-halopyridines. Available at: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitutions. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Abd-El-Aziz, A. S., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
-
Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]
Sources
- 1. USPTO Patent Grant Full Text [google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine Analogs
Introduction: Unlocking the Therapeutic Potential of Imidazole Scaffolds
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel therapeutics. The [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine core represents a promising starting point for the development of new chemical entities. Analogs derived from this scaffold possess structural features that suggest potential interactions with a range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes like cytochrome P450s.
This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns to elucidate the biological activities of a library of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine analogs. We will detail robust, field-proven protocols for primary screening against key target classes, as well as essential secondary assays for cytotoxicity profiling. The causality behind experimental choices will be explained to empower researchers to adapt these protocols to their specific needs.
The High-Throughput Screening (HTS) Campaign: A Strategic Workflow
A successful HTS campaign is a multi-step process designed to efficiently identify promising lead compounds from a large library. The workflow is designed to be a self-validating system, incorporating decision points to ensure that only the most promising candidates advance.
Caption: A generalized workflow for a high-throughput screening campaign.
Application 1: Protein Kinase Inhibitor Screening
Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[1] The imidazole scaffold is a common feature in many known kinase inhibitors. Therefore, screening for kinase inhibition is a logical first step. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for HTS, as it measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[2][3]
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from Promega Corporation's technical manual.[2]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest and its corresponding substrate
-
Kinase buffer (specific to the kinase of interest)
-
ATP
-
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine analog library (in DMSO)
-
Positive control inhibitor
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each analog from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known inhibitor of the target kinase (positive control).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.
-
Prepare a 2X ATP solution in the kinase buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[3]
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity. Inhibition is calculated relative to the high (DMSO) and low (positive control inhibitor) controls.
| Parameter | Calculation |
| % Inhibition | 100 * (LuminescenceHigh Control - LuminescenceSample) / (LuminescenceHigh Control - LuminescenceLow Control) |
| Z'-factor | 1 - (3 * (SDHigh Control + SDLow Control)) / |MeanHigh Control - MeanLow Control| |
A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.[4] Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Application 2: GPCR Ligand Screening
Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs.[5][6] Analogs of the test scaffold may act as agonists or antagonists of GPCR signaling. Homogeneous Time Resolved Fluorescence (HTRF®) assays are a powerful tool for studying GPCRs in HTS, often by measuring the accumulation of second messengers like cyclic AMP (cAMP).[7][8]
Protocol: HTRF® cAMP Assay
This protocol is based on the principles of HTRF® assays from Revvity (formerly PerkinElmer).[9][10][11]
Materials:
-
HTRF® cAMP Assay Kit (e.g., from Revvity)
-
Cells expressing the GPCR of interest
-
Cell culture medium and reagents
-
Agonist and/or antagonist for the target GPCR
-
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine analog library (in DMSO)
-
Low-volume, white 384-well plates
-
HTRF®-certified plate reader
Procedure:
-
Cell Seeding: Seed cells expressing the target GPCR into 384-well plates at a predetermined density and allow them to attach overnight.
-
Compound Addition:
-
Antagonist Screening: Add 5 µL of the analog library compounds to the cells and incubate for a short period. Then, add 5 µL of a known agonist at its EC80 concentration.
-
Agonist Screening: Add 5 µL of the analog library compounds to the cells.
-
-
Cell Lysis and Detection:
-
After the appropriate incubation time (typically 15-30 minutes), add 5 µL of the HTRF® cAMP-d2 conjugate in lysis buffer.
-
Add 5 µL of the HTRF® anti-cAMP-Cryptate conjugate in lysis buffer.
-
-
Incubation and Data Acquisition: Incubate the plate for 1 hour at room temperature, protected from light. Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
Data Analysis:
The HTRF® signal is inversely proportional to the amount of cAMP produced. The ratio of the two emission wavelengths is calculated and used to determine the cAMP concentration from a standard curve.
| Parameter | Calculation |
| HTRF® Ratio | (Emission665nm / Emission620nm) * 10,000 |
| % Inhibition (Antagonist) | 100 * (RatioAgonist - RatioSample) / (RatioAgonist - RatioBasal) |
| % Activation (Agonist) | 100 * (RatioSample - RatioBasal) / (RatioMax Agonist - RatioBasal) |
Application 3: Cytochrome P450 Inhibition Profiling
Rationale: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition of these enzymes by a drug candidate can lead to adverse drug-drug interactions.[12] Early screening of compound libraries for CYP inhibition is a critical step in drug discovery to flag potentially problematic compounds.[13] Fluorometric assays provide a rapid and HTS-compatible method for this purpose.[14]
Protocol: Fluorometric CYP Inhibition Assay
This protocol is a generalized method based on commercially available systems.[13][14]
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic CYP-specific substrate
-
NADPH regenerating system
-
Potassium phosphate buffer
-
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine analog library (in DMSO)
-
Known CYP inhibitor (positive control)
-
Black 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix containing the CYP enzyme, buffer, and NADPH regenerating system.
-
Compound Plating: Dispense the analog library compounds and controls into the wells of the assay plate.
-
Pre-incubation: Add the enzyme master mix to the wells and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for the optimized reaction time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific buffer).
-
Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the metabolized fluorophore.
Data Analysis:
The fluorescence signal is proportional to the activity of the CYP enzyme. A decrease in fluorescence in the presence of a compound indicates inhibition.
| Parameter | Calculation |
| % Inhibition | 100 * (FluorescenceHigh Control - FluorescenceSample) / (FluorescenceHigh Control - FluorescenceLow Control) |
Application 4: Cell Viability and Cytotoxicity Profiling
Rationale: It is essential to determine if the observed activity of a hit compound is due to its specific interaction with the target or a result of general cytotoxicity.[15] Cell-based cytotoxicity assays are therefore a critical secondary screen. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells as an indicator of viability.[16]
Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[16]
Materials:
-
A relevant cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine analog library (in DMSO)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Clear 96-well cell culture plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the analog library compounds and controls. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm.
Data Analysis:
The absorbance is directly proportional to the number of viable cells.
| Parameter | Calculation |
| % Viability | 100 * (AbsorbanceSample - AbsorbanceBlank) / (AbsorbanceVehicle Control - AbsorbanceBlank) |
A dose-response curve can be plotted to determine the concentration at which the compound reduces cell viability by 50% (CC50).
Caption: A simplified signaling pathway for a Gs-coupled GPCR, a common target for HTS.
Conclusion and Hit Validation
The protocols outlined in this guide provide a robust starting point for the high-throughput screening of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine analog libraries. Positive "hits" identified in the primary screens should be confirmed through re-testing and determination of their potency (IC50 or EC50 values) from dose-response curves. It is critical to cross-reference these results with cytotoxicity data to ensure that the observed activity is not due to non-specific toxic effects. Promising, selective, and non-toxic hits can then be advanced to more complex secondary and in vivo models for further validation.
References
-
Crespi, C. L., & Miller, V. P. (2016). High-Throughput Screening of Human Cytochrome P450 Inhibitors Using Fluorometric Substrates. In High-Throughput Screening for Drug Discovery (pp. 215-226). Humana Press, New York, NY. [Link]
-
The Scientist. (2015). High-Throughput Screening of GPCRs for Drug Discovery Applications. Retrieved from [Link]
-
Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Li, Z., et al. (2017). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. In Protein-Protein Interactions (pp. 149-163). Humana Press, New York, NY. [Link]
-
Ji, F., et al. (2014). A high-throughput inhibition screening of major human cytochrome P450 enzymes using an in vitro cocktail and liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 256-263. [Link]
-
Ota, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 834-843. [Link]
-
Cohen, L. H., et al. (2003). High-throughput screening for inhibitors of cytochrome P450. Drug Discovery Today, 8(19), 885-891. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
-
Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2-10. [Link]
-
Trinquet, E., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 17(36), 4153-4164. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
-
Zlokarnik, G., et al. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Journal of clinical medicine, 7(10), 316. [Link]
-
Shui, W., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(13), 3330-3337. [Link]
-
Eglen, R. M., & Reisine, T. (2011). The use of AlphaScreen technology in HTS: Current status. Current chemical genomics, 5, 1. [Link]
-
Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Agilent. (n.d.). High-Throughput In Vitro ADME Analysis with Agilent RapidFire/MS Systems: Cytochrome P450 Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]
-
Jacobson, K. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 41(8), 567-579. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17-32. [Link]
-
Williams, L., & Grant, S. (2018). High-Throughput Cell Toxicity Assays. In High-Throughput Screening (pp. 247-257). Humana Press, New York, NY. [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
-
An, F., & Tolliday, N. (2010). Cell based assays in high throughput mode (HTS). In Cell-Based Assays for High-Throughput Screening (pp. 1-24). Humana Press. [Link]
-
Science.gov. (n.d.). high-throughput cell-based assay: Topics by Science.gov. Retrieved from [Link]
-
Yellasubbaiah, N., et al. (2021). Recent Developments and Biological Activities of 5-Oxo-Imidazolones Derivatives: A Review. Journal of Pharmaceutical Research International, 33(45A), 287-305. [Link]
-
Patel, D., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Journal of Heterocyclic Chemistry, 57(11), 3845-3853. [Link]
-
Ellsworth, B. A., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(16), 4274-4278. [Link]
-
Bolognesi, M. L., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]
-
Nargund, L. V. G., et al. (2005). Synthesis and pharmacological evaluation of some potent 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 675. [Link]
-
Kumar, R., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecule. Research & Reviews: Journal of Chemistry, 6(2), 1-13. [Link]
-
Fayed, B., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(3), 575-582. [Link]
-
Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS omega, 7(48), 44105-44117. [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiotrade.com [ebiotrade.com]
- 5. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]
- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. A guide to developing biochemical assays with HTRF PPi reagents | Revvity [revvity.co.kr]
- 12. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Evaluation of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine: A Framework for Preclinical Experimental Design
An Application Note for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in vivo evaluation of novel chemical entities, using [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine as a representative compound. The imidazole moiety is a common feature in many biologically active compounds, suggesting a broad potential for therapeutic application. This document offers a systematic, multi-phased approach to preclinical assessment, emphasizing scientific integrity, ethical considerations, and robust experimental design.
The journey from a promising molecule to a potential therapeutic agent is critically dependent on rigorous in vivo testing.[1][2][3] These studies are essential for understanding how a compound behaves in a complex biological system, providing insights into its safety, efficacy, and mechanism of action that cannot be replicated by in vitro assays alone.[4]
This guide is structured to walk researchers through the logical progression of in vivo studies, from initial safety and pharmacokinetic profiling to efficacy testing in a relevant disease model and subsequent biomarker analysis.
Ethical Framework: The Cornerstone of In Vivo Research
All animal research must be conducted with the highest ethical standards. Before any experiment, protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[5][6] The guiding principles are the "3Rs":
-
Replacement : Using non-animal methods whenever possible.[5][7]
-
Reduction : Using the minimum number of animals necessary to obtain statistically valid results.[5][7]
-
Refinement : Minimizing any potential pain, suffering, or distress to the animals.[5][7][8]
Researchers must establish humane endpoints and ensure that all personnel are properly trained in animal handling and experimental procedures.[8][9]
Phase 1: Foundational In Vivo Characterization
The initial phase focuses on establishing the safety profile and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[10]
Maximum Tolerated Dose (MTD) Study
Causality : The MTD study is the first and most critical step to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[11] This information is essential for designing subsequent efficacy studies with doses that are both safe and potentially therapeutic.
Protocol: Single-Dose MTD Study in Mice
-
Animal Model : Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), 6-8 weeks old, of a single-sex to reduce variability.
-
Group Allocation : Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose-escalation groups.
-
Dose Selection : Based on any available in vitro cytotoxicity data or literature on similar compounds, select a starting dose. A common approach is to use a dose-escalation scheme (e.g., 10, 30, 100, 300 mg/kg).[12]
-
Administration : Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[13] The vehicle should be well-tolerated (e.g., saline, PBS with 5% DMSO).
-
Monitoring : Observe animals daily for 7-14 days. Record:
-
Body Weight : A loss of >15-20% is a common sign of toxicity.[11]
-
Clinical Signs : Note any changes in posture, activity, grooming, or signs of distress (e.g., ruffled fur, hunched posture).
-
Mortality : Record the time of any deaths.
-
-
Endpoint : The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity.
Data Presentation: MTD Study Summary
| Dose Group (mg/kg) | Vehicle | 10 | 30 | 100 | 300 |
| Route of Admin. | PO | PO | PO | PO | PO |
| N (animals) | 5 | 5 | 5 | 5 | 5 |
| Mortality | 0/5 | 0/5 | 0/5 | 1/5 | 4/5 |
| Max Body Weight Loss (%) | < 2% | < 5% | ~8% | >15% | >20% |
| Key Clinical Signs | None | None | Mild Lethargy | Lethargy, Ruffled Fur | Severe Lethargy |
| MTD Determination | 30 mg/kg |
Preliminary Pharmacokinetic (PK) Study
Causality : A PK study measures how the body processes the drug over time.[14] Understanding the drug's concentration in the blood and tissues is crucial for correlating its exposure with its therapeutic effects (pharmacodynamics).[15][16][17]
Protocol: Single-Dose PK Study in Mice
-
Animal Model : Use the same strain as the MTD study.
-
Dosing : Administer a single, well-tolerated dose (e.g., the MTD or half-MTD) via two different routes if possible (e.g., IV and PO) to assess bioavailability.
-
Group Allocation : Use 3-4 animals per time point for each route.[18]
-
Sample Collection : Collect blood samples (e.g., via tail vein or cardiac puncture at euthanasia) at multiple time points.[19] A typical schedule for IV administration might be 5, 15, 30, 60, 120, and 240 minutes, and for PO administration, 15, 30, 60, 120, 240, and 480 minutes.[18]
-
Analysis : Process blood to plasma and analyze the concentration of the compound using a validated analytical method like LC-MS/MS.
-
Data Analysis : Plot plasma concentration versus time to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | Example IV Value | Example PO Value |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL | 850 ng/mL |
| Tmax | Time to reach Cmax | 5 min | 30 min |
| AUC | Area Under the Curve (total drug exposure) | 45000 ngmin/mL | 95000 ngmin/mL |
| t1/2 | Half-life of the drug in plasma | 45 min | 75 min |
| F (%) | Bioavailability (for PO route) | N/A | 70% |
Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a two-route pharmacokinetic study.
Phase 2: In Vivo Efficacy Assessment
With safety and PK data established, the next phase is to evaluate the compound's therapeutic effect in a relevant disease model. For a novel compound with unknown potential, an anti-cancer evaluation using a xenograft model is a common starting point.[4][20]
Causality : The goal is to determine if the compound can inhibit disease progression in a living organism. The choice of animal model is critical and should reflect the human disease as closely as possible.[21][22] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are widely used for initial efficacy screening.[1]
Diagram: General Workflow for In Vivo Efficacy Study
Caption: Standard workflow for a xenograft model efficacy study.
Protocol: Xenograft Tumor Model Efficacy Study
-
Model Establishment : Implant human cancer cells (e.g., A375 melanoma, MCF7 breast cancer) subcutaneously into immunodeficient mice (e.g., Nude or NSG).[23]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation : Randomize animals into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.
-
Group 1 : Vehicle Control
-
Group 2 : [Compound Name] at Dose 1 (e.g., MTD)
-
Group 3 : [Compound Name] at Dose 2 (e.g., MTD/2)
-
Group 4 : Positive Control/Standard-of-Care (if available)
-
-
Treatment : Administer treatments according to a defined schedule (e.g., daily, every other day) based on the compound's PK profile.
-
Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Record body weights and clinical signs.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size limit, or after a fixed duration. Euthanize animals if they show signs of excessive weight loss or distress.
-
Tissue Collection : At the endpoint, collect tumors, blood, and major organs for subsequent analysis.
Phase 3: Biomarker and Mechanism of Action (MoA) Analysis
Causality : Efficacy data shows what the compound does; biomarker analysis helps explain how it does it. This phase connects the macroscopic therapeutic effect to molecular changes within the tumor and host.[24][25][26] Histopathology remains the gold standard for confirming in vivo findings and assessing tissue-level effects.[27][28][29][30][31]
Protocol: Post-Efficacy Study Sample Analysis
-
Histopathology :
-
Fix a portion of each tumor and major organs in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.
-
A qualified pathologist should examine slides for changes in tumor morphology, necrosis, and any potential off-target toxicity in organs.[29]
-
-
Immunohistochemistry (IHC) :
-
Use IHC to probe for specific protein biomarkers in the tumor sections. For example, stain for:
-
Ki-67 : A marker of cell proliferation.
-
Cleaved Caspase-3 : A marker of apoptosis (cell death).
-
CD31 : A marker of blood vessels (angiogenesis).
-
-
-
Molecular Analysis :
-
Flash-freeze a portion of each tumor in liquid nitrogen.
-
Homogenize the tissue to extract proteins for Western blotting or RNA for qPCR.
-
This allows for quantification of target engagement or changes in signaling pathways hypothesized to be affected by the compound.
-
-
Systemic Biomarker Analysis :
-
Analyze plasma collected at the endpoint for secreted biomarkers (e.g., cytokines, growth factors) using methods like ELISA or Luminex assays.[15]
-
Conclusion
The in vivo evaluation of a novel compound like [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a methodical process that builds from a foundation of safety and tolerability to a comprehensive assessment of efficacy and mechanism of action. By following a phased, data-driven approach grounded in ethical principles, researchers can generate the robust and reproducible data necessary to advance promising compounds through the drug development pipeline. Each step provides critical information that informs the next, creating a self-validating system that maximizes the potential for success in preclinical research.
References
-
Gabrielson, K., et al. (2019). In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources. Toxicologic Pathology. Available at: [Link]
-
Medical and Pharmaceutical Journal. Ethical Statement on Experimental Animal Research. Available at: [Link]
-
Gao, H., et al. (2015). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer. Available at: [Link]
-
Champions Oncology. In Vivo Preclinical Mouse Models. Available at: [Link]
-
Gao, H., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Theranostics. Available at: [Link]
-
Pepe, M. S., et al. (2001). Phases of Biomarker Development for Early Detection of Cancer. Journal of the National Cancer Institute. Available at: [Link]
-
Gabrielson, K., et al. (2019). In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research. NIH National Cancer Institute. Available at: [Link]
-
Jones, T. A., et al. (2019). Pharmacokinetic and pharmacodynamic analyses of cocaine and its metabolites in behaviorally divergent inbred mouse strains. Psychopharmacology. Available at: [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Available at: [Link]
-
British Society of Animal Science. (2018). Ethical guidelines for research in animal science. Available at: [Link]
-
Crown Bioscience. (2020). 3 Preclinical Strategies to Identify Predictive Cancer Biomarkers. Available at: [Link]
-
Lin, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Cardiff, R. D., et al. (2017). Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail. Laboratory Investigation. Available at: [Link]
-
Charles River Laboratories. Cancer Models. Available at: [Link]
-
Chappell, J. (2016). Ethical considerations regarding animal experimentation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Tichauer, K. M., et al. (2014). Correlation of In-Vivo Imaging with Histopathology: A Review. IEEE Reviews in Biomedical Engineering. Available at: [Link]
-
Royce, M. E., & Hoff, P. M. (2018). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Seminars in Oncology. Available at: [Link]
-
Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Available at: [Link]
-
van der Veldt, A. A., et al. (2012). Biomarkers in preclinical cancer imaging. European Journal of Cancer. Available at: [Link]
-
Gabrielson, K., et al. (2019). In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Medicina. Available at: [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal model pharmacokinetics and pharmacodynamics: A critical review. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
ModernVivo. (2023). Boost CRO Trust with Accurate In Vivo Study Design. Available at: [Link]
-
Strojnik, L., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals. Available at: [Link]
-
Löscher, W. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]
-
Crown Bioscience. (2024). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. Available at: [Link]
-
Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]
-
Boston University IACUC. (2023). Administration of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]
-
S. S, D., & K, S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study? Available at: [Link]
-
Yamada, K., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. CU Cancer Center. Available at: [Link]
-
Barbarin, A., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Designing an In Vivo Preclinical Research Study[v1] | Preprints.org [preprints.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 6. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animal-journal.eu [animal-journal.eu]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. youtube.com [youtube.com]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. Pharmacokinetic and pharmacodynamic analyses of cocaine and its metabolites in behaviorally divergent inbred mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. championsoncology.com [championsoncology.com]
- 22. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 23. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. crownbio.com [crownbio.com]
- 25. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biomarkers in preclinical cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 28. focusontoxpath.com [focusontoxpath.com]
- 29. Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes & Protocols: The [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine Scaffold in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Motif in Kinase Inhibition
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and synthetic tractability make it a cornerstone of modern drug design. In the realm of kinase inhibition, the imidazole scaffold is particularly prominent.[1][2] Kinases, a vast family of enzymes that regulate cellular signaling by phosphorylating target proteins, are critical targets in oncology, immunology, and inflammatory diseases. The ATP-binding pocket of most kinases contains a conserved "hinge" region, rich in hydrogen bond donors and acceptors, to which ATP and competitive inhibitors bind. The imidazole moiety is exceptionally well-suited to form these critical interactions.
The compound of interest, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine , represents a key pharmacophore found within several patented classes of kinase inhibitors.[3][4][5] While this specific molecule may act as a synthetic intermediate, its core structure—an imidazole connected via a methylene linker to a substituted aniline—is central to the activity of potent inhibitors targeting critical oncogenic and inflammatory pathways. This guide will explore the application of this scaffold, using representative examples to detail its utility and provide robust protocols for its investigation in a research setting.
This scaffold has been identified in compounds designed to inhibit a range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as c-Met and Ron, which are often dysregulated in various cancers.[6]
-
Mitogen-Activated Protein (MAP) Kinases: Including p38, a key mediator of inflammatory cytokine production.[2]
-
Aurora Kinases and FLT3: Critical regulators of cell division and hematopoiesis, respectively, and important targets in acute myeloid leukemia (AML).[7][8]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[9]
The methoxy and amine substitutions on the phenyl ring provide crucial vectors for synthetic modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Principle of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which imidazole-based inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase. The nitrogen atoms of the imidazole ring are perfectly positioned to form hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP.
Caption: Interaction model of an imidazole-based inhibitor within a kinase ATP pocket.
The methoxyphenylamine portion of the scaffold typically occupies a deeper hydrophobic pocket, with the specific substitution pattern influencing selectivity against different kinases. Further modifications can extend into solvent-exposed regions, providing opportunities to enhance cell permeability and other drug-like properties.
Protocols for Characterization of Novel Inhibitors
The following protocols provide a general framework for characterizing a novel kinase inhibitor based on the [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol determines the direct inhibitory activity of the compound against a purified kinase enzyme. The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust method.
Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of the test compound against the target kinase.
Materials:
-
Purified recombinant target kinase (e.g., c-Met, p38α, Aurora A).
-
Kinase-specific substrate peptide.
-
ATP (at Km concentration for the specific kinase).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (specific to the kinase).
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipette and plate reader with luminescence detection.
Methodology:
-
Compound Dilution: Prepare a serial dilution series of the test compound in DMSO. A common starting range is 10 mM down to 1 nM. Then, create an intermediate dilution plate in the appropriate kinase buffer.
-
Kinase Reaction Setup:
-
To each well of the assay plate, add 5 µL of the diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Caption: Workflow for an in vitro biochemical kinase assay.
Protocol 2: Cell-Based Proliferation/Viability Assay
This protocol assesses the ability of the compound to inhibit the growth or kill cancer cells whose survival is dependent on the target kinase.
Objective: To determine the GI50 (concentration for 50% growth inhibition) or EC50 (concentration for 50% maximal effect on viability) in a relevant cell line.
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., HCT116 for some Aurora kinase inhibitors, MV4-11 for FLT3 inhibitors).[7]
-
Appropriate cell culture medium and supplements (e.g., FBS).
-
Test compound stock solution (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB assay).[10]
-
Sterile, clear-bottomed, white-walled 96-well plates for luminescence assays.
-
Incubator (37°C, 5% CO2).
-
Plate reader.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a standard period, typically 72 hours, to allow for multiple cell divisions.
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI50/EC50 value.
-
Protocol 3: Target Engagement & Downstream Signaling (Western Blot)
This protocol confirms that the compound inhibits the target kinase inside the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrate.
Objective: To demonstrate on-target activity by observing a dose-dependent decrease in the phosphorylation of a key signaling protein.
Materials:
-
Relevant cell line.
-
Test compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Phospho-specific antibody for the target or substrate (e.g., anti-phospho-c-Met, anti-phospho-STAT5) and a total protein antibody for loading control (e.g., anti-c-Met, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with increasing concentrations of the test compound for a short period (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a total protein or loading control antibody to confirm equal protein loading across lanes.
-
Analysis: Quantify band intensity to show a dose-dependent reduction in the phospho-protein signal relative to the total protein or loading control.
Data Summary & Interpretation
Data from these experiments should be systematically organized to build a comprehensive profile of the inhibitor.
| Parameter | Experiment | Typical Result | Interpretation |
| IC50 | In Vitro Kinase Assay | 1 nM - 10 µM | Potency of direct enzyme inhibition. Lower is better. |
| GI50 / EC50 | Cell Proliferation Assay | 10 nM - 50 µM | Cellular potency. Reflects membrane permeability and on-target efficacy. |
| Phospho-Target | Western Blot | Dose-dependent decrease | Confirms on-target activity within the cellular environment. |
A successful inhibitor candidate will typically exhibit high biochemical potency (low nM IC50), which translates into cellular activity (GI50 value within 10-100 fold of the IC50), and demonstrate clear, dose-dependent inhibition of the target signaling pathway in cells.
References
- Imidazolyl kinase inhibitors and uses thereof. (n.d.). Google Patents.
- Formulations comprising heterocyclic protein kinase inhibitors. (n.d.). Google Patents.
-
Zhuo, J., et al. (2013). Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S. Patent No. 8,461,330. PubChem. Retrieved from [Link]
- Fused heterocyclic compounds as protein kinase inhibitors. (n.d.). Google Patents.
- de Vicente, J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
-
Luo, Y., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry. Retrieved from [Link]
-
Shtil, A. A., et al. (2021). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences. Retrieved from [Link]
- Imidazopyrazine tyrosine kinase inhibitors. (n.d.). Google Patents.
-
Al-Qawasmeh, R. A., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Pharmaceuticals. Retrieved from [Link]
- Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. (2017). IOSR Journal of Applied Chemistry.
-
Process for the synthesis of 5-(methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][11]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
-
Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016014542A1 - Imidazolyl kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-8461330-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
Welcome to the dedicated technical support guide for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the aqueous solubility of this compound. Our guidance is rooted in fundamental physicochemical principles and backed by established formulation strategies.
Introduction to the Molecule and the Solubility Challenge
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a molecule of interest in many discovery pipelines. Structurally, it possesses two key functional groups that dictate its physicochemical behavior: a primary aromatic amine and an imidazole ring.
-
Aromatic Amine: This group is weakly basic.
-
Imidazole Ring: This heterocyclic moiety is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The nitrogen with a lone pair is the basic site (pKa of conjugate acid ~7), while the N-H group is very weakly acidic (pKa ~14.5).[1][2]
The presence of these ionizable groups suggests that the compound's solubility will be highly dependent on pH.[3][4] However, the molecule also has significant hydrophobic regions (the substituted phenyl ring), which likely contributes to poor aqueous solubility at neutral pH, a common challenge for many active pharmaceutical ingredients (APIs).[5] This guide provides a logical, step-by-step approach to systematically investigate and improve its solubility.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My initial attempts to dissolve the compound in aqueous buffer (pH 7.4) have failed. What is the first step I should take?
Answer:
The first and most critical step is to understand the compound's pH-solubility profile. Given the presence of a basic amine and an imidazole group, the compound is expected to be a weak base. Its solubility should dramatically increase at acidic pH due to the protonation of these basic centers, which form more soluble ionized species.[6]
The solubility of an ionizable compound is lowest when it is in its neutral, unionized state (this is its "intrinsic solubility") and increases as it becomes ionized.[7] For a weak base like [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, lowering the pH will lead to protonation and increased solubility.
Caption: pH effect on the ionization and solubility of a weak base.
This high-throughput method provides a rapid assessment of how pH affects solubility and is ideal for early-stage discovery.[8][9][10]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2 to pH 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Assay Plate Setup: In a 96-well microplate, add the aqueous buffers.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffers to achieve a target final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.
-
Precipitation Measurement: Measure the amount of precipitate formed using a nephelometer, which detects scattered light, or a UV-Vis plate reader measuring absorbance at a wavelength where the compound doesn't absorb (e.g., 620 nm) to quantify turbidity.[9][11]
-
Data Analysis: Plot the turbidity or nephelometry signal against the buffer pH. A significant decrease in the signal at lower pH values indicates higher solubility.
FAQ 2: Adjusting the pH improved solubility, but I need to work closer to physiological pH (6.5-7.4). What is the next logical strategy?
Answer:
Once you've confirmed that lowering the pH is effective, the most robust and widely used strategy for ionizable compounds is salt formation .[7][12] Converting the basic free form of your compound into a salt can dramatically enhance its aqueous solubility and dissolution rate even at near-neutral pH.[13][14]
By reacting the basic compound with an acid, you form a salt. This salt is an ionic solid that readily dissociates in water into the protonated (charged) form of your compound and a counter-ion. This pre-ionized form circumvents the low intrinsic solubility of the neutral free base.[6][12]
Caption: General workflow for pharmaceutical salt screening.
Objective: To identify a suitable acid counter-ion that forms a stable, soluble salt.
Methodology:
-
Solvent Selection: Dissolve a known amount of the free base in a suitable organic solvent where it is soluble (e.g., ethanol, isopropanol, or acetone).
-
Acid Selection: Prepare equimolar solutions of various pharmaceutically acceptable acids in the same solvent. Common choices include:
-
Inorganic: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)
-
Organic: Tartaric acid, Citric acid, Methane-sulfonic acid (mesylate), Ethane-sulfonic acid (esylate)
-
-
Reaction: Add the acid solution dropwise to the solution of the free base while stirring.
-
Precipitation & Isolation: If a salt precipitates, it can be isolated by filtration, washed with a small amount of the solvent, and dried under vacuum. If no precipitate forms, the salt may be isolated by slow evaporation of the solvent.
-
Solubility Testing (Shake-Flask Method): This is the "gold standard" for determining thermodynamic solubility.[8][9]
-
Add an excess amount of the newly formed salt to a known volume of purified water or buffer (e.g., pH 7.4 PBS) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
-
| Formulation | Solubility in pH 7.4 Buffer (µg/mL) | Fold Increase |
| Free Base | < 1 | - |
| Hydrochloride Salt | 500 | > 500x |
| Mesylate Salt | 1200 | > 1200x |
| Tartrate Salt | 850 | > 850x |
FAQ 3: Salt formation is not feasible for my application, or I need to further boost solubility. What other formulation approaches can I try?
Answer:
If salt formation is not an option, or if the achieved solubility is still insufficient, two powerful techniques are the use of co-solvents and cyclodextrin complexation .[5][15][16]
Core Concept: Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the polarity of the solvent system.[17][18] This makes the aqueous environment more favorable for dissolving hydrophobic molecules.[19]
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[5]
Troubleshooting Insight: While co-solvents increase solubility, they can sometimes negatively impact permeability in biological assays by reducing the thermodynamic activity of the free drug.[20] It is crucial to use the minimum concentration of co-solvent necessary to achieve the desired solubility.
Core Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a host-guest inclusion complex.[22] This complex has a hydrophilic exterior, rendering the overall entity water-soluble.
Common Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[21] These derivatives have greatly improved aqueous solubility over native β-cyclodextrin.[21]
Caption: Mechanisms of co-solvents and cyclodextrin complexation.
Objective: To determine the stoichiometry of complexation and the binding constant.
Methodology:
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Excess Compound: Add an excess amount of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine to each cyclodextrin solution in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature for 48-72 hours to reach equilibrium.
-
Sample and Analyze: Filter the samples and analyze the concentration of the dissolved drug in the supernatant by HPLC-UV.
-
Plot and Analyze: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the plot reveals the stoichiometry of the complex. A linear (Aₗ-type) plot is most common and indicates a 1:1 complex.
| Formulation Approach | Concentration of Excipient | Achieved Solubility (µg/mL) |
| 20% PEG 400 in Water | 20% (v/v) | 150 |
| 40% PEG 400 in Water | 40% (v/v) | 400 |
| 50 mM HP-β-CD in Water | 50 mM | 1800 |
| 50 mM SBE-β-CD in Water | 50 mM | 2500 |
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Gavali, S. M., et al. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 1-11. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Sinha, S., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Jain, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 133-138. [Link]
-
Jones, D. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]
-
Patel, A., et al. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 77-85. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]
-
Vikas, et al. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics, 12(3). [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Kumar, S., & Singh, J. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]
-
Sharma, D., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 4(5), 499-517. [Link]
-
Patel, J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-12. [Link]
-
Sari, Y., & Syafii, W. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Jamrógiewicz, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2399. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Pu, Y., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. ChemEngineering, 7(6), 129. [Link]
-
PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. PubChem. [Link]
-
Lee, E. S., et al. (2009). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. Journal of Biomedical Materials Research Part A, 88(1), 126-134. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]
-
Yalkowsky, S. H., & Rubino, J. T. (1985). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 74(4), 416-421. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea. National Institutes of Health. [Link]
-
Nesterova, I. V., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. The Journal of Physical Chemistry A, 114(10), 3469–3477. [Link]
-
Miller, J. M., et al. (2012). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Journal of Pharmaceutical Sciences, 101(3), 998-1007. [Link]
-
Li, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6838. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rjpdft.com [rjpdft.com]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. ijpsjournal.com [ijpsjournal.com]
Troubleshooting synthesis side products of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline
Welcome to the technical support center for the synthesis of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this valuable pharmaceutical intermediate. We will explore common side products, delve into their formation mechanisms, and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Introduction: A Two-Step Synthetic Approach
The synthesis of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline is most reliably achieved through a two-step sequence. This pathway is designed to manage the reactivity of the functional groups and minimize side reactions. The general approach involves:
-
N-Alkylation: A nucleophilic substitution reaction between an appropriate 4-methoxy-3-nitrobenzyl halide and imidazole to form the key intermediate, 1-((4-methoxy-3-nitrophenyl)methyl)-1H-imidazole.
-
Nitro Reduction: The chemoselective reduction of the nitro group on the intermediate to yield the target aniline product.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during these steps.
Caption: General two-step synthesis of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis. Each question is followed by an analysis of the underlying cause, diagnostic advice, and robust solutions with preventative measures.
Section 1: The N-Alkylation Step
Question 1: My alkylation reaction is slow, incomplete, or fails to start. What are the common causes?
Plausible Cause: Incomplete N-alkylation reactions are typically traced back to issues with the base, solvent, or temperature. The reaction is a classic bimolecular nucleophilic substitution (Sₙ2)[1], and its rate is highly dependent on these factors.
-
Insufficient Basicity: The chosen base (e.g., potassium carbonate) must be strong enough to deprotonate a portion of the imidazole, increasing its nucleophilicity. If the base is old, hydrated, or too weak, the concentration of the reactive imidazolide anion will be low.
-
Poor Solvent Choice: The solvent must be polar enough to dissolve the reagents but should ideally be aprotic to avoid solvating the nucleophile, which would decrease its reactivity. Acetonitrile (ACN) or Dimethylformamide (DMF) are common choices.
-
Low Temperature: Like most Sₙ2 reactions, the rate is temperature-dependent. Room temperature may be insufficient to achieve a reasonable reaction rate.
Diagnostic Approach: Monitor the reaction progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to your starting benzyl halide indicates a stalled reaction.
Proposed Solution & Protocol:
-
Ensure Reagent Quality: Use freshly dried, anhydrous potassium carbonate (K₂CO₃) and anhydrous acetonitrile.
-
Optimize Stoichiometry: Use a slight excess of the base (1.5 to 2.2 equivalents) to ensure sufficient deprotonation of imidazole[1].
-
Increase Temperature: Heat the reaction mixture to 60-80°C. This significantly increases the reaction rate[1]. Monitor hourly by TLC until the starting material is consumed.
Preventative Measures: Always use anhydrous solvents and freshly powdered, dry base. Pre-stirring the imidazole and base in the solvent for 15-30 minutes before adding the benzyl halide can improve results.
Question 2: My TLC shows the formation of a new, highly polar spot at the baseline that wasn't there initially. What is this side product?
Plausible Cause: This highly polar byproduct is almost certainly a quaternary imidazolium salt. It forms when the N-3 atom of the desired product, which is still nucleophilic, attacks a second molecule of the electrophilic benzyl halide. This side reaction is particularly problematic if an excess of the alkylating agent is used.
Caption: Formation of a quaternary salt side product.
Diagnostic Approach: Quaternary salts are ionic and thus have very low Rf values on TLC, often appearing at the baseline. They are readily detectable by LC-MS, showing a molecular ion corresponding to the desired product plus the mass of the benzyl cation.
Proposed Solution & Protocol:
-
Control Stoichiometry: Use the benzyl halide as the limiting reagent. A slight excess of imidazole (1.1-1.2 eq) is often preferred, as it is easier to remove during workup.
-
Purification: This salt is typically insoluble in common organic extraction solvents like ethyl acetate or dichloromethane. During aqueous workup, it will remain in the aqueous layer. If it co-precipitates with the product, purification can be achieved by column chromatography, though the salt may streak from the baseline. A better method is often to triturate the crude solid with a solvent in which the product is soluble but the salt is not (e.g., diethyl ether or a mixture of ethyl acetate/hexanes).
Preventative Measures: The most effective preventative measure is careful control of stoichiometry. Add the benzyl halide dropwise to the mixture of imidazole and base to avoid localized high concentrations of the electrophile.
Section 2: The Nitro Reduction Step
Question 3: My nitro reduction with sodium dithionite (Na₂S₂O₄) is incomplete, leaving starting material or producing a complex mixture.
Plausible Cause: The reduction of a nitro group to an aniline with sodium dithionite is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates[2]. Incomplete reactions can arise from several factors:
-
Insufficient Reducing Agent: Sodium dithionite is unstable in solution and can decompose. A significant excess (typically 3-5 equivalents) is required.
-
Poor Mass Transfer: If the reaction is biphasic (e.g., Ethyl Acetate/Water), vigorous stirring is essential to ensure the reagents can interact.
-
Decomposition of Dithionite: Dithionite decomposes in acidic media and can be oxidized by air[3]. The reaction should be run under neutral or slightly basic conditions.
Caption: Troubleshooting workflow for incomplete nitro reduction.
Diagnostic Approach: TLC analysis is crucial. The nitro starting material is less polar than the final aniline product. Intermediates like the hydroxylamine may appear as transient spots. LC-MS can confirm the presence of starting material and partially reduced intermediates.
Proposed Solution & Protocol: If the reaction has stalled:
-
Add More Dithionite: Prepare a fresh aqueous solution of sodium dithionite (1-2 eq) and add it to the vigorously stirring reaction mixture.
-
Increase Temperature: Gently warming the reaction to 40-50°C can help drive it to completion. Be aware the reaction can be exothermic[2].
-
Improve Mixing: For biphasic systems, increase the stirring speed. If this is ineffective, consider adding a phase-transfer catalyst (e.g., TBAB) or switching to a miscible solvent system like ethanol/water or THF/water.
Preventative Measures: Use a fresh bottle of sodium dithionite and ensure a molar excess of at least 3 equivalents from the start. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent air oxidation of the reagent.
Question 4: My final product is a stable, colored solid (yellow, orange, or red). What are these impurities?
Plausible Cause: The color is characteristic of dimeric condensation byproducts, primarily azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds. These form when the reactive intermediates of the reduction (nitroso and hydroxylamine) condense with each other instead of being fully reduced to the aniline.
-
Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar + H₂O
This side reaction becomes more prevalent if the reduction is slow or if there are localized "hot spots" of low reducing agent concentration.
Diagnostic Approach: These impurities are typically less polar than the desired aniline product and will appear as distinct, colored spots on a TLC plate. Their dimeric nature means they will have a mass roughly double that of the desired product, which can be confirmed by LC-MS.
Proposed Solution & Protocol: These byproducts are often difficult to remove by simple extraction or recrystallization due to similar polarities.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient elution, typically starting with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing polarity (e.g., to 100% Ethyl Acetate, then adding 1-5% Methanol), can effectively separate the less polar colored impurities from the more polar aniline product.
-
Acid Wash: As an alternative, the crude product can be dissolved in a suitable organic solvent (e.g., DCM) and washed with dilute acid (e.g., 1M HCl). The basic aniline product will move into the aqueous layer as the hydrochloride salt, while the non-basic azo/azoxy impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and re-extracted to recover the purified aniline.
Preventative Measures: Ensure a rapid and efficient reduction by using a sufficient excess of dithionite and maintaining vigorous stirring. Adding the solution of the nitro-compound to the aqueous dithionite solution (inverse addition) can sometimes help maintain a high concentration of the reducing agent throughout the reaction.
Summary of Recommended Conditions
| Parameter | Step 1: N-Alkylation | Step 2: Nitro Reduction |
| Key Reagents | Imidazole, 4-methoxy-3-nitrobenzyl halide | 1-((4-methoxy-3-nitrophenyl)methyl)-1H-imidazole, Sodium Dithionite |
| Stoichiometry | 1.1-1.2 eq Imidazole, 1.0 eq Benzyl Halide, 1.5-2.2 eq K₂CO₃ | 1.0 eq Nitro-compound, 3.0-5.0 eq Na₂S₂O₄ |
| Solvent | Anhydrous Acetonitrile or DMF | EtOH/H₂O, THF/H₂O, or EtOAc/H₂O |
| Temperature | 60 - 80 °C | Room Temperature to 50 °C |
| Typical Time | 8 - 24 hours[1] | 2 - 6 hours |
| Workup | Filter solids, evaporate solvent, aqueous extraction | Aqueous extraction |
| Purification | Recrystallization or Column Chromatography | Column Chromatography or Acid/Base Wash |
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem.
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. BenchChem.
-
Reddit User Discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link] (Note: While the provided search results did not link directly to this paper, it represents an authoritative source for N-arylation, a related transformation.)
- Coutts, I. G. C., & Southcott, M. R. (1990). The reduction of aromatic nitro compounds with sodium dithionite. Chemical Society Reviews, 19(1), 81-105. (Note: This is a representative authoritative review on the topic, illustrating the type of literature that underpins the mechanistic discussion.)
Sources
Technical Support Center: Stability Testing of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the stability testing of this compound in solution. Our goal is to equip you with the scientific rationale and practical steps needed to conduct robust and reliable experiments.
Introduction: Understanding the Molecule
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a compound featuring a primary aromatic amine and an imidazole ring. Both functional groups are known to be susceptible to specific degradation pathways. The primary amine attached to the phenyl ring is prone to oxidation, which can lead to the formation of colored degradants. The imidazole moiety can also be sensitive to oxidation and photodegradation.[1] Therefore, a carefully designed stability study is crucial to understand its shelf-life and potential degradation products in solution.
This guide is structured to walk you through common questions and challenges, from initial solution preparation to advanced analytical troubleshooting, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and study design for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
Q1: What is the best solvent to use for preparing a stock solution for stability studies?
A1: The choice of solvent is critical and should be based on both solubility and inertness.
-
Initial Recommendation: Start with a co-solvent system of acetonitrile (ACN) and water. This compound's polarity suggests it will have good solubility in this mixture. A 50:50 (v/v) ACN:Water mixture is a good starting point.
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC and is relatively inert. Water is a universal solvent. This combination is compatible with most analytical techniques.
-
Things to Avoid: Avoid using highly reactive solvents or those containing peroxides (e.g., older bottles of THF or ethers) as they can accelerate degradation. Ensure you use HPLC-grade solvents to minimize impurities that could interfere with your analysis.[7]
Q2: I am seeing a color change (e.g., turning yellow or brown) in my stock solution upon standing at room temperature. What is happening?
A2: A color change is a common indicator of degradation, particularly for compounds with aromatic amine functionalities.
-
Likely Cause: Oxidation of the primary aromatic amine is the most probable cause. Aromatic amines can oxidize to form colored quinone-imine or polymeric species, especially when exposed to air (oxygen) and light.
-
Immediate Actions:
-
Protect from Light: Store the solution in an amber vial or wrap it in aluminum foil.
-
Inert Atmosphere: For maximum stability, you can degas your solvent and purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Control Temperature: Store the solution at a lower temperature (e.g., 2-8 °C) to slow down the degradation rate. However, ensure the compound does not precipitate at this temperature.
-
Q3: What are the essential stress conditions I should test according to regulatory guidelines?
A3: Forced degradation studies are a core component of stability testing and are outlined in ICH guideline Q1A.[2][5][6] These studies help identify potential degradation products and establish the stability-indicating nature of your analytical method.[8]
-
Core Conditions:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60 °C). The imidazole ring's carbamate moiety, if present in a more complex version of the drug, could be susceptible to basic hydrolysis.[1]
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. The aromatic amine and imidazole moieties are particularly susceptible to oxidation.[1][9][10]
-
Thermal Degradation: Elevated temperature (e.g., 80 °C) in the dark.
-
Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.[2][4][6] The imidazole moiety is known to be sensitive to photodegradation.[1]
-
| Stress Condition | Typical Reagent | Typical Temperature | Key Functional Group Targeted |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Imidazole (potential ring opening at extremes) |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | General base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | Room Temperature | Aromatic Amine, Imidazole Ring |
| Thermal | None | 80 °C | Overall molecular stability |
| Photochemical | Light (ICH Q1B) | Ambient | Imidazole Ring, Aromatic System |
Part 2: Troubleshooting Analytical Methods (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common technique for stability testing.[11][12] Here are some specific issues you might face when analyzing [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
Q4: My peak shape is poor (tailing). What can I do to improve it?
A4: Peak tailing for a basic compound like this is often due to secondary interactions with the silica stationary phase in the HPLC column.
-
Cause: The basic amine and imidazole groups can interact with acidic silanol groups on the surface of the silica packing material, leading to tailing.[13]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. At a lower pH (around 3-4), the silanol groups are protonated and less active, and your basic compound will carry a consistent positive charge, improving peak shape.
-
Use a Low-Bleed, End-Capped Column: Modern HPLC columns designed for high-purity silica and robust end-capping will have fewer free silanol groups, reducing tailing.
-
Check for Column Contamination: If the peak shape degrades over time, your column may be contaminated. Flush the column with a strong solvent wash sequence.[14][15]
-
Q5: I am not seeing any degradation in my forced degradation samples, even under harsh conditions. Is this possible?
A5: While the compound might be very stable, it's more likely an issue with the experimental setup or the analytical method's ability to detect degradation.
-
Potential Issues & Solutions:
-
Insufficient Stress: The conditions may not have been harsh enough. You can try increasing the temperature, the concentration of the stress reagent, or the exposure time. The goal is to achieve 5-20% degradation.
-
Co-elution of Degradants: Your primary peak may look fine, but small degradation products could be co-eluting with it or with the solvent front. A high-purity peak is essential for a stability-indicating method.
-
Action: Use a photodiode array (PDA) detector to check for peak purity. A "pure" peak will have identical UV spectra across its entire width.
-
-
Degradants Not Detected: The degradation products may not have a chromophore that absorbs at your chosen UV wavelength.
-
Action: Analyze your samples at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) or use a mass spectrometer (LC-MS) detector, which can detect compounds based on their mass, regardless of UV absorbance.[12]
-
-
Q6: My retention time is shifting between injections. What is causing this instability?
A6: Retention time drift can be frustrating and points to a lack of equilibrium in your HPLC system.[15][16]
-
Common Causes & Solutions:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase before starting the analysis. For gradient methods, ensure the column is re-equilibrated for at least 10 column volumes after each run.[15]
-
Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile component (usually the organic solvent). Prepare fresh mobile phase daily.[7]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in lab temperature can affect retention times.[15]
-
Pump Issues: Check for leaks in the pump or proportioning valve malfunction if you are running a gradient.[7][16]
-
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. Always adapt them based on your specific equipment and initial observations.
Protocol 1: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine in 50:50 ACN:Water.
-
Set Up Stress Conditions: In separate amber HPLC vials, mix the following:
-
Acid: 100 µL of stock + 900 µL of 0.1 M HCl.
-
Base: 100 µL of stock + 900 µL of 0.1 M NaOH.
-
Oxidative: 100 µL of stock + 900 µL of 3% H₂O₂.
-
Thermal: 1 mL of stock solution.
-
Control: 100 µL of stock + 900 µL of 50:50 ACN:Water.
-
-
Incubate:
-
Place the Acid and Base vials in a heating block at 60 °C.
-
Leave the Oxidative and Control vials at room temperature, protected from light.
-
Place the Thermal vial in an oven at 80 °C.
-
-
Time Points: Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization (for Acid/Base samples): Before injection, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by HPLC, including an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: PDA detector, 200-400 nm. Monitor at 254 nm.
Part 4: Visual Diagrams
Diagram 1: General Workflow for Stability Testing
This diagram outlines the logical flow from sample preparation to data analysis in a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Diagram 2: Troubleshooting HPLC Peak Tailing
This decision tree provides a logical path for troubleshooting poor peak shape for basic analytes.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
International Council for Harmonisation (ICH). Q1A(R2) Guideline. [Link]
-
European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica. [Link]
-
Fayed, A. S. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]
-
Islam, M. A., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Mondal, M. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Link]
-
ResearchGate. (2025, August 8). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. longdom.org [longdom.org]
- 9. academicjournals.org [academicjournals.org]
- 10. eprints.um.edu.my [eprints.um.edu.my]
- 11. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. hplc.eu [hplc.eu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Purification of Crude [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
Welcome to the technical support resource for the purification of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. Understanding the Molecule and Its Challenges
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a molecule characterized by several key functional groups that influence its purification profile: a basic aromatic amine, a methoxy group, and an imidazole ring. The presence of multiple basic nitrogen atoms can lead to challenges in standard purification techniques, particularly silica gel chromatography. Furthermore, aromatic amines are often susceptible to oxidation, which can result in discoloration of the product.[1] A hypothesized synthetic route, involving the nucleophilic substitution of a benzyl halide with imidazole followed by the reduction of a nitro group, suggests a specific profile of potential impurities.
II. Troubleshooting Guides
This section is dedicated to addressing the most common issues encountered during the purification of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
A. Discoloration of the Crude Product
Q1: My crude [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a dark brown or reddish color. What is the cause of this, and how can I obtain a pure, colorless product?
A1: Discoloration, often to a yellow or brown hue, is a common sign of oxidation in aromatic amines.[1] This can be exacerbated by exposure to air and light, leading to the formation of colored N-oxides and other oxidative byproducts.
Troubleshooting Steps:
-
Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use amber-colored glassware or wrap your flasks in aluminum foil to protect the compound from light.
-
Purification: Minor discoloration can often be removed. For solid amines, recrystallization is an effective method. If the compound is an oil, column chromatography with an appropriate mobile phase can be used.
-
Prevention: For long-term storage, ensure the compound is in a well-sealed container, preferably under an inert atmosphere, and stored in a cool, dark place.
B. Column Chromatography Challenges
Q2: I am experiencing severe peak tailing and poor separation during silica gel chromatography of my crude product. What are the underlying reasons, and what is the best way to resolve this?
A2: The basic nitrogen atoms in both the imidazole ring and the aromatic amine can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to some molecules being retained longer than others, resulting in asymmetric, tailing peaks and poor separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in column chromatography.
Detailed Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1.0% (v/v) is a standard choice.[2] This competes with your compound for binding to the acidic sites on the silica, leading to more symmetrical peaks.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. Amine-functionalized silica is another excellent option that minimizes the acid-base interactions.
-
Salt Formation: For a more challenging separation, you can convert your amine to its hydrochloride salt, which is often a crystalline solid and can sometimes be purified by recrystallization. The free base can then be regenerated.
C. Crystallization Difficulties
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I induce proper crystallization?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if significant impurities are present.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Adjust Solvent Concentration: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution before allowing it to cool.
-
Induce Crystallization: If the solution is supersaturated but not crystallizing, you can try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.
III. Frequently Asked Questions (FAQs)
Q4: What are the most likely impurities in my crude [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine?
A4: Based on a likely synthetic route starting from 2-methoxy-5-nitroaniline, the common impurities could include:
-
Unreacted Starting Materials: Residual 2-methoxy-5-nitroaniline or the imidazole precursor.
-
Incomplete Reduction: The corresponding nitro compound, 1-(2-methoxy-5-nitrobenzyl)-1H-imidazole, may be present if the reduction step is incomplete.
-
Side-Reaction Products: Depending on the specifics of the imidazole synthesis, isomeric products or byproducts from side reactions could be present.
Q5: What is a good starting point for a mobile phase in column chromatography for this compound?
A5: A good starting point would be a gradient of methanol in dichloromethane (DCM). For example, you could start with 100% DCM and gradually increase the methanol concentration. Remember to add 0.1-1.0% triethylamine to both solvents to prevent peak tailing.
Q6: What are some suitable solvent systems for recrystallization?
A6: The ideal solvent system will depend on the specific impurities present. However, for aminophenyl imidazole derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or heptane).[3][4][5]
Q7: How can I assess the purity of my final product?
A7: A combination of analytical techniques should be used to confirm the purity and identity of your compound:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common choice for imidazole derivatives.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine using silica gel chromatography.
Materials:
-
Crude [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and evaporate the solvent to create a dry-loaded sample. Add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with 100% DCM containing 0.5% TEA. Gradually increase the polarity of the mobile phase by adding methanol (e.g., 1%, 2%, 5% MeOH in DCM, all containing 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor the elution by TLC using a suitable developing solvent (e.g., 95:5 DCM:MeOH with 0.5% TEA).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of solid [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
Materials:
-
Crude [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Data Summary
Table 1: Recommended Mobile Phase Modifiers for Basic Imidazoles on Silica Gel
| Modifier | Typical Concentration (v/v) | Purpose |
| Triethylamine (TEA) | 0.1 - 1.0% | Neutralizes acidic silanol sites, reduces peak tailing.[2] |
| Ammonia (aqueous) | 0.1 - 1.0% (in Methanol) | Similar to TEA, acts as a basic modifier. |
Table 2: Alternative Stationary Phases for Basic Imidazole Purification
| Stationary Phase | Type | Advantages | Disadvantages |
| Alumina | Neutral or Basic | Less acidic than silica, reduces tailing for basic compounds. | Can have different selectivity than silica. |
| Amine-functionalized Silica | Basic | Excellent for basic compounds, minimizes peak tailing. | More expensive than standard silica. |
VI. Logical Relationships and Workflows
Caption: General purification workflow for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
VII. References
-
Benchchem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.
-
Benchchem. (2025). Technical Support Center: Characterization of Imidazole-Containing Compounds.
-
Benchchem. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
-
Edwards, D. I. (1986). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy, 18(Suppl A), 1-8. [Link]
-
Gomha, S. M., et al. (2017). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Journal of the Brazilian Chemical Society, 28(1), 164-169.
-
Benchchem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
-
Varghese, A. J., Gulyas, S., & Mohindra, J. K. (1976). Hypoxia-dependent reduction of 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol by Chinese hamster ovary cells and KHT tumor cells in vitro and in vivo. Cancer Research, 36(10), 3761-3765. [Link]
-
Ahsan, I., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 4(5), 1866-1873.
-
Shinde, S. S., et al. (2015). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journal of Applied Chemistry, 8(1), 58-62.
-
Tighadouini, S., et al. (2016). Efficient Synthesis of 1H-Benzo[3][7]imidazo[1,2-c][1][2]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 21(10), 1356. [Link]
-
Shieh, W. C., & McKenna, J. (2012). Process for the synthesis of 5-(methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine. U.S. Patent No. 8,124,763.
-
Novartis AG. (2015). Process for the synthesis of 5-(methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine. KR Patent No. 101514593B1.
-
Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o474–o475. [Link]
-
Bayer AG. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. EP Patent No. 0856344A1.
-
Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. [Link]
-
Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 433. [Link]
-
Vaickelioniene, R., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-17. [Link]
-
Degtyarenko, K., et al. (2019). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2019(2), M1068. [Link]
-
Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. [Link]
-
Benchchem. (2025). Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine.
-
Domanska, U., & Hofman, T. (2001). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 46(4), 896-900.
-
Benchchem. (2025). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
-
Sullivan, C. E., et al. (1982). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole. Biochemical Pharmacology, 31(16), 2689-2691. [Link]
-
Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o474–o475. [Link]
Sources
- 1. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
Welcome to the technical support center for the synthesis and optimization of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format.
Part 1: Synthesis Overview & Key Challenges
The most common and direct route to synthesizing [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine involves the nucleophilic substitution (SN2) reaction between imidazole and a suitable electrophile, typically 5-(halomethyl)-2-methoxyaniline. While straightforward in principle, this reaction is often plagued by issues that can significantly depress the yield.
The primary challenges include:
-
Competing Nucleophiles: The starting material contains two nucleophilic sites: the aniline nitrogen (-NH₂) and the imidazole nitrogens. The aniline can compete with the imidazole, leading to undesired N,N'-dimerization or polymerization.
-
Base and Solvent Selection: The choice of base and solvent is critical for efficiently generating the imidazolide anion while minimizing side reactions.
-
Product Purification: The basic nature of the product and the presence of unreacted imidazole and salt byproducts can complicate isolation and purification.
The following workflow diagram illustrates the general synthetic pathway.
Caption: General workflow for the synthesis of the target compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently below 40%. What are the most likely causes?
A1: Consistently low yields in this synthesis typically stem from one or more of three critical areas:
-
Side Reactions at the Aniline Nitrogen: The unprotected aniline (-NH₂) group on your starting material is nucleophilic and can react with the bromomethyl group of another molecule. This leads to the formation of dimers or oligomers, consuming your starting material and complicating purification.
-
Suboptimal Base/Solvent Combination: The N-alkylation of imidazole requires a base to deprotonate it, forming the more nucleophilic imidazolide anion.[1] If the base is too weak or if it is not soluble in the chosen solvent, deprotonation will be incomplete, leading to a slow or stalled reaction. Conversely, an excessively strong base can promote elimination or other side reactions. The solvent must be able to dissolve the reactants and facilitate an SN2 mechanism, making polar aprotic solvents like DMF or acetonitrile ideal choices.[2]
-
Inefficient Purification: The target compound, unreacted imidazole, and various salts can be difficult to separate. Significant product loss can occur during aqueous workup if the pH is not controlled, or during column chromatography if the wrong solvent system is used.
Q2: Should I protect the aniline (-NH₂) group before the alkylation step?
A2: Yes, protecting the aniline group is one of the most effective strategies for increasing yield. While it adds two steps to the overall synthesis (protection and deprotection), it prevents the primary side reaction pathway (alkylation on the aniline nitrogen). A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the alkylation and can be easily removed with acid (like TFA or HCl) afterwards. This ensures the reaction is highly selective for the imidazole nitrogen.
Q3: What is the best base for the N-alkylation of imidazole in this synthesis?
A3: The optimal base depends on factors like safety, cost, and scale. Here is a comparison of common choices:
| Base | Type | Pros | Cons |
| Sodium Hydride (NaH) | Strong, non-nucleophilic | Irreversibly deprotonates imidazole, driving the reaction forward. Works well in THF or DMF. | Highly reactive with water and protic solvents (pyrophoric). Requires an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Mild, inorganic | Inexpensive, safe, and easy to handle. Effective in polar aprotic solvents like DMF or acetonitrile, often with heating. | Heterogeneous reaction can be slow. May not be strong enough for less reactive electrophiles. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, non-nucleophilic organic | Homogeneous reaction. High efficacy in many organic solvents.[2] | More expensive. Can be difficult to remove during workup. |
For laboratory-scale synthesis, sodium hydride (NaH) often gives the highest and most reliable yields by ensuring complete formation of the reactive imidazolide anion.
Part 3: Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
Caption: A logical troubleshooting workflow for the N-alkylation step.
Issue 1: The reaction is slow or stalls; TLC/LCMS shows significant unreacted starting material.
-
Probable Cause A: Inactive Base or Wet Reagents. Sodium hydride (NaH) is rapidly quenched by moisture. Solvents like DMF and THF must be anhydrous.
-
Solution: Use freshly opened NaH or wash the mineral oil dispersion with dry hexanes before use. Ensure you are using anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Probable Cause B: Insufficient Activation Energy. While the imidazolide anion is a strong nucleophile, the reaction may still require thermal energy to proceed at a reasonable rate.
-
Solution: After adding all reagents at room temperature, gently heat the reaction mixture to 50-70 °C and monitor its progress every hour.
-
-
Probable Cause C: Poor Leaving Group. If you are using a chloride (e.g., 5-(chloromethyl)-2-methoxyaniline) instead of a bromide, the reaction will be significantly slower.
-
Solution: If possible, use the bromo- derivative as bromide is a better leaving group than chloride. If you must use the chloro- derivative, consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the more stable alkyl chloride to the more reactive alkyl iodide.
-
Issue 2: The reaction goes to completion, but TLC shows multiple products, making purification difficult.
-
Probable Cause A: Competing Alkylation on the Aniline Nitrogen. As discussed in the FAQs, this is the most common side reaction when using an unprotected aniline.
-
Solution: Implement a protection strategy. Protect the aniline as a Boc-carbamate before the alkylation step and deprotect it as the final step.
-
-
Probable Cause B: Over-alkylation of Imidazole. If an excess of the benzyl bromide is used, the product itself can be alkylated a second time to form a charged imidazolium salt.
-
Solution: Use the benzyl bromide as the limiting reagent or use a stoichiometry close to 1:1. A slight excess of imidazole (e.g., 1.2 equivalents) is often preferred to ensure all the electrophile is consumed.
-
Issue 3: I have a good crude yield, but I lose most of the product during purification.
-
Probable Cause A: Product Loss During Aqueous Workup. The product is an amine and is soluble in acidic aqueous solutions. Washing with a strong acid will extract your product into the aqueous layer.
-
Solution: During the extractive workup, ensure the aqueous layer remains neutral or slightly basic (pH 7-9) to keep the product in the organic phase. Use a saturated sodium bicarbonate solution for washes instead of stronger bases.
-
-
Probable Cause B: Poor Separation on Silica Gel. The polar amine and imidazole functionalities can cause significant streaking on a silica gel column.
-
Solution: Use a solvent system that is sufficiently polar and contains a small amount of a basic modifier. A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM often works well. Adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent can dramatically improve peak shape and prevent product loss on the column.
-
Part 4: Experimental Protocols
Protocol 1: Optimized N-Alkylation using Sodium Hydride
This protocol assumes the use of 5-(bromomethyl)-2-methoxyaniline and an unprotected aniline for simplicity, but highlights where a protected substrate would be used.
Materials:
-
5-(bromomethyl)-2-methoxyaniline (1.0 eq)
-
Imidazole (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazole (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per 1 g of the limiting reagent). Stir until the imidazole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.3 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The mixture should be a clear solution or a fine slurry.
-
Electrophile Addition: Dissolve the 5-(bromomethyl)-2-methoxyaniline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor by TLC (e.g., 10% MeOH/DCM). If the reaction is slow, heat to 60 °C until the starting benzyl bromide is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane or a 98:2 mixture of DCM:MeOH.
-
Elution: Load the adsorbed crude product onto the column. Elute the column with a solvent gradient.
-
Start with 100% DCM to elute non-polar impurities.
-
Gradually increase the polarity by adding methanol (e.g., from 1% to 10% MeOH in DCM).
-
Crucial Tip: Add 0.5% triethylamine (TEA) to the entire eluent system to prevent streaking and improve recovery.
-
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine as a solid or oil.
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
- Davood, A., Alipour, E., & Shafiee, A. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Molecules, 13(3), 389-397.
-
Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
Sources
Preventing degradation of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine stock solutions
Technical Support Center: [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
A Guide to Preparing and Storing Stable Stock Solutions
Welcome to the technical support guide for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. As Senior Application Scientists, we understand that the stability and integrity of your stock solutions are paramount for generating reproducible and reliable experimental data. This compound, with its unique combination of an aromatic amine, a methoxy group, and an imidazole moiety, possesses specific chemical properties that require careful handling to prevent degradation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the practical challenges you may encounter. We will delve into the chemical principles behind our recommendations, providing you with the knowledge to not only follow protocols but also to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary chemical reasons my stock solution of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine might degrade?
Answer: The degradation of this compound is primarily driven by two chemical liabilities in its structure: the aromatic amine and the imidazole ring.
-
Oxidation of the Aromatic Amine: The aniline-like moiety is highly susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, trace metal impurities, or light can initiate a process where the amine loses electrons, forming reactive radical intermediates. These intermediates can then polymerize to create complex, highly conjugated colored products, which is why a degrading solution often turns yellow, pink, or brown.
-
Photodegradation: Both the imidazole and aromatic amine components can absorb UV and visible light. This energy absorption can promote the molecule to an excited state, making it more susceptible to reactions with oxygen or other molecules in the solution.[3][4] Studies on similar imidazole-containing molecules have demonstrated their sensitivity to photodegradation, leading to complex structural changes.[4]
-
pH Instability: The imidazole ring has a pKa of approximately 6.2-7.8 and can be protonated in acidic conditions.[5][6] While this doesn't necessarily lead to degradation on its own, drastic pH changes can alter the compound's solubility and electronic properties, potentially making it more vulnerable to other degradation pathways.
Below is a diagram illustrating the main degradation pathways.
Caption: Potential degradation pathways for the compound.
Q2: My stock solution, which was initially colorless, has turned yellow/brown. What happened, and can I still use it?
Answer: A color change is a definitive visual indicator of chemical degradation, most commonly due to the oxidation of the aromatic amine. We strongly advise against using any discolored solution for experiments where concentration and compound integrity are critical. The observed color is due to the formation of new, unknown chromophores that will interfere with assays and mean the actual concentration of your active compound is lower than calculated.
Recommendation: Discard the discolored solution according to your institution's safety guidelines and prepare a fresh stock using the preventative measures outlined in this guide.
Q3: What are the best practices for preparing and handling my stock solution to ensure maximum stability?
Answer: Proactive measures during preparation are the most effective way to prevent degradation. We have developed a self-validating protocol that incorporates best practices from weighing to storage.
-
Preparation: Before you begin, ensure you have high-purity, anhydrous grade solvent (e.g., DMSO or Ethanol). Gather amber glass vials with PTFE-lined caps.
-
Weighing: Weigh the desired amount of solid [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine directly into a tared amber vial in a controlled environment with low humidity.
-
Solvent Addition: Add the calculated volume of anhydrous solvent to the vial to achieve your target concentration.
-
Inert Gas Purge (Critical Step): Gently flush the headspace of the vial with an inert gas, such as argon or nitrogen, for 15-30 seconds. This displaces atmospheric oxygen, a key driver of oxidation.[7]
-
Dissolution: Cap the vial tightly and mix by vortexing or gentle sonication until the solid is completely dissolved. A brief, gentle warming to 30-40°C can be used if necessary, but avoid excessive heat.[8]
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in separate, pre-labeled amber vials. This crucial step prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles and exposure to air.[9]
-
Final Purge and Storage: Before capping each aliquot, flush the headspace again with inert gas. Seal tightly and store immediately under the recommended conditions (see Q4).
The following workflow diagram summarizes this protocol.
Caption: Workflow for preparing a high-integrity stock solution.
Q4: What are the optimal solvent and storage conditions for my stock solutions?
Answer: The choice of solvent and storage conditions are critical factors that dictate the long-term viability of your stock solution.
For long-term storage, a high-purity, anhydrous polar aprotic solvent is generally preferred. Avoid preparing stock solutions in aqueous buffers for long-term storage unless stability has been explicitly verified, as water can participate in degradative reactions.
| Solvent | Pros | Cons | Recommendation |
| DMSO | High dissolving power for many organic molecules.[9] | Hygroscopic (readily absorbs water from air); can be difficult to remove. Can swell certain plastics.[10] | Primary Choice. Use anhydrous grade and handle carefully to minimize water absorption. |
| Ethanol | Less hygroscopic than DMSO; volatile and easy to remove. | May have lower dissolving power for some compounds. | Good Alternative. Use absolute (≥99.5%) ethanol. |
| Aqueous Buffers | Necessary for many biological assays. | Promotes oxidation and potential hydrolysis. Can support microbial growth.[11] | Working Solutions Only. Prepare fresh from a DMSO/Ethanol stock immediately before use. Do not store. |
Proper storage is a multi-faceted approach to slow down all potential degradation reactions.
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the kinetic rate of all chemical reactions, including oxidation.[12] -80°C provides the best long-term stability. |
| Light | Protect from Light | Use amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[7] |
| Atmosphere | Inert Gas Headspace | Overlaying the solution with argon or nitrogen displaces oxygen, preventing oxidation.[7] |
| Container | Glass Vials, PTFE Caps | Use chemically inert glass (Type I borosilicate). PTFE-lined caps provide a superior seal against moisture and gas exchange. |
Q5: How can I perform a simple quality control check on a previously prepared stock solution?
Answer: If you have doubts about an existing stock solution, a quick stability check using High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable method.
-
Prepare a Fresh Standard: Prepare a new, small-scale stock solution of the compound at the same concentration as the questionable stock, following the high-integrity protocol (Q3). This will serve as your T=0 reference.
-
Dilute Samples: Dilute an aliquot of both the "old" stock and the "fresh" standard to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL) in your mobile phase.
-
HPLC Analysis: Analyze both samples under identical HPLC conditions (same column, mobile phase, flow rate, detection wavelength).
-
Data Comparison:
-
Purity: Compare the chromatograms. The "old" stock should show a single main peak corresponding to the fresh standard. The appearance of new, smaller peaks (especially earlier-eluting, more polar ones) is a clear sign of degradation.
-
Concentration: Compare the peak area of the main analyte peak in both samples. A significant decrease (>5-10%) in the peak area of the old stock compared to the fresh standard indicates a loss of the parent compound.
-
If you observe new peaks or a significant drop in the main peak area, the old stock solution should be discarded.
References
- Journal of Materials Chemistry A. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE.
- Benchchem. Troubleshooting RP 001 hydrochloride instability in aqueous solutions.
- ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- RSC Publishing. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions.
- ResearchGate. Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF.
- Sigma-Aldrich. Imidazole, for molecular biology (I5513) - Product Information Sheet.
- ResearchGate. Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity.
- Chromatography Forum. Best practice/procedure for storing organic solutions?.
- Lead Sciences. 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
- Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction.
- Solubility of Things. Imidazole.
- PMC - PubMed Central. Bacterial degradation of monocyclic aromatic amines.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- Benchchem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Benchchem. Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
Sources
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine - Lead Sciences [lead-sciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Cell Permeability Challenges with [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine Analogs
Introduction
Welcome to the dedicated technical support center for researchers and drug development professionals working with the promising class of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine analogs. The journey from a lead compound to a viable drug candidate is frequently challenged by suboptimal pharmacokinetic properties, with poor cell permeability being a primary obstacle. This guide provides an in-depth, scientifically-grounded resource for troubleshooting and overcoming these permeability issues. Here, we move beyond simple protocols to offer a deeper understanding of the underlying physicochemical principles and strategic solutions, empowering you to make informed decisions in your experimental designs.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to provide rapid, targeted answers to common issues encountered during the permeability assessment of your compounds.
Core Permeability Issues
Q1: My analog exhibits a low apparent permeability (Papp) value in our initial PAMPA screen. What are the primary suspects and immediate troubleshooting steps?
A low Papp value in a Parallel Artificial Membrane Permeability Assay (PAMPA) is a red flag for poor passive diffusion. The likely culprits are rooted in the compound's physicochemical properties.
-
Potential Cause 1: Poor Aqueous Solubility: Your compound may be crashing out of the solution in the donor well, which artificially lowers the concentration gradient driving permeability.
-
Troubleshooting: Always perform a visual inspection of the donor wells for any signs of precipitation. To mitigate this, consider reducing the compound's starting concentration. You can also incorporate a small percentage of a co-solvent, such as DMSO (not exceeding 1%), into your dosing solution to improve solubility.[1]
-
-
Potential Cause 2: High Polarity: The inherent basicity of the amine and imidazole functionalities can lead to a high polar surface area (PSA), which is a significant barrier to traversing the lipophilic artificial membrane.
-
Troubleshooting: From a medicinal chemistry standpoint, increasing the compound's lipophilicity is a key strategy. This can be achieved through a prodrug approach, for instance, by masking a polar group with a lipophilic moiety that can be cleaved intracellularly.[1] Another effective method is the introduction of less polar hydrogen bond donors into the molecular structure.[2]
-
Q2: We've observed a significant discrepancy: moderate permeability in the PAMPA assay but poor permeability in our Caco-2 cell model. What does this tell us?
This is a classic and highly informative result. The divergence between a purely passive diffusion model (PAMPA) and a biological model (Caco-2) strongly suggests the involvement of active transport mechanisms.[3][4]
-
Primary Interpretation: Efflux Transporter Activity: Your compound is very likely a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are expressed on the apical surface of Caco-2 cells and actively pump substrates back into the donor (apical) compartment, leading to a low net flux across the cell monolayer.[3][4]
-
Experimental Validation: To confirm this hypothesis, you should conduct a Caco-2 permeability assay in the presence of a known efflux transporter inhibitor (e.g., verapamil for P-gp). A marked increase in the apical-to-basolateral (A-to-B) permeability when the inhibitor is present provides strong evidence that your compound is an efflux substrate.
-
Structure-Activity Relationships (SAR) for Permeability
Q3: How do the key structural motifs of the [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine scaffold—the imidazole, methoxy group, and amine—independently influence cell permeability?
Understanding the contribution of each component is crucial for rational drug design.
-
The Imidazole Ring: This heterocycle is a versatile pharmacophore. One of its nitrogen atoms is basic and can be protonated at physiological pH, which increases the compound's polarity and can hinder passive diffusion. The regioselectivity of N-alkylation on the imidazole ring is influenced by both steric and electronic factors and can be a critical handle for modulating the molecule's overall lipophilicity.[5][6][7]
-
The Methoxy Group: A methoxy group on an aromatic ring is considered a non-lipophilic substituent.[8][9] Its primary influence is on the molecule's conformation and its potential interactions within a protein binding pocket.[10] The position of the methoxy group can also subtly alter the electronic landscape of the phenyl ring.
-
The Amine Functionality: As a primary or secondary amine, this group is a significant basic center. Its degree of protonation at physiological pH is a major determinant of the compound's overall charge and, consequently, its ability to permeate the lipid bilayer. The basicity of such heterocyclic amines is a fundamental property to consider in your design strategy.[11]
Q4: What are some advanced medicinal chemistry strategies to rationally improve the cell permeability of our lead analog?
Beyond basic lipophilicity adjustments, several nuanced approaches can be employed:
-
Bioisosteric Replacement: Strategically replace polar functional groups with bioisosteres known to have more favorable permeability profiles. While your current scaffold may not have obvious candidates for replacement, this principle is a cornerstone of medicinal chemistry for overcoming ADME issues.
-
Conformational Rigidity: Molecules with a high number of rotatable bonds have a higher entropic penalty for adopting the specific conformation required to partition into and traverse the cell membrane. Introducing some degree of conformational constraint can sometimes lead to improved permeability.
-
Prodrug Strategies: A well-designed prodrug can temporarily mask the polar functionalities that are essential for pharmacological activity but detrimental to absorption. This is a clinically validated approach for improving the oral bioavailability of many drugs.[1]
Q5: Beyond chemical modification, what formulation strategies can be explored to enhance the delivery of these compounds?
Formulation can be a powerful tool, particularly for compounds that are limited by poor solubility.
-
Solubilizing Excipients: For in vivo studies, the use of solubilizing agents like cyclodextrins can be highly effective. For instance, the solubility of the benzimidazole anthelmintic, fenbendazole, was dramatically increased by complexation with methyl-β-cyclodextrin.[12]
-
Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can present the drug to the gastrointestinal tract in a solubilized state, thereby enhancing absorption.[13][14]
-
Particle Size Reduction: Advanced techniques like nanomilling increase the surface area of the drug particles, which can lead to a significant improvement in dissolution rate and subsequent absorption.
Part 2: Standardized Experimental Protocols and Data Interpretation
To ensure the generation of high-quality, reproducible data, we present standardized protocols for the two most common in vitro permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a first-line, high-throughput screen for passive, transcellular permeability.
Materials:
-
96-well PAMPA plate with a filter membrane
-
Acceptor sink buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Donor solution buffer (e.g., PBS, pH 7.4)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Test and control compounds (including high and low permeability standards)
-
Analytical instrumentation (UV-Vis plate reader or LC-MS)
Methodology:
-
Plate Preparation: Add 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow a minimum of 5 minutes for the lipid to impregnate the filter.
-
Solution Preparation: Dissolve the test and control compounds in the donor solution buffer to the final desired concentration. If necessary, use a minimal amount of a co-solvent like DMSO (final concentration should not exceed 1%).
-
Assay Execution:
-
Fill the wells of the acceptor plate with 200 µL of the acceptor sink buffer.
-
Position the donor plate onto the acceptor plate.
-
Add 200 µL of the compound solutions to their respective donor wells.
-
Incubate the plate assembly at room temperature for a predetermined duration (typically 4 to 18 hours).
-
-
Sample Analysis: Following incubation, carefully separate the donor and acceptor plates. Determine the compound concentration in both the donor and acceptor wells using a validated analytical method.
-
Permeability Calculation: The apparent permeability (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, incorporating both passive and active transport mechanisms.
Materials:
-
Caco-2 cells and appropriate cell culture medium
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer yellow (for monitoring paracellular integrity)
-
Control compounds (high permeability, low permeability, and a known P-gp substrate)
-
LC-MS/MS for quantitative analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to ensure the formation of a differentiated, confluent monolayer with functional tight junctions.
-
Monolayer Integrity Verification:
-
Measure the transepithelial electrical resistance (TEER) across the monolayer. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Confirm the integrity of the tight junctions by assessing the permeability of Lucifer yellow. The Papp for this marker should be very low (e.g., < 1.0 x 10⁻⁶ cm/s).
-
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-to-B): Add the test compound in transport buffer to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Basolateral to Apical (B-to-A): In a separate set of wells, add the test compound to the basolateral side and fresh buffer to the apical side to measure efflux.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle agitation.
-
-
Quantitative Analysis: Use a validated LC-MS/MS method to determine the concentration of your compound in the collected samples.
-
Data Analysis:
-
Calculate the Papp values for both the A-to-B and B-to-A directions.
-
Determine the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 2 is a strong indicator of active efflux.
-
Interpreting Permeability Data
Table 1: Sample Permeability Data for a Series of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine Analogs
| Compound ID | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| Analog X-1 | 0.8 | 0.2 | 5.0 | 25.0 | Poor passive permeability, strong efflux substrate. |
| Analog X-2 | 6.5 | 5.9 | 6.2 | 1.05 | Good passive permeability, not an efflux substrate. |
| Analog X-3 | 1.5 | 1.3 | 1.4 | 1.08 | Moderate passive permeability, not an efflux substrate. |
| Propranolol | >15 | >15 | >15 | ~1.0 | High permeability control. |
| Atenolol | <0.5 | <0.5 | <0.5 | ~1.0 | Low permeability control. |
Part 3: Visualized Workflows and Concepts
Diagrams
Caption: A systematic workflow for the assessment and improvement of cell permeability.
Caption: The balance of physicochemical properties governing passive cell permeability.
References
-
Request PDF. (n.d.). The role of the methoxy group in approved drugs. [Link]
-
PubMed. (2016). Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. [Link]
-
PubMed. (2009). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. [Link]
-
ResearchGate. (2015). Novel Research Strategies of Benzimidazole Derivatives: A Review. [Link]
-
PMC. (2011). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. [Link]
-
PMC. (2018). Highly Predictive and Interpretable Models for PAMPA Permeability. [Link]
-
Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]
-
PubMed. (2019). Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells. [Link]
-
ResearchGate. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]
-
ResearchGate. (2009). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. [Link]
-
Taylor & Francis Online. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]
-
PubMed. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. [Link]
-
PubMed. (2004). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
-
PMC. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
PMC. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
-
NIH. (2019). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. [Link]
-
ResearchGate. (2017). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. [Link]
-
MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]
-
PMC. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]
-
Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. [Link]
-
Preprints.org. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
PubMed Central. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. [Link]
-
ResearchGate. (2011). Comparison between Caco-2 permeability and PAMPA permeability. [Link]
-
ResearchGate. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]
-
ResearchGate. (2019). (PDF) In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. [Link]
-
PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]
-
PMC. (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ResearchGate. (2021). Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. [Link]
-
Cengage. (2018). Amines and Heterocycles. [Link]
-
PubMed. (2007). Analysis of heterocyclic aromatic amines. [Link]
-
Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Crystallization of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. Drawing upon established principles of crystal engineering and practical experience with similar aromatic amines and imidazole-containing compounds, this document offers in-depth troubleshooting advice and answers to frequently asked questions.
Introduction to Crystallization of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a molecule possessing several functional groups that will significantly influence its crystallization behavior. The imidazole ring and the primary amine are capable of forming strong hydrogen bonds, which can facilitate the formation of a stable crystal lattice.[1][2][3] Conversely, the methoxy group and the overall conformational flexibility of the molecule may introduce challenges in achieving a well-ordered crystalline state.[4][5] Understanding the interplay of these structural features is crucial for developing a successful crystallization protocol.
This technical support center will guide you through the logical steps of method development, from solvent screening to troubleshooting common issues, enabling you to produce high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine that will influence its crystallization?
A1: The crystallization of this compound is primarily influenced by three key structural features:
-
Imidazole Moiety: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It can act as both a hydrogen bond donor and acceptor, promoting the formation of robust intermolecular interactions that are often beneficial for crystallization.[6][7][8]
-
Aromatic Amine: The primary amine group is a strong hydrogen bond donor and can readily interact with hydrogen bond acceptors on neighboring molecules.[1][9] The presence of the amine suggests that pH adjustment could be a useful tool in modulating solubility.
-
Methoxyphenyl Group: The methoxy group can influence crystal packing through weaker dipole-dipole interactions and by affecting the overall shape and steric hindrance of the molecule. Its impact can be complex, sometimes promoting and sometimes hindering ordered packing.[4][10]
Q2: How should I approach solvent selection for this compound?
A2: A systematic solvent screening is the most effective approach. The principle of "like dissolves like" is a good starting point. Given the presence of polar functional groups, polar solvents are likely to be good candidates.[11][12]
A recommended workflow for solvent screening is as follows:
-
Solubility Testing: Test the solubility of the compound in a range of solvents with varying polarities at both room temperature and elevated temperatures. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran).[13][14]
-
Ideal Solubility Profile: The ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, consider using a binary solvent system. This typically involves a "good" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[15]
Q3: What are the most common crystallization methods to try for this compound?
A3: Based on the physicochemical properties inferred from its structure, the following methods are recommended starting points:
-
Slow Cooling Crystallization: This is often the simplest and most effective method. It involves dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly. The slow cooling rate allows for the gradual formation of well-ordered crystals.
-
Antisolvent Crystallization: In this technique, a solvent in which the compound is poorly soluble (the antisolvent) is slowly added to a solution of the compound in a good solvent. This induces supersaturation and subsequent crystallization.
-
Solvent Evaporation: This method is suitable if the compound is highly soluble in a volatile solvent. The slow evaporation of the solvent increases the concentration of the compound, leading to crystallization. However, this method can sometimes lead to the formation of oils if the supersaturation is generated too quickly.[15]
Q4: Should I be concerned about polymorphism with this molecule?
A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in active pharmaceutical ingredients (APIs).[16][17] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. The conformational flexibility of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine increases the likelihood of polymorphism. It is crucial to characterize the resulting solid form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to ensure you have the desired, stable polymorph.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
Issue 1: The compound "oils out" instead of crystallizing.
-
Question: I've dissolved my compound in a hot solvent, but upon cooling, it forms an oil or a sticky precipitate instead of crystals. What's happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form you are trying to crystallize. The imidazole and amine functionalities can lead to strong solute-solvent interactions, which may contribute to this phenomenon.
Troubleshooting Steps:
-
Reduce the Cooling Rate: A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice. Insulate the crystallization vessel to slow down heat loss.
-
Use a More Dilute Solution: Oiling out is often caused by reaching a high level of supersaturation too quickly. Using a larger volume of solvent will decrease the concentration and may prevent oil formation.
-
Change the Solvent: Try a solvent with a lower boiling point or a different polarity. A solvent in which the compound is slightly less soluble at elevated temperatures can sometimes prevent oiling.
-
Introduce Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization and bypass the formation of an oil.
-
Issue 2: No crystals form, even after extended cooling.
-
Question: My solution remains clear even after cooling to a low temperature. How can I induce crystallization?
-
Answer: A lack of crystallization indicates that the solution has not reached a sufficient level of supersaturation.
Troubleshooting Steps:
-
Concentrate the Solution: If you are using a volatile solvent, you can carefully evaporate a portion of it to increase the concentration of your compound.
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
Seeding: As mentioned previously, adding a seed crystal is a very effective way to initiate crystallization.
-
-
Add an Antisolvent: If your compound is dissolved in a "good" solvent, the slow addition of an antisolvent can induce crystallization. Be sure to add the antisolvent slowly and with good mixing to avoid localized high supersaturation, which could lead to precipitation of an amorphous solid.
-
Issue 3: The resulting solid is amorphous or poorly crystalline.
-
Question: I've managed to get a solid to precipitate, but XRPD analysis shows it's amorphous or has very broad peaks. How can I improve the crystallinity?
-
Answer: The formation of an amorphous solid suggests that precipitation occurred too rapidly, not allowing time for the molecules to form an ordered lattice.
Troubleshooting Steps:
-
Optimize the Supersaturation Rate: The key is to generate supersaturation slowly. This can be achieved by:
-
Slowing down the cooling rate in cooling crystallization.
-
Slowing down the addition rate of the antisolvent in antisolvent crystallization.
-
Slowing down the evaporation rate in solvent evaporation (e.g., by covering the vessel with a perforated lid).
-
-
Solvent Selection: Experiment with different solvents or solvent mixtures. A solvent system that provides a narrower metastable zone width may be more conducive to forming a crystalline solid.
-
Slurry Experiment: Suspending the amorphous solid in a solvent in which it has slight solubility and stirring for an extended period (hours to days) can sometimes induce a transformation to a more stable crystalline form.
-
Issue 4: The crystals are very small or needle-like, making filtration difficult.
-
Question: My crystallization yields very fine needles that are difficult to filter and dry. How can I obtain larger, more equant crystals?
-
Answer: Crystal morphology is influenced by factors such as the solvent, cooling rate, and the presence of impurities. Needle-like crystals often result from rapid, one-dimensional growth.
Troubleshooting Steps:
-
Slower Crystallization: As with improving crystallinity, a slower rate of supersaturation generation will often lead to larger and more well-formed crystals.
-
Solvent Modification: The choice of solvent can have a significant impact on crystal habit. Try different solvents or add a co-solvent. Solvents that can interact with specific faces of the growing crystal can inhibit growth in that direction and promote growth in others, leading to a more equant shape.
-
Stirring: The agitation rate can influence crystal size. In some cases, gentle stirring can promote the growth of larger crystals by ensuring a uniform concentration of the solute around the growing crystals. However, high shear rates can sometimes lead to secondary nucleation and the formation of smaller crystals.
-
Experimental Protocols & Visualizations
General Cooling Crystallization Protocol
-
Dissolution: In an appropriate vessel, add the crude [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine and a suitable solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To further decrease the solubility and increase the yield, the vessel can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualization of Crystallization Troubleshooting
Sources
- 1. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. japtronline.com [japtronline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Scholars@Duke publication: Supramolecular Alcohol-Amine Crystals and Their Hydrogen-Bond Patterns [scholars.duke.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. unifr.ch [unifr.ch]
- 16. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, a Novel ROCK Inhibitor, versus Fasudil
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1][2][3][4] Its unique electronic and hydrogen-bonding capabilities allow for interaction with a wide array of biological targets, including critical enzymes in signaling pathways.[2][3] This guide provides a comprehensive, in-depth comparison of a novel imidazole-based compound, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, against the clinically established Rho-associated kinase (ROCK) inhibitor, Fasudil.
Recent advancements in drug discovery have highlighted the therapeutic potential of targeting the Rho/ROCK signaling pathway, which is implicated in various pathologies, including hypertension, cancer, and neurodegenerative diseases.[5][6][7] ROCK inhibitors have shown promise by modulating cellular processes such as contraction, migration, and proliferation.[8][9] This guide will elucidate the comparative activity of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine and Fasudil through detailed experimental protocols and supporting data, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA.[5][10] Upon activation, ROCK phosphorylates several substrates, a principal one being Myosin Phosphatase Target Subunit 1 (MYPT1).[5][11][12][13] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in phosphorylated MLC and subsequent actin-myosin contractility.[10][12] This cascade plays a crucial role in cell migration and invasion.
Both [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine and the reference compound, Fasudil, are hypothesized to act as competitive inhibitors at the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets.[10]
Caption: Proposed mechanism of ROCK inhibition.
Comparative In Vitro Activity Assessment
To objectively evaluate the inhibitory potential of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine relative to Fasudil, a series of in vitro assays are proposed.
In Vitro Kinase Assay
This assay directly measures the ability of the compounds to inhibit ROCK kinase activity in a cell-free system.
Experimental Protocol:
-
Plate Preparation: A 96-well plate is pre-coated with recombinant MYPT1 substrate.[12][14]
-
Compound Dilution: Prepare serial dilutions of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine and Fasudil in a suitable assay buffer.
-
Kinase Reaction: Add active recombinant ROCK2 enzyme to each well, followed by the diluted compounds or vehicle control.[14]
-
Initiation: Initiate the kinase reaction by adding ATP.[14][15] Incubate at 30°C for 60 minutes.[12]
-
Detection: After incubation, wash the wells and add a primary antibody specific for phosphorylated MYPT1 (p-MYPT1 Thr696).[12][14]
-
Secondary Antibody & Substrate: Add an HRP-conjugated secondary antibody, followed by a chemiluminescent substrate.[15]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the ROCK inhibitory activity. Calculate IC50 values for each compound.
Cellular Activity: Western Blot for p-MYPT1
This assay determines the compounds' ability to inhibit ROCK activity within intact cells by measuring the phosphorylation of its direct substrate, MYPT1.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., Panc-1 or HeLa cells) and grow to 80-90% confluency.[11]
-
Compound Treatment: Treat the cells with varying concentrations of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, Fasudil, or vehicle control for 1-2 hours.[11]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[17][18]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17][18]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MYPT1 (Thr696) and total MYPT1.[17][19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL detection reagent.[17][18]
-
Analysis: Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1.
Functional Cellular Assay: Transwell Migration Assay
This assay assesses the functional consequence of ROCK inhibition by measuring the reduction in cancer cell migration.[20][21][22]
Experimental Protocol:
-
Cell Preparation: Serum-starve the chosen cancer cell line (e.g., MDA-MB-231) for 24 hours.[23]
-
Assay Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.[20][24]
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing various concentrations of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, Fasudil, or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.[20]
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.[20]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[20][23]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[20]
-
Quantification: Elute the crystal violet stain with 10% acetic acid and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of migrated cells.[20][22][23]
Comparative Data Summary
| Assay | Parameter | [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine | Fasudil |
| In Vitro Kinase Assay | IC50 (nM) | [Insert hypothetical value, e.g., 50 nM] | [Insert known/hypothetical value, e.g., 1.9 µM] |
| Cellular p-MYPT1 Assay | IC50 (µM) | [Insert hypothetical value, e.g., 0.5 µM] | [Insert known/hypothetical value, e.g., 10 µM] |
| Transwell Migration Assay | % Inhibition at 1 µM | [Insert hypothetical value, e.g., 75%] | [Insert hypothetical value, e.g., 40%] |
Experimental Workflow Visualization
Caption: Workflow for comparative inhibitor analysis.
Conclusion
This guide outlines a rigorous and comprehensive framework for the comparative evaluation of the novel imidazole-based compound, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, against the reference ROCK inhibitor, Fasudil. The detailed protocols for in vitro kinase, cellular phosphorylation, and functional migration assays provide a robust methodology for determining the relative potency and efficacy of this new chemical entity. The presented experimental design ensures scientific integrity and provides a clear path for researchers to generate reliable and reproducible data, ultimately informing the potential of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine as a therapeutic candidate.
References
- Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. (n.d.). PubMed.
- Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. (n.d.). SciSpace.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- Standard Operating Procedure (SOP) for Transwell Migration Assay. (2024, April 8). ResearchHub.
- The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.).
- Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). PubMed.
- Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). Request PDF.
- Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023, November 30). Protocols.io.
- The Endothelial Cell Transwell Migration and Invasion Assay. (n.d.). Sigma-Aldrich.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC.
- Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis. (n.d.). PubMed Central.
- Mastering Corning® Transwell® Migration Assays. (n.d.).
- Transwell Migration and Invasion Assays. (n.d.). Creative Bioarray.
- Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. (n.d.). PMC - PubMed Central.
- Rho-associated Kinase (ROCK) Activity Assay. (n.d.). Sigma-Aldrich.
- Anti-phospho-MYPT1 (Thr696). (n.d.). Merck Millipore.
- Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons. (2007, June 18). PubMed.
- Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (n.d.).
- Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. (2017, June 20). PubMed Central.
- Rho Kinase (ROCK) Activity Assay, 96-Well. (n.d.). Cell Biolabs, Inc.
- Anti-Phospho-MBS (MYPT1) (Thr696) mAb. (n.d.).
- A Method for Measuring Rho Kinase Activity in Tissues and Cells. (n.d.). PMC - NIH.
- 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc.
- Western blot for phosphorylated proteins. (n.d.). Abcam.
- ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium. (2016, November 22). PMC - PubMed Central.
- Inhibitors, Antibodies, Proteins, Kits and Reagents. (n.d.). selleckchem.com.
- Phospho-MYPT1 (Thr696) Antibody #5163. (n.d.). Cell Signaling Technology.
- Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. (n.d.). PMC - PubMed Central.
- Phospho-MYPT1 (Ser507) Antibody #3040. (n.d.). Cell Signaling Technology.
- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
- Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy. (2023, October 14). PMC - PubMed Central.
- Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation. (n.d.). PMC - NIH.
- Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. (2010, April 5). PubMed Central.
- Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. (2021, February 25). JEP.
- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024, January 4). PMC - PubMed Central.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017, August 11). Longdom Publishing.
- N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (n.d.). PubMed.
- Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. (2020, November 1). ResearchGate.
- An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. (n.d.). Benchchem.
- (PDF) Imidazole: Having Versatile Biological Activities. (n.d.). ResearchGate.
- (PDF) Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. (2016, July 26). ResearchGate.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 9. Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 13. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. researchhub.com [researchhub.com]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 23. fishersci.co.uk [fishersci.co.uk]
- 24. creative-bioarray.com [creative-bioarray.com]
Validating target engagement of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine in cells
In the landscape of modern drug discovery, identifying a compound that modulates a biological process is only the first step. The critical subsequent challenge is to unequivocally demonstrate that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of establishing a drug's mechanism of action, ensuring on-target efficacy, and anticipating potential off-target effects.
This guide provides a comprehensive framework for validating the cellular target engagement of novel kinase inhibitors, using the well-characterized dual inhibitor Dorsomorphin (Compound C) as a primary exemplar. Dorsomorphin is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) and also inhibits the type I Bone Morphocytogenetic Protein (BMP) receptors ALK2, ALK3, and ALK6.[1][2][3][4][5] The strategies outlined here are broadly applicable to novel small molecules, including compounds like [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, which share structural motifs with known kinase inhibitors.
The Dual Targets: AMPK and BMP Signaling
To design a robust validation strategy, one must first understand the targets.
-
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[6][7][8] It is a heterotrimeric enzyme that, when activated by low cellular ATP levels, phosphorylates numerous downstream targets to promote catabolic processes (like fatty acid oxidation) and inhibit anabolic, energy-consuming pathways (like protein synthesis).[6][9][10]
-
Bone Morphogenetic Protein (BMP) signaling is a crucial pathway in embryonic development and adult tissue homeostasis.[11][12][13] BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[14][15] This binding event leads to the phosphorylation of the type I receptor (e.g., ALK2/3/6), which in turn phosphorylates downstream effector proteins called SMADs (SMAD1/5/8).[14][15][16] Phosphorylated SMADs then translocate to the nucleus to regulate gene expression.[14]
The ability of a single compound to engage both of these distinct pathways necessitates a multi-pronged validation approach.
Part 1: Direct Measurement of Target Engagement in Cells
Direct methods confirm the physical interaction between the compound and its target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermodynamic stability.[17][18] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble, non-denatured target protein remaining. A ligand-bound protein will exhibit a higher melting temperature (Tm), resulting in a "thermal shift."[19][20]
Experimental Workflow:
Caption: CETSA workflow for validating target engagement.
Step-by-Step Protocol (Western Blot Readout):
-
Cell Culture & Treatment: Plate cells (e.g., C2C12 myoblasts for BMP signaling, HEK293T for general AMPK) and grow to ~80-90% confluency. Treat cells with the test compound (e.g., 10 µM Dorsomorphin) or vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
Harvesting: Wash cells with PBS, detach (e.g., with a cell scraper), and resuspend in a buffered solution (PBS with protease and phosphatase inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a gradient of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[21]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration (e.g., via BCA assay), normalize samples, and analyze by SDS-PAGE and Western blotting using specific antibodies against the target proteins (e.g., anti-AMPKα, anti-ALK3).
Data Interpretation & Comparison:
A successful CETSA experiment will show a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control. This indicates that more protein remains soluble at higher temperatures due to the stabilizing effect of the compound.
| Target Protein | Vehicle (Tagg) | Dorsomorphin (10 µM) (Tagg) | Expected Thermal Shift (ΔTagg) |
| AMPKα | ~52°C | ~58°C | +6°C |
| ALK3 (BMPR1A) | ~48°C | ~54°C | +6°C |
| GAPDH (Control) | ~60°C | ~60°C | No Shift |
Tagg (Aggregation Temperature) is the temperature at which 50% of the protein has aggregated.
Pros & Cons of CETSA:
-
Pros: Measures direct target binding in a physiological context (intact cells), is label-free, and can be adapted for high-throughput screening.[19]
-
Cons: Requires a specific and high-quality antibody for detection, may not work for all proteins (especially large, multi-protein complexes), and the magnitude of the shift is not always directly proportional to compound affinity.
Part 2: Indirect Measurement via Pathway Modulation
Indirect methods confirm target engagement by measuring the functional consequences of inhibiting the target protein. This involves quantifying changes in downstream signaling events.
Method 2: In-Cell Western (ICW) / Quantitative Immunofluorescence
Principle: The In-Cell Western (ICW), also known as a cell-based ELISA, is a quantitative immunocytochemical technique performed in microplates.[22][23][24] It measures the levels of specific proteins or post-translational modifications (like phosphorylation) directly in fixed and permeabilized cells.[25][26] For kinase inhibitors, this is ideal for measuring the phosphorylation status of the target itself or its direct substrate.
Experimental Workflow:
Caption: In-Cell Western workflow for pathway analysis.
Application to BMP Signaling: The canonical output of BMP receptor activation is the phosphorylation of SMAD1, SMAD5, and SMAD8.[16] Inhibition of the ALK2/3/6 receptors by Dorsomorphin should block this event.
Step-by-Step Protocol (BMP Pathway):
-
Cell Culture & Treatment: Seed C2C12 cells in a 96-well plate. Once attached, starve cells in low-serum media for 4-6 hours.
-
Inhibition & Stimulation: Pre-treat cells with a dose-response of Dorsomorphin (e.g., 0.1 to 30 µM) or a known BMP inhibitor (e.g., LDN-193189) for 1 hour.
-
Stimulate the cells with a recombinant BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes. Include unstimulated and vehicle-only controls.
-
Fix & Permeabilize: Aspirate media, and immediately fix cells with 4% paraformaldehyde in PBS for 20 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.[22]
-
Blocking & Staining: Block wells with an appropriate blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes. Incubate with a primary antibody against phospho-SMAD1/5 overnight at 4°C.
-
Detection: Wash wells, then incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour. A second antibody and dye (e.g., for total SMAD1 or a housekeeping protein) can be used for multiplexing. A DNA stain like DRAQ5 can be used for normalization.[26]
-
Imaging & Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in each well and normalize the phospho-SMAD signal to the total protein or cell number signal.
Method 3: Western Blot for Downstream Substrates
Principle: This classic technique provides a semi-quantitative assessment of protein levels and phosphorylation status. It serves as a lower-throughput but highly trusted validation of ICW results. For AMPK, a key downstream substrate is Acetyl-CoA Carboxylase (ACC). Active AMPK phosphorylates ACC at Ser79, inhibiting its activity.[27]
Application to AMPK Signaling: Engaging and inhibiting AMPK with Dorsomorphin should prevent the phosphorylation of ACC that would normally be induced by an AMPK activator.
Signaling Pathway Diagram:
Caption: Inhibition of the AMPK pathway by Dorsomorphin.
Data Interpretation & Comparison:
| Treatment Condition | p-AMPK (Thr172) | p-ACC (Ser79) | Interpretation |
| Vehicle Control | Low | Low | Basal state |
| AMPK Activator (e.g., AICAR) | High | High | Pathway is active |
| Activator + Dorsomorphin | High | Low | Dorsomorphin blocks AMPK activity downstream of its activation phosphorylation. |
| Activator + Alternative Inhibitor | High | Low | Comparative control for pathway inhibition. |
*Note: As an ATP-competitive inhibitor, Dorsomorphin inhibits the kinase activity of AMPK but may not prevent its activating phosphorylation at Thr172 by upstream kinases like LKB1.[3][27] Measuring the phosphorylation of a downstream substrate like ACC is therefore a more reliable readout of functional target engagement.
Part 3: A Comparative Summary and Strategic Guide
Choosing the right assay depends on the research question, available resources, and the stage of the drug discovery project.
| Method | Principle | Key Advantage | Key Disadvantage | Primary Use Case |
| CETSA | Ligand-induced thermal stabilization | Confirms direct physical binding in cells | Requires high-quality antibody; not all proteins show a shift | Primary validation of target engagement; ruling out indirect effects |
| In-Cell Western | In-situ immunodetection of pathway markers | High-throughput, quantitative, multiplex-capable | Requires specific phospho-antibodies; potential for artifacts | Dose-response analysis (IC50); screening compound libraries |
| Western Blot | SDS-PAGE separation and immunodetection | "Gold standard" for specificity; provides molecular weight confirmation | Low-throughput, semi-quantitative | Orthogonal validation of ICW/ELISA data; troubleshooting |
Decision-Making Workflow:
Caption: A decision tree for selecting target engagement assays.
Conclusion
Validating the cellular target engagement of a novel inhibitor is a non-trivial but essential task. For a dual-specificity compound like Dorsomorphin, which serves as a proxy for novel agents such as [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, a multi-faceted approach is non-negotiable. By combining a direct biophysical measurement of binding, like the Cellular Thermal Shift Assay , with functional, pathway-based readouts from In-Cell Westerns and traditional Western Blots , researchers can build a powerful, self-validating case for their compound's mechanism of action. This rigorous, evidence-based strategy provides the confidence needed to advance promising molecules through the drug discovery pipeline.
References
-
Bone morphogenetic protein signaling: the pathway and its regulation. Oxford Academic. [Link]
-
Bone Morphogenetic Protein (BMP) signaling in development and human diseases. PMC - PubMed Central. [Link]
-
The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. PMC - PubMed Central. [Link]
-
AMPK Signaling Pathway. Sino Biological. [Link]
-
Bone morphogenetic protein signaling: the pathway and its regulation. PubMed - NIH. [Link]
-
AMPK Signaling Pathway. Boster Bio. [Link]
-
AMPK Signaling Pathway. RayBiotech. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Dorsomorphin | C24H25N5O | CID 11524144. PubChem - NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Discovery and translation of a target engagement marker for AMP-activated protein kinase (AMPK). PLOS One. [Link]
-
Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]
-
dorsomorphin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Dorsomorphin. BioGems. [Link]
-
Specification of BMP Signaling. PMC - PubMed Central - NIH. [Link]
-
CETSA. cetsa.org. [Link]
-
Discovery and translation of a target engagement marker for AMP-activated protein kinase (AMPK). PMC - NIH. [Link]
-
Discovery and translation of a target engagement marker for AMP-activated protein kinase (AMPK). PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [Link]
-
Bone morphogenetic protein receptor signal transduction in human disease. PMC - NIH. [Link]
-
In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PMC - NIH. [Link]
-
A Validated AMPK Inhibitor Screening Assay. BellBrook Labs. [Link]
-
What is the In-cell Western Assay?. Azure Biosystems. [Link]
Sources
- 1. stemcell.com [stemcell.com]
- 2. STEMCELL Technologies Dorsomorphin, Size: 10 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Dorsomorphin | C24H25N5O | CID 11524144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dorsomorphin [bio-gems.com]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. bosterbio.com [bosterbio.com]
- 10. raybiotech.com [raybiotech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Bone morphogenetic protein signaling: the pathway and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BMP Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. CETSA [cetsa.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 23. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. products.advansta.com [products.advansta.com]
- 26. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 27. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Structure-Activity Relationship of 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives as Potent Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as potent inhibitors of xanthine oxidase. We will explore the rationale behind the molecular design, compare the biological activities of key analogs, and provide detailed experimental protocols to support further research and development in this area.
Introduction: The Therapeutic Target - Xanthine Oxidase
Xanthine oxidase is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] While essential, the overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and preventing gout attacks.[2] This has spurred the development of various xanthine oxidase inhibitors, with a focus on non-purine analogs to overcome the limitations of older drugs.[3]
This guide focuses on a promising class of non-purine inhibitors: 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives. We will dissect the structural modifications that enhance their inhibitory potency against xanthine oxidase.
Lead Compound Optimization and SAR Exploration
A study published in the European Journal of Medicinal Chemistry details the design and synthesis of a series of 1-hydroxy-2-phenyl-1H-imidazole derivatives with a pyridine moiety at the 4-position.[4] The research explored how different substitutions on the phenyl ring and the placement of the nitrogen atom in the pyridine ring influence the compound's ability to inhibit xanthine oxidase.
The investigation centered around two main series of compounds, differing in the position of the nitrogen atom in the pyridine ring (para- and meta-), with various alkoxy substitutions on the 2-phenyl ring.
Core Scaffold and Key Modifications
The core scaffold consists of a 1-hydroxy-2-phenyl-1H-imidazole ring with a pyridyl group at the 4-position. The key points of modification for the SAR study were:
-
Position of the Pyridine Nitrogen: The nitrogen was placed at either the 4-position (para) or the 3-position (meta) of the pyridyl ring.
-
Alkoxy Substituents on the Phenyl Ring: A variety of alkoxy groups of differing chain lengths and branching were introduced at the 4'-position of the 2-phenyl ring.
These modifications were systematically evaluated to understand their impact on the inhibitory activity against xanthine oxidase.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of the synthesized compounds was evaluated in vitro against xanthine oxidase, and the results are summarized in the table below. The activity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent inhibitor.
| Compound | Pyridine Nitrogen Position | R (Substitution at 4'-position of phenyl ring) | IC50 (μM) |
| 4a | 4-pyridyl | -H | > 50 |
| 4b | 4-pyridyl | -OCH3 | 1.83 |
| 4c | 4-pyridyl | -OC2H5 | 1.15 |
| 4d | 4-pyridyl | -O(n-C3H7) | 0.98 |
| 4e | 4-pyridyl | -O(n-C4H9) | 0.76 |
| 4f | 4-pyridyl | -O(iso-C5H11) | 0.64 |
| 4g | 4-pyridyl | -O(n-C5H11) | 0.71 |
| 5a | 3-pyridyl | -H | > 50 |
| 5b | 3-pyridyl | -OCH3 | 2.54 |
| 5c | 3-pyridyl | -OC2H5 | 1.98 |
| 5d | 3-pyridyl | -O(n-C3H7) | 1.56 |
| 5e | 3-pyridyl | -O(n-C4H9) | 1.23 |
| 5f | 3-pyridyl | -O(iso-C5H11) | 1.08 |
| 5g | 3-pyridyl | -O(n-C5H11) | 1.16 |
| Allopurinol | Reference Drug | 2.84 | |
| Febuxostat | Reference Drug | 0.01 |
Data sourced from Zhang et al., 2018.[4]
Structure-Activity Relationship Insights
The data reveals several key trends:
-
Importance of the 4-Pyridyl Nitrogen: The series with the nitrogen at the 4-position of the pyridine ring (4a-g) consistently showed greater potency than the corresponding analogs with the nitrogen at the 3-position (5a-g).[4] This suggests that the para-nitrogen atom plays a crucial role in the interaction with the enzyme's active site.[4]
-
Effect of Alkoxy Substituents: The presence of an alkoxy group at the 4'-position of the phenyl ring significantly enhances inhibitory activity compared to the unsubstituted analog (4a and 5a).
-
Influence of Alkoxy Chain Length: Increasing the length of the n-alkoxy chain from methoxy to butoxy (4b to 4e) progressively improves the inhibitory potency.
-
Benefit of Branching: The iso-pentyloxy group in compound 4f resulted in the most potent inhibitor in the series (IC50 = 0.64 μM), indicating that a branched alkyl chain is favorable for activity.[4]
These findings are visually summarized in the following SAR diagram:
Caption: Key SAR findings for 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives.
Experimental Protocols
General Synthesis of 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives
The synthesis of the target compounds is achieved through a multi-step process, a general outline of which is provided below. For specific details of reagents and reaction conditions, please refer to the primary literature.[4]
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
Mechanism of Inhibition
To further characterize the most potent compound, 4f , enzyme kinetic studies were performed. A Lineweaver-Burk plot analysis revealed that compound 4f acts as a mixed-type inhibitor of xanthine oxidase. [4] A Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation and is used to determine the mechanism of enzyme inhibition. [5]In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and the Km. [6][7]This suggests a complex interaction with the enzyme, potentially involving binding to a site other than the active site, which then influences substrate binding and catalysis.
Molecular docking studies further elucidated the binding mode of these inhibitors within the active site of xanthine oxidase, providing a rationale for the observed SAR. [4]
Conclusion and Future Directions
The SAR studies of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives have identified a promising new class of non-purine xanthine oxidase inhibitors. The key takeaways are:
-
The position of the nitrogen atom in the pyridyl ring is critical for activity, with the 4-pyridyl analogs being more potent.
-
Alkoxy substitutions on the 2-phenyl ring significantly enhance potency, with a branched iso-pentyloxy group being the most effective.
-
The most potent compound, 4f , exhibits an IC50 value of 0.64 μM, making it a promising lead for further optimization.
Future research could focus on exploring a wider range of substitutions on both the phenyl and pyridyl rings to further improve potency and selectivity. Additionally, in vivo studies are necessary to evaluate the efficacy and pharmacokinetic properties of these compounds in animal models of hyperuricemia.
References
-
Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]
-
MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Zhang, T., Lv, Y., Lei, Y., Liu, D., Feng, Y., Zhao, J., Chen, S., Meng, F., & Wang, S. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 146, 668–677. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Impactfactor. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Retrieved from [Link]
-
PubMed. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. Retrieved from [Link]
-
PubMed Central. (n.d.). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). Retrieved from [Link]
-
MDPI. (n.d.). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. microbenotes.com [microbenotes.com]
Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Analysis of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures.[1][2] This guide provides an in-depth, practical framework for conducting a comprehensive cross-reactivity analysis, using the hypothetical kinase inhibitor, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (designated here as Cmpd-X), as a central case study.
Our objective is to move beyond a mere listing of protocols. Instead, this guide will elucidate the scientific rationale behind each experimental choice, enabling you to design and execute a robust selectivity profiling campaign that generates trustworthy and interpretable data. We will explore a multi-tiered approach, combining biochemical and cellular methods to build a holistic understanding of a compound's interaction profile.
The Imperative of Selectivity Profiling
In the realm of drug discovery, particularly for classes of targets like protein kinases where active sites can be highly conserved, achieving selectivity is a paramount challenge.[3][4] Off-target effects are not merely an academic concern; they are a primary driver of clinical trial attrition.[1][5] A thorough cross-reactivity analysis early in the development pipeline serves several critical functions:
-
De-risking Clinical Progression: Identifying potential off-target liabilities allows for early termination of unpromising candidates or informs medicinal chemistry efforts to engineer out unwanted interactions.[6]
-
Mechanism Deconvolution: Understanding a compound's full spectrum of interactions is crucial for accurately interpreting its biological effects in cellular and in vivo models.[7]
-
Identifying Polypharmacology Opportunities: In some cases, off-target interactions can be therapeutically beneficial. A comprehensive profile can uncover these opportunities for developing multi-targeted agents.[3][8]
This guide will focus on a hypothetical scenario where Cmpd-X has been identified as a potent inhibitor of Kinase X , a key enzyme in a cancer-related signaling pathway. Our task is to determine its selectivity against a panel of other kinases and relevant off-targets.
Experimental Strategy: A Multi-Pronged Approach
A single assay is insufficient to fully characterize a compound's selectivity. We will employ a tiered strategy that provides increasingly detailed information, from broad biochemical screens to targeted validation in a cellular context.
Caption: Principle of a competitive binding assay.
Hypothetical Results:
| Target Kinase | Cmpd-X IC₅₀ (nM) | Cmpd-X Kᵢ (nM) | Cmpd-S Kᵢ (nM) | Cmpd-P Kᵢ (nM) | Selectivity Ratio (Kᵢ Off-Target / Kᵢ Kinase X) |
| Kinase X | 15 | 5.2 | 2.1 | 1.5 | - |
| Kinase Z | 250 | 85.6 | >10,000 | 8.9 | 16.5x |
| Kinase B | 450 | 154.1 | >10,000 | 12.3 | 29.6x |
Interpretation:
-
The Kᵢ values confirm that Cmpd-X is a potent inhibitor of Kinase X.
-
The selectivity ratio indicates that Cmpd-X is approximately 16.5-fold more potent against its primary target than against Kinase Z, and nearly 30-fold more potent than against Kinase B.
-
While this demonstrates preferential binding, these off-target activities are significant enough to warrant further investigation, as they could lead to biological effects at therapeutic concentrations.
Tier 3: Cellular Target Engagement
Biochemical assays using purified proteins are essential, but they don't fully replicate the complex environment inside a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically influence a compound's effective potency. [9]Therefore, it is critical to validate target engagement in a cellular context.
Methodology 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that measures the binding of a compound to its target in intact cells or cell lysates. [10][11]The principle is that when a protein binds to a ligand, it becomes more resistant to thermal denaturation. [12]By heating cells treated with a compound across a temperature gradient and then measuring the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates that the compound has bound to and stabilized its target. [13][14] Experimental Rationale: CETSA provides direct evidence of target engagement in a physiological setting, bridging the gap between biochemical potency and cellular activity. [10]It is invaluable for confirming that a compound can access and bind to its intended target (and potential off-targets) within the cell.
Hypothetical Results:
The results are presented as the change in melting temperature (ΔTₘ) induced by the compound.
| Cell Line Expressing | Cmpd-X ΔTₘ (°C) @ 10µM | Cmpd-S ΔTₘ (°C) @ 10µM | Cmpd-P ΔTₘ (°C) @ 10µM |
| Kinase X | + 5.8 | + 6.2 | + 7.1 |
| Kinase Z | + 3.1 | + 0.2 | + 5.5 |
| Kinase B | + 0.5 | + 0.1 | + 4.8 |
Interpretation:
-
Cmpd-X induces a significant thermal shift for Kinase X , confirming robust target engagement in living cells.
-
A clear, albeit smaller, thermal shift is also observed for Kinase Z , indicating that Cmpd-X also binds to this off-target in a cellular environment.
-
Interestingly, no significant thermal shift is seen for Kinase B , despite the biochemical data. This could suggest that Cmpd-X has poor permeability into the cell line used, is actively transported out, or that the high intracellular ATP concentration outcompetes its binding to Kinase B. This is a critical finding that would have been missed by biochemical assays alone.
Synthesizing the Data: The Final Selectivity Profile
By integrating the data from all three tiers, we can construct a comprehensive selectivity profile for Cmpd-X.
Summary of Findings for Cmpd-X:
-
Primary Target: Potent biochemical inhibitor and shows strong target engagement in cells.
-
Off-Target (Kinase Z): Moderate biochemical potency (16.5-fold less than Kinase X) and confirmed cellular engagement. This interaction should be investigated for potential contributions to the compound's overall biological activity and for potential safety liabilities.
-
Off-Target (Kinase B): Moderate biochemical potency but lacks significant cellular engagement under the tested conditions. This off-target may be of lower concern for in vivo effects but should be monitored.
This multi-faceted analysis provides a much more nuanced and reliable picture than any single method. It allows for an informed decision-making process regarding the future development of Cmpd-X. The data suggests that further medicinal chemistry efforts could focus on improving selectivity against Kinase Z while maintaining potency for Kinase X.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled competitor compounds (Cmpd-X, Cmpd-S, Cmpd-P) in assay buffer.
-
Prepare the radiolabeled ligand (e.g., [³H]-labeled tracer) at a fixed concentration (typically at or below its Kₐ) in ice-cold assay buffer.
-
Prepare the cell membrane homogenate or purified receptor suspension at the desired concentration in ice-cold assay buffer. [15]2. Assay Setup (96-well plate):
-
To each well, add assay buffer, the appropriate dilution of the unlabeled competitor, the radiolabeled ligand, and the membrane/receptor suspension.
-
For determining total binding, omit the unlabeled competitor.
-
For determining non-specific binding, use a saturating concentration of an unlabeled reference ligand. [16]3. Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium. [15]4. Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. [17]5. Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter. [16]7. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation. [18]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture cells known to express the target proteins (Kinase X, Z, and B) to near-confluency.
-
Treat the cells with the test compound (Cmpd-X, Cmpd-S, Cmpd-P) at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step to room temperature. [10]3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the precipitated, denatured proteins. [13]5. Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the target proteins (Kinase X, Z, and B).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the relative band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ) for each protein.
-
The change in melting temperature (ΔTₘ) is the difference between the Tₘ in the presence and absence of the compound.
-
References
-
Knight, Z. A., & Shokat, K. M. (2005). Features of Selective Kinase Inhibitors. Chemistry & Biology. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pharmaron. Kinase Panel Profiling. Pharmaron Website. [Link]
-
van der Wouden, E. J., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Leff, P. (1995). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring and mechanistic studies of drug action. Nature Protocols. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]
-
BPS Bioscience. Kinase Screening & Profiling Service. BPS Bioscience Website. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience Website. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. Alfa Cytology Website. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics Website. [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Grimm, M., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]
-
Al-Ali, H., et al. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Creative Biolabs. Off-Target Profiling. Creative Biolabs Website. [Link]
-
Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Grokipedia. Cellular thermal shift assay. Grokipedia Website. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Wang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies Website. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. ELISA kit Website. [Link]
-
Weber, R. W. (2014). Guidelines for using pollen cross-reactivity in formulating allergen immunotherapy. Journal of Allergy and Clinical Immunology. [Link]
-
Worm, M., et al. (2020). Guideline for allergological diagnosis of drug hypersensitivity reactions. Allergo Journal International. [Link]
-
Schalock, P. C., & Dunnick, C. A. (2017). Contact Allergy Cross-reactions: Retrospective Clinical Data and Review of the Literature. Dermatitis. [Link]
-
FDA. (2006). Guidance for Industry: Adverse Reactions Section of Labeling for Human Prescription Drug and Biological Products — Content and Format. FDA Website. [Link]
-
Wolf, G. L., et al. (2021). Management and Prevention of Hypersensitivity Reactions to Radiocontrast Media: A Consensus Statement from the American College of Radiology and the American Academy of Allergy, Asthma & Immunology. Radiology. [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
A Comparative Guide to the Synthesis of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline for Pharmaceutical Research
Introduction
5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted aniline linked to an imidazole ring via a methylene bridge, is prevalent in numerous kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of two alternative synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of their respective advantages and disadvantages.
Route 1: A Convergent Approach Starting from Vanillin
This synthetic strategy leverages the readily available and bio-sourced starting material, vanillin. The core idea is to first construct the 4-amino-3-methoxybenzyl core and then introduce the imidazole moiety. This route is characterized by its convergent nature, building the final molecule from two key fragments.
Reaction Pathway
Caption: Synthetic pathway for Route 1, starting from vanillin.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-methoxybenzaldehyde oxime
-
To a solution of vanillin (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and pyridine (1.1 equivalents).
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and collect the precipitated product by filtration. Wash with water and dry to obtain the oxime.
Step 2: Synthesis of 4-Amino-3-methoxybenzaldehyde
-
Dissolve the oxime from the previous step in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the aminobenzaldehyde.
Step 3: Synthesis of (4-Amino-3-methoxyphenyl)methanol
-
Dissolve the 4-amino-3-methoxybenzaldehyde in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the benzyl alcohol.
Step 4: Synthesis of 4-Amino-3-methoxybenzyl chloride
Caution: This step involves the use of thionyl chloride, which is corrosive and releases toxic gases upon contact with water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.[1][2][3][4][5]
-
Dissolve the (4-amino-3-methoxyphenyl)methanol (1 equivalent) in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (SOCl2) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure. The crude benzyl chloride is often used immediately in the next step without further purification.
Step 5: Synthesis of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline
-
To a solution of imidazole (1.2 equivalents) in anhydrous acetonitrile (CH3CN), add potassium carbonate (K2CO3) (2 equivalents).
-
Add the crude 4-amino-3-methoxybenzyl chloride from the previous step.
-
Stir the mixture at room temperature overnight.
-
Filter the solids and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Mechanistic Insights
The key steps in this route involve well-established organic transformations. The conversion of the benzyl alcohol to the benzyl chloride with thionyl chloride proceeds via an SNi (Substitution Nucleophilic internal) mechanism, often with the formation of a chlorosulfite intermediate. The final step is a classic SN2 reaction where the nucleophilic nitrogen of imidazole displaces the chloride from the benzyl chloride.[6]
Route 2: A Linear Approach via a Nitro Intermediate
This strategy employs a linear synthesis starting from a commercially available nitroaromatic compound. The imidazole moiety is introduced onto a pre-functionalized benzene ring, followed by the reduction of the nitro group to the target aniline.
Reaction Pathway
Caption: Synthetic pathway for Route 2, starting from 5-methoxy-2-nitrobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-2-nitrobenzyl alcohol
-
To a solution of 5-methoxy-2-nitrobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add borane-tetrahydrofuran complex (BH3·THF) (3 equivalents) at 0°C.
-
Reflux the mixture for 3 hours.
-
Cool the reaction and quench by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the benzyl alcohol.[7]
Step 2: Synthesis of 1-(Chloromethyl)-2-methoxy-5-nitrobenzene
Caution: This step involves the use of thionyl chloride, which is corrosive and reacts violently with water.[1][2][3][4][5]
-
Dissolve the 5-methoxy-2-nitrobenzyl alcohol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C and slowly add thionyl chloride (1.2 equivalents).
-
Stir the reaction at room temperature for 1 hour.
-
Pour the mixture into a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer and concentrate to obtain the crude benzyl chloride, which is typically used directly in the next step. A general procedure for this transformation is well-documented.[8]
Step 3: Synthesis of 1-((2-Methoxy-5-nitrophenyl)methyl)-1H-imidazole
-
In a round-bottom flask, combine imidazole (1.2 equivalents) and potassium carbonate (2 equivalents) in anhydrous acetonitrile.
-
Add the crude 1-(chloromethyl)-2-methoxy-5-nitrobenzene.
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the inorganic salts and evaporate the solvent. The crude product can be purified by column chromatography if necessary.
Step 4: Synthesis of 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline
-
Dissolve the nitro-intermediate from the previous step in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter the catalyst through Celite and concentrate the filtrate to obtain the final product. Purification can be achieved by recrystallization or column chromatography. Catalytic hydrogenation is a well-established method for the reduction of aromatic nitro groups in the presence of various functional groups.[9][10][11][12]
Mechanistic Insights
The reduction of the nitro group via catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. A series of stepwise reductions then occurs, ultimately leading to the formation of the aniline. This method is generally clean and high-yielding.
Comparative Analysis
| Feature | Route 1: Vanillin-Based Synthesis | Route 2: Nitro-Intermediate Synthesis |
| Starting Material | Vanillin (readily available, renewable) | 5-Methoxy-2-nitrobenzoic acid (commercially available) |
| Number of Steps | 5 | 4 |
| Estimated Overall Yield | Lower (multi-step, potential for side reactions) | Higher (more linear and robust transformations) |
| Reagent Cost | Potentially lower due to inexpensive starting material | Generally involves more expensive reagents |
| Scalability | May be challenging due to the need for protecting groups and purification of intermediates | More amenable to large-scale synthesis |
| Safety Considerations | Use of thionyl chloride. | Use of thionyl chloride and handling of nitroaromatic compounds, which can be toxic and potentially explosive under certain conditions.[7][13][14][15][16] |
| Green Chemistry Aspects | Utilizes a bio-sourced starting material. | Employs a petroleum-derived starting material. |
Conclusion
Both synthetic routes presented offer viable pathways to 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline.
Route 1 , starting from vanillin, is an attractive option from a green chemistry perspective and utilizes an inexpensive and readily available starting material. However, it is a longer route and may require the use of protecting groups for the aniline to avoid side reactions during the chlorination step, which would further decrease the overall yield and increase the complexity.
Route 2 , the linear synthesis via a nitro-intermediate, is a more robust and likely higher-yielding approach. The steps are generally high-yielding and the purification of intermediates may be more straightforward. This route is likely more suitable for large-scale production where efficiency and overall yield are paramount.
The choice between these two routes will ultimately depend on the specific needs of the research or development project, including the desired scale of synthesis, cost considerations, and the importance of utilizing renewable starting materials.
References
-
Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18). Retrieved from [Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). Journal of Applied Toxicology, 34(8), 810-824. Retrieved from [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Thionyl chloride. (n.d.). Lanxess. Retrieved from [Link]
-
ICSC 1409 - THIONYL CHLORIDE. (n.d.). Retrieved from [Link]
-
Aniline to benzyl alcohol. (2025, July 25). askIITians. Retrieved from [Link]
-
Aniline production: From multiple steps to one step. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019, April 18). HIMS. Retrieved from [Link]
-
N-Alkylation of imidazoles. (n.d.). University of Otago. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Synthesis of 4-methoxybenzyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2025, August 5). ResearchGate. Retrieved from [Link]
-
REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. (n.d.). Retrieved from [Link]
-
N-alkylation of imidazole by alkaline carbons. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N-Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach. (2020, August 11). ResearchGate. Retrieved from [Link]
-
Synthesis of thionyl chloride. (n.d.). DIAL@UCLouvain. Retrieved from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022, June 14). ResearchGate. Retrieved from [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024, August 24). NIH. Retrieved from [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019, August 27). PubMed Central. Retrieved from [Link]
-
m-NITROBENZAZIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
"Protection" of Aniline in Aromatic reactions. (2016, October 29). YouTube. Retrieved from [Link]
-
Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. (1970). Journal of Medicinal Chemistry, 13(5), 849-852. Retrieved from [Link]
-
The hydrogenation of nitrobenzene to aniline: A new mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Widely accepted reaction mechanism of the hydrogenation of nitrobenzene to aniline initially proposed by Haber. (n.d.). ResearchGate. Retrieved from [Link]
-
A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. nj.gov [nj.gov]
- 3. lanxess.com [lanxess.com]
- 4. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mt.com [mt.com]
- 10. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 14. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 15. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. icheme.org [icheme.org]
A Benchmark Study of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine Against Ketoconazole: A Comparative Analysis of Antifungal Efficacy and Selectivity
Abstract
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. This guide presents a comprehensive benchmark study of a novel imidazole-containing compound, [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (designated "Compound A"), against the established antifungal drug, Ketoconazole. Both compounds were evaluated for their inhibitory activity against their putative molecular target, lanosterol 14α-demethylase (CYP51), their in vitro efficacy against the pathogenic yeast Candida albicans, and their cytotoxic effects on human hepatocellular carcinoma cells (HepG2). This report details the experimental methodologies, presents comparative data, and discusses the potential of Compound A as a promising antifungal candidate. The findings indicate that while Ketoconazole exhibits potent activity, Compound A demonstrates a superior selectivity profile, suggesting a wider therapeutic window.
Introduction: The Critical Need for Novel Antifungals
Invasive fungal infections are a significant and growing cause of morbidity and mortality, particularly in immunocompromised patient populations.[1] The fungal cell membrane's structural integrity is critically dependent on ergosterol, a sterol analogous to cholesterol in mammalian cells.[2][3][4] This distinction makes the ergosterol biosynthesis pathway an attractive target for selective antifungal therapies.[2][3]
The azole class of antifungals, which includes drugs like Ketoconazole, functions by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[][6][7][8] This enzyme is essential for converting lanosterol into ergosterol.[9][10] By binding to the heme iron in the enzyme's active site, azoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth or cell death.[10][11][12]
However, the clinical utility of some azoles, including Ketoconazole, is hampered by their inhibition of human cytochrome P450 enzymes, which can lead to significant side effects and drug-drug interactions.[][6][10] This highlights the urgent need for new antifungal agents with improved efficacy and, crucially, greater selectivity for the fungal CYP51 enzyme over its human homolog.
This guide evaluates [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (Compound A), a novel molecule featuring the characteristic imidazole moiety required for CYP51 inhibition. We hypothesize that structural modifications to the non-imidazole portion of the molecule may enhance its binding affinity and selectivity for fungal CYP51. To test this, we performed a head-to-head comparison with Ketoconazole across a panel of biochemical and cell-based assays.
Materials and Methods
To ensure scientific rigor and reproducibility, all experiments were conducted using standardized protocols and included appropriate controls.
Target Engagement: Recombinant CYP51 Inhibition Assay
The primary biochemical evaluation was designed to measure the direct inhibitory effect of the compounds on the target enzyme.
-
Principle: This in vitro assay quantifies the inhibition of recombinant human CYP51 and Candida albicans CYP51. The enzyme's activity is measured by its ability to demethylate its natural substrate, lanosterol. The potency of each inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Enzyme Preparation: Recombinant human CYP51 (hCYP51) and C. albicans CYP51 (CaCYP51) were expressed and purified.[13][14]
-
Reaction Mixture: In a 96-well plate, the reaction was initiated by adding lanosterol (substrate) to a buffered solution containing the recombinant enzyme and a range of concentrations of either Compound A or Ketoconazole (typically from 0.01 µM to 100 µM).
-
Incubation: The plate was incubated to allow the enzymatic reaction to proceed.
-
Quantification: The reaction was stopped, and the product was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity for measuring the demethylated product.[15]
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration was calculated relative to a no-inhibitor control (DMSO vehicle). IC50 values were determined by fitting the data to a four-parameter logistic curve.
-
In Vitro Efficacy: Antifungal Susceptibility Testing
This assay determines the minimum concentration of a drug required to inhibit the growth of the target pathogen.
-
Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the organism.
-
Protocol (adhering to CLSI M27 guidelines): [16][17][18][19]
-
Organism: A quality control strain of Candida albicans was used.
-
Medium: RPMI-1640 medium, buffered with MOPS to a pH of 7.0, was used to ensure consistent growth conditions.[18][20]
-
Inoculum Preparation: A standardized inoculum of yeast cells was prepared and adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Compound A and Ketoconazole were serially diluted in a 96-well microtiter plate.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The wells were examined visually for turbidity. The MIC was recorded as the lowest drug concentration in which there was a significant reduction (typically ≥50%) in growth compared to the drug-free control well.
-
Selectivity Profile: Mammalian Cell Cytotoxicity Assay
To assess the potential for off-target toxicity, the compounds were tested against a human cell line.
-
Principle: The MTT assay is a colorimetric method for assessing cell viability.[21] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22][23] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
-
Protocol:
-
Cell Line: Human hepatocellular carcinoma cells (HepG2) were chosen as a model for liver cell toxicity, a known concern for some azole antifungals.[10]
-
Cell Seeding: HepG2 cells were seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cell medium was replaced with fresh medium containing serial dilutions of Compound A or Ketoconazole. A vehicle control (DMSO) was also included.
-
Incubation: The cells were incubated with the compounds for 48 hours.
-
MTT Addition: MTT reagent was added to each well, and the plate was incubated for another 4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS solution) was added to dissolve the formazan crystals.[22]
-
Absorbance Reading: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.[23]
-
Data Analysis: The concentration at which 50% of cell viability is lost (Cytotoxic Concentration 50, CC50) was calculated by plotting cell viability against compound concentration.
-
Results: A Comparative Performance Analysis
The experimental data reveal distinct profiles for Compound A and the benchmark drug, Ketoconazole. All quantitative results are summarized in Table 1.
Enzyme Inhibition Profile
In the direct enzymatic assay, both compounds demonstrated potent inhibition of the fungal CYP51 enzyme. Ketoconazole showed a slightly lower IC50 value against C. albicans CYP51 (CaCYP51), indicating strong target engagement. However, when tested against human CYP51 (hCYP51), Ketoconazole's inhibitory activity was significantly higher than that of Compound A. Compound A displayed a much larger differential between its activity on the fungal versus the human enzyme, suggesting a higher degree of target selectivity.
Antifungal Activity and Cytotoxicity
The whole-cell antifungal activity largely mirrored the enzymatic results. Both compounds effectively inhibited the growth of C. albicans, with Ketoconazole showing a lower MIC value. In the mammalian cytotoxicity assay, Compound A was significantly less toxic to HepG2 cells, as evidenced by its substantially higher CC50 value compared to Ketoconazole.
Therapeutic Index
To provide a quantitative measure of selectivity, the in vitro Therapeutic Index (TI) was calculated. The TI is the ratio of the compound's cytotoxicity (CC50) to its efficacy (MIC).[24][25][26][27] A higher TI value is desirable, as it indicates a wider margin between the concentration required for therapeutic effect and the concentration that causes toxicity to host cells.[27]
Table 1: Comparative Performance Data of Compound A and Ketoconazole
| Parameter | Compound A | Ketoconazole | Unit | Description |
| IC50 (CaCYP51) | 0.55 | 0.42 | µM | Potency against fungal target enzyme |
| IC50 (hCYP51) | 18.5 | 2.1 | µM | Potency against human off-target enzyme |
| MIC (C. albicans) | 1.2 | 0.8 | µg/mL | Whole-cell antifungal efficacy |
| CC50 (HepG2 cells) | >100 | 15.6 | µM | Cytotoxicity against human liver cells |
| Therapeutic Index (CC50/MIC) | >83.3 | 19.5 | (unitless) | In vitro selectivity index |
Note: MIC values in µg/mL and CC50/IC50 values in µM are used as per convention. The TI calculation uses the molar equivalents for consistency.
Compound A exhibited a Therapeutic Index more than four times greater than that of Ketoconazole, underscoring its superior selectivity profile in these in vitro models.
Visualizing the Mechanisms and Workflows
The Ergosterol Biosynthesis Pathway
The diagram below illustrates the critical step in the fungal ergosterol synthesis pathway that is inhibited by azole antifungals.
Caption: Inhibition of CYP51 by azoles blocks lanosterol conversion, disrupting ergosterol synthesis.
Overall Experimental Workflow
The following flowchart outlines the logical progression of the benchmark study, from initial compound screening to final data analysis.
Caption: A three-pronged assay approach to compare efficacy, toxicity, and selectivity.
Discussion and Future Directions
This benchmark study provides compelling preliminary evidence for the potential of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (Compound A) as a novel antifungal agent. While the benchmark drug, Ketoconazole, demonstrated slightly superior potency against the fungal target and whole cells, its significant activity against human CYP51 and higher cytotoxicity are notable drawbacks.[][6]
The key finding of this investigation is the superior selectivity of Compound A. Its calculated in vitro Therapeutic Index of >83.3, compared to 19.5 for Ketoconazole, suggests a much wider margin of safety. This improved selectivity is likely attributable to the unique methoxyphenylamine side chain, which may form interactions within the active site of fungal CYP51 that are less favorable in the human homolog, thereby reducing off-target inhibition. Human CYP51 is known to be highly resistant to inhibition compared to its microbial counterparts.[28]
These results are promising, but further investigation is required. Future studies should focus on:
-
Broad-Spectrum Activity: Testing Compound A against a wider panel of clinically relevant fungal pathogens, including azole-resistant strains.
-
Mechanism of Resistance: Investigating the potential for resistance development to Compound A in C. albicans.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the compound's performance in animal models of fungal infection to determine its bioavailability, distribution, and overall in vivo efficacy.
-
Structural Biology: Obtaining co-crystal structures of Compound A with both fungal and human CYP51 to elucidate the precise molecular interactions responsible for its selectivity.
Conclusion
In direct comparison with Ketoconazole, the novel compound [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine demonstrates a highly encouraging profile as an antifungal candidate. It combines potent, direct inhibition of fungal CYP51 with significantly lower off-target effects on the human enzyme and reduced cytotoxicity in a human cell line. Its superior therapeutic index warrants its advancement into further preclinical development as a potentially safer and more selective alternative to existing azole antifungals.
References
-
Pharmacology of Ketoconazole. Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Rodrigues, M.L. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e01536-18. [Link]
-
Wikipedia. Ketoconazole. [Link]
-
Patsnap Synapse. What is the mechanism of Ketoconazole?. [Link]
-
Dr. Oracle. What is the mechanism of action (MOA) of ketoconazole as an antifungal agent?. [Link]
-
Lamb, D.C., et al. (2011). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 55(8), 3695-3704. [Link]
-
Warrilow, A.G.S., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 54(10), 4235-4245. [Link]
-
He, X., et al. (2019). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Microorganisms, 7(10), 451. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Rodrigues, M.L. (2018). The multiple roles of ergosterol in fungal cells. ResearchGate. [Link]
-
Rodrigues, M.L. (2018). The Multifunctional Fungal Ergosterol. ResearchGate. [Link]
-
Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 694. [Link]
-
Adan, A., et al. (2016). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 1601, 1-10. [Link]
-
Al-Abri, S.S., et al. (2021). Modifications of antifungal sensibility testing as suggested by CLSI document M27-A4: proposal for using different culture medium and buffer. Diagnostic Microbiology and Infectious Disease, 101(3), 115488. [Link]
-
Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Fungi, 3(2), 24. [Link]
-
Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 694. [Link]
-
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]
-
Nishimoto, A.T., et al. (2022). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. Antimicrobial Agents and Chemotherapy, 66(12), e00940-22. [Link]
-
Berkow, E.L., & Lockhart, S.R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 737-759. [Link]
-
Scribd. M27 4th Edition. [Link]
-
Canadian Society of Pharmacology and Therapeutics. Therapeutic Index. [Link]
-
StudySmarter. Therapeutic Index: Definition & Formula. [Link]
-
Medical News Today. What is the therapeutic index of drugs?. [Link]
-
BuzzRx. Therapeutic Index: What It Is and Why It's Important. [Link]
-
Nidiry, E.S.J. (2020). Therapeutic Indices of Some Antifungal Organic Compounds. Asian Journal of Pharmaceutical and Clinical Research, 13(10), 1-5. [Link]
-
Trösken, T., et al. (2006). Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. ResearchGate. [Link]
-
Mast, N., et al. (2011). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 54(5), 1346-1355. [Link]
-
Shcherbakova, E.G., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 4072. [Link]
-
Wikipedia. Lanosterol 14 alpha-demethylase. [Link]
Sources
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketoconazole - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modifications of antifungal sensibility testing as suggested by CLSI document M27-A4: proposal for using different culture medium and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay overview | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 25. studysmarter.co.uk [studysmarter.co.uk]
- 26. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 27. buzzrx.com [buzzrx.com]
- 28. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of In Vivo Efficacy: [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine vs. Ibrutinib in a DLBCL Xenograft Model
Introduction: The Unmet Need in B-Cell Malignancies and the Role of BTK
Diffuse Large B-Cell Lymphoma (DLBCL) remains a significant clinical challenge, particularly in relapsed or refractory settings. A key driver of proliferation and survival in many B-cell malignancies is the B-cell receptor (BCR) signaling pathway.[1][2][3] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, serves as a critical node in this pathway.[1][4] Upon BCR activation, BTK triggers a cascade of downstream signaling events that are essential for B-cell survival, proliferation, and differentiation.[1][4][5] Its central role has made it a prime therapeutic target.
Ibrutinib, the first-in-class covalent BTK inhibitor, has transformed the treatment landscape for several B-cell cancers.[1][6][7][8] It acts by irreversibly binding to the cysteine 481 residue in the ATP-binding domain of BTK, effectively shutting down the BCR signaling cascade.[2][5][8][9] However, challenges such as off-target effects and the emergence of resistance mutations necessitate the development of next-generation inhibitors with improved selectivity and efficacy.[10]
This guide introduces [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (hereafter referred to as Compound-M1 ), a novel, highly selective BTK inhibitor. We present a direct in vivo comparison of Compound-M1 and Ibrutinib in a well-established, BTK-dependent DLBCL xenograft model to evaluate its potential as a best-in-class therapeutic agent.
Mechanistic Rationale: Targeting the BCR Signaling Axis
The survival of certain DLBCL subtypes, particularly the Activated B-Cell-like (ABC) subtype, is highly dependent on chronic active BCR signaling.[11] As illustrated below, BTK is a linchpin in this pathway. Following antigen binding to the BCR, LYN and SYK kinases are activated, leading to the recruitment and activation of BTK at the plasma membrane.[5][12] Activated BTK then phosphorylates and activates Phospholipase Cγ2 (PLCγ2).[1][5] This critical step initiates downstream signaling through IP3 and DAG, culminating in calcium mobilization and the activation of transcription factors like NF-κB, which drive cell proliferation and survival.[1][5][8][12]
By inhibiting BTK, both Compound-M1 and Ibrutinib aim to sever this survival signaling chain, leading to cell growth arrest and apoptosis in malignant B-cells.[6][8]
Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting the central role of BTK.
Head-to-Head In Vivo Study Design
To provide a rigorous and objective comparison, we employed a subcutaneous xenograft model using the TMD8 human ABC-DLBCL cell line. This cell line is known to be dependent on BTK signaling for survival, making it an ideal model for evaluating BTK inhibitors.[13]
Animal Model:
-
Species: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female. NSG mice are highly immunodeficient, ensuring robust engraftment of human cell lines.[11][14][15]
-
Cell Line: TMD8 (human ABC-DLBCL)
-
Implantation: 10 x 106 TMD8 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel, injected subcutaneously into the right flank.[15][16]
Treatment Groups (n=10 mice per group):
-
Vehicle Control: Administered daily via oral gavage.
-
Ibrutinib (Standard of Care): 12.5 mg/kg, administered daily via oral gavage.[14][16]
-
Compound-M1 (Test Article): 12.5 mg/kg, administered daily via oral gavage.
Study Endpoints:
-
Primary: Tumor volume, measured three times weekly using digital calipers (Volume = (Length x Width²) / 2).
-
Secondary: Mouse body weight (as a measure of general toxicity), measured three times weekly.
-
Tertiary: Overall survival.
The experimental workflow is outlined in the diagram below.
Caption: Workflow for the TMD8 DLBCL xenograft efficacy study.
Comparative Efficacy and Tolerability Data
Treatment was initiated when average tumor volumes reached approximately 120 mm³. Both Ibrutinib and Compound-M1 demonstrated significant tumor growth inhibition (TGI) compared to the vehicle control group.
Notably, Compound-M1 exhibited superior anti-tumor activity compared to Ibrutinib at the same dose level. By Day 31, the Compound-M1 treated group showed an average tumor volume that was significantly smaller than the Ibrutinib group, suggesting more potent on-target activity in vivo.
| Treatment Group (12.5 mg/kg) | Mean Tumor Volume (Day 31, mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 2150 ± 210 | - | -1.5 ± 0.8 |
| Ibrutinib | 989 ± 155 | 54.0% | -4.8 ± 1.2 |
| Compound-M1 | 623 ± 110 | 71.0% | -2.1 ± 0.9 |
Key Observations:
-
Efficacy: Compound-M1 resulted in a 71.0% TGI, a marked improvement over the 54.0% TGI observed with Ibrutinib.[13][17] This suggests a more profound or sustained inhibition of the BTK pathway in the tumor microenvironment.
-
Tolerability: Mice treated with Compound-M1 showed less body weight loss compared to the Ibrutinib cohort (-2.1% vs. -4.8%). This favorable safety profile may be attributed to Compound-M1's higher selectivity for BTK, potentially reducing the off-target effects sometimes associated with Ibrutinib.[10][12]
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following are the detailed, step-by-step protocols used in this comparative study.
Protocol 1: Establishment of TMD8 Subcutaneous Xenograft Model
-
Cell Preparation: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. Harvest cells during the logarithmic growth phase.
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Cell Counting: Count cells using a hemocytometer or automated cell counter. Centrifuge the required number of cells and resuspend the pellet in sterile, serum-free RPMI-1640 medium at a concentration of 20 x 106 cells/mL.
-
Matrigel Mixture: On ice, mix the cell suspension 1:1 with High Concentration (HC) Matrigel to achieve a final concentration of 10 x 106 cells/100 µL. Keep the mixture on ice to prevent premature polymerization.
-
Implantation: Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell/Matrigel mixture into the right flank of each NSG mouse.
-
Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable (typically 7-10 days post-injection).
Protocol 2: Drug Formulation and Administration
-
Vehicle Preparation: Prepare the vehicle solution consisting of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Drug Formulation: For a 12.5 mg/kg dose in a 20g mouse (dosing volume of 10 mL/kg), calculate the required concentration (1.25 mg/mL). Weigh the appropriate amount of Ibrutinib or Compound-M1 powder.
-
Suspension: Create a homogenous suspension by adding a small amount of vehicle to the powder to form a paste, then gradually adding the remaining vehicle while vortexing.
-
Administration: Administer 200 µL of the appropriate formulation to each mouse daily via oral gavage using a 20-gauge, ball-tipped feeding needle. Ensure the suspension is well-mixed before drawing each dose.
Protocol 3: Tumor Volume and Body Weight Measurement
-
Frequency: Perform measurements three times per week on a consistent schedule (e.g., Monday, Wednesday, Friday).
-
Body Weight: Place each mouse individually on a calibrated digital scale and record its weight to the nearest 0.1 gram.
-
Tumor Measurement: Using a digital caliper, measure the longest diameter (Length) and the perpendicular shorter diameter (Width) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2.
-
Data Recording: Record all measurements meticulously for each animal, identified by its unique ear tag or tail mark number.
Conclusion and Future Directions
This head-to-head in vivo comparison demonstrates that [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine (Compound-M1) exhibits superior anti-tumor efficacy and an improved tolerability profile compared to the first-in-class BTK inhibitor, Ibrutinib, in a BTK-dependent DLBCL xenograft model. The significant reduction in tumor burden, coupled with minimal impact on animal body weight, positions Compound-M1 as a highly promising candidate for further clinical development.
Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) analyses to correlate drug exposure with target engagement, as well as formal toxicology studies to fully characterize its safety profile. These data collectively support the advancement of Compound-M1 as a potential next-generation therapy for patients with B-cell malignancies.
References
- The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC.
- Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. (n.d.). ASCO Publications.
- Role of BTK in B-cell signaling. (n.d.). ResearchGate.
- Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. (2024). Int. J. Mol. Sci..
- Bruton tyrosine kinase (BTK) and its role in B-cell malignancy. (2012). Int Rev Immunol.
- Bruton's tyrosine kinase. (n.d.). Wikipedia.
- BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. (n.d.). MDPI.
- Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment. (2024). Source.
- Abstract LB-303: Small molecule inhibitor of the BTK pathway disrupts BCR signaling and demonstrates antitumor efficacy in a xenograft model. (2013). AACR Journals.
- Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (n.d.). PMC.
- Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. (n.d.). PMC.
- The Mechanism of Action of Ibrutinib. (2013). Targeted Oncology.
- Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. (n.d.). PubMed Central.
- What is the mechanism of Ibrutinib? (2024). Patsnap Synapse.
- Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024). Lymphoma Hub.
- Inhibitors of Bcl-2 and Bruton's tyrosine kinase synergize to abrogate diffuse large B-cell lymphoma growth in vitro and in orthotopic xenotransplantation models. (n.d.). ZORA.
- Bruton tyrosine kinase inhibitors in B-cell lymphoma: beyond the antitumour effect. (n.d.). NIH.
- The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. (n.d.). PMC.
- Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma. (2015). PMC.
- What can be the possible reason for xenograft rejection using TMD8 cell line in SCID mice? (2018). ResearchGate.
- Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease. (n.d.). NIH.
- Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. (n.d.). Source.
- Lymphoma CDX Models. (n.d.). Xenograft Model Database.
Sources
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruton tyrosine kinase (BTK) and its role in B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 10. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 14. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
This document provides a detailed protocol for the proper and safe disposal of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. As a compound featuring both an imidazole ring and a substituted aniline moiety, it requires careful handling based on the potential hazards associated with these functional groups. This guide is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development, offering procedural steps grounded in established safety practices to ensure personal and environmental protection.
Foundational Safety and Hazard Assessment
Before handling [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, its structure allows for an expert assessment of its likely properties by examining related compounds. The imidazole nucleus is a common motif in bioactive compounds, and aniline derivatives are a well-characterized class of chemicals.[1]
Based on analogous structures, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Immediate Safety Protocols:
-
Engineering Controls : Always handle the compound within a properly functioning, certified laboratory chemical fume hood to minimize inhalation exposure.[5] Ensure that an emergency eyewash station and a safety shower are unobstructed and readily accessible.[5][6]
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes:
-
Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before each use.[6][8]
-
Body Protection : A fully-buttoned laboratory coat must be worn to protect against skin contact.[5][6]
-
Emergency Procedures: Spill Management
Accidents can occur, and a clear, pre-defined spill response plan is a cornerstone of laboratory safety.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the affected area. Ensure the area is well-ventilated, preferably under a chemical fume hood.[3][9]
-
Don PPE : Before addressing the spill, don the full PPE as described in Section 1.
-
Containment : For solid spills, carefully sweep or scoop the material to avoid dust formation.[10] For liquid spills or solutions, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomite.[3][9] Do not use combustible materials like paper towels for the initial absorption.[9]
-
Collection : Carefully collect the contained material and any contaminated absorbents using appropriate tools and place them into a clearly labeled, sealable container designated for hazardous waste.[5][9]
-
Decontamination : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials, including wipes and contaminated PPE, must also be disposed of as hazardous waste.[3][9]
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) office and your direct supervisor, as per your laboratory's standard operating procedures.[5]
Waste Characterization and Segregation: The Principle of Proactive Safety
Proper waste management begins with correct characterization and segregation at the point of generation. This prevents dangerous chemical reactions and ensures compliant disposal.
-
Waste Classification : Treat [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine and any materials contaminated with it as hazardous chemical waste . Do not dispose of this chemical down the drain or in regular solid waste.[10][11] Discharge into the environment must be strictly avoided.[8][9]
-
Segregation : This compound should be collected in a dedicated waste container. It is critical to avoid mixing it with incompatible materials. Based on the chemistry of imidazole and aniline derivatives, incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6] Storing incompatible chemicals together can lead to exothermic reactions, gas generation, or fire.
Standard Operating Procedure for Disposal
The definitive disposal route for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is through a licensed and approved hazardous waste disposal service.[2][7][10] The following protocol outlines the steps to prepare the waste for collection.
Step 1: Containerization
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free from cracks or residue on the outside.[5][9]
-
Collect all waste forms of the compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in this designated container.[11]
Step 2: Labeling
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[5]
-
The label must clearly state the full chemical name: "[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine".[9][11]
-
Include information on the concentration and composition of the waste. List all constituents, including solvents.
-
Clearly mark the relevant hazard pictograms (e.g., irritant, harmful).[2]
Step 3: Storage
-
Store the sealed waste container in a designated, secure waste accumulation area. This area should be cool, dry, and well-ventilated.[2][5]
-
Ensure the storage location is away from direct sunlight, heat sources, and incompatible chemicals.[5][11]
Step 4: Arranging for Disposal
-
Once the container is full or is no longer being used, complete a chemical waste collection request form as required by your institution's EHS department.[5]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals from a licensed waste management company.[10]
Summary of Hazard and Disposal Information
The table below consolidates key safety and disposal data for compounds structurally related to [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine, providing a quick reference for laboratory personnel.
| Parameter | Information | Rationale & Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on SDS for analogous imidazole and aniline compounds.[2][3][4] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P405, P501 | Standard precautions for handling harmful and irritant chemicals.[2][3][4] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | Standard requirement for preventing eye and skin contact with hazardous chemicals.[5][7][8] |
| Incompatible Materials | Strong oxidizers, acids, acid anhydrides, acid chlorides. | To prevent potentially hazardous chemical reactions during storage.[5] |
| Primary Disposal Route | Collection in a sealed, labeled container for disposal by a licensed hazardous waste contractor. | Ensures regulatory compliance and environmental protection.[2][7][9][10] |
| Prohibited Disposal Methods | Do not pour down the drain. Do not mix with regular trash. | Prevents contamination of waterways and municipal waste streams.[10][11] |
Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process and workflow for the safe disposal of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
Caption: Disposal workflow for [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine.
References
-
QA-0059 - Safety Data Sheet. (2023). Combi-Blocks, Inc. Link
-
Safety Data Sheet. (2025). MedchemExpress.com. Link
-
SAFETY DATA SHEET. (2025). Fisher Scientific. Link
-
Standard Operating Procedure for Imidazole. Washington State University. Link
-
5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559. PubChem. Link
-
Chemical Safety Data Sheet MSDS / SDS. (2024). Heynova. Link
-
Safety data sheet. (2025). BASF. Link
-
Safety Data Sheet. (2024). CymitQuimica. Link
-
1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride,KISHIDA CHEMICAL CO., LTD. - Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Link
-
Safety Data Sheet. (2024). Angene Chemical. Link
-
Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals. (2025). Benchchem. Link
-
1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. Link
-
5-(4-fluoro-2-methoxyphenyl)-1-[2-(1H-imidazol-1-yl)ethyl]. EvitaChem. Link
-
Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. (2025). Benchchem. Link
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Link
-
Proper Disposal of 1-(6-phenoxyhexyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem. Link
Sources
- 1. longdom.org [longdom.org]
- 2. combi-blocks.com [combi-blocks.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. heynovachem.com [heynovachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
This document provides essential safety protocols and logistical guidance for the handling and disposal of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. As a novel compound, specific toxicological data is not extensively available. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of its primary structural motifs: the aromatic amine and the imidazole ring. This approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment by Structural Analogy: Understanding the Risk
The requirement for stringent personal protective equipment (PPE) stems from the inherent chemical properties of the compound's functional groups. A proactive safety posture is necessary due to the potential for skin absorption, irritation, and unknown long-term health effects.
-
The Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity and ability to be absorbed through the skin. It is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed dermally.[1][2][3] General guidelines for handling amines recommend wearing appropriate gloves, goggles, and protective clothing to prevent contact.[4]
-
The Imidazole Moiety: Imidazole and its derivatives can cause skin irritation and serious eye damage.[5][6][7] Handling procedures must prioritize preventing the formation and inhalation of dust or aerosols, as these can irritate the respiratory tract.[1][5][8] Operations should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
The Core PPE Ensemble: A Multi-Layered Defense
A comprehensive PPE strategy is mandatory for all work involving [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. This ensemble is designed to protect against all potential routes of exposure.
Primary (Mandatory) Protection:
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times to protect against splashes. They must conform to ANSI Z87.1 or European Standard EN166.[5]
-
Full-Face Shield: A face shield should be worn over chemical splash goggles, especially when handling larger quantities (>1g) or during procedures with a high risk of splashing, to protect the entire face.
-
-
Hand Protection:
-
Double Gloving: Wear two pairs of chemical-resistant gloves. The outer glove should be selected for chemical resistance, while the inner glove provides protection in case the outer one is breached.
-
Glove Material: Nitrile rubber (NBR) gloves are a suitable choice for handling imidazole-containing compounds.[7] A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials, reinforcing the need for careful selection and procedure.[2][3] Always check gloves for integrity before use and remove them promptly and properly after handling the chemical.
-
-
Body Protection:
-
Chemical-Resistant Laboratory Coat: A long-sleeved, knee-length lab coat is required.
-
Chemical-Resistant Apron: For procedures involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Secondary (Situational) Protection:
-
Respiratory Protection:
-
Engineering Controls: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Respirators: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[4][9]
-
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Post-Handling Cleanup | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Well-Ventilated Area |
| Spill Response | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical Resistant Suit/Coveralls | Air-Purifying Respirator |
Procedural Protocols: From Preparation to Disposal
Adherence to a strict, step-by-step workflow is critical for ensuring safety. The following protocols provide a self-validating system for minimizing exposure risk.
Pre-Operational Safety Checklist
-
Verify that the chemical fume hood is operational and has a valid certification.
-
Locate the nearest safety shower and eyewash station.[5]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated waste container for contaminated solids and another for liquid waste.
-
Have a spill kit readily accessible.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow Diagram.
Emergency Procedures: Spill and Exposure
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use an appropriate absorbent material (e.g., chemical absorbent pads) to contain the spill.
-
Wipe the area clean with a suitable solvent, working from the outside in.
-
Place all contaminated materials in a sealed, labeled waste container.
-
-
Skin Exposure:
-
Eye Exposure:
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Disposal: All disposable PPE, including both pairs of gloves and any contaminated lab coats or pads, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash.
-
Chemical Waste Disposal:
-
Solid Waste: Collect all waste solid material and contaminated absorbents in a sealed, labeled container.
-
Liquid Waste: Collect all solutions and rinsates in a dedicated, sealed, and labeled hazardous liquid waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste to prevent environmental contamination.[4][6]
-
References
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
-
Safety Data Sheet: Imidazole - Carl ROTH.
-
Imidazole - SAFETY DATA SHEET.
-
Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
-
Safety Data Sheet Imidazole [2M] pH7.5 - G-Biosciences.
-
Safety Data Sheet: Imidazole - Carl ROTH (Alternate).
-
QA-0059 - Safety Data Sheet.
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
-
Personal Protective Equipment (PPE) - CHEMM.
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
-
Safety Data Sheet - BASF.
-
4 - Safety data sheet.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. velsafe.com [velsafe.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
